Adomeglivant, (+/-)-
Description
Structure
3D Structure
Properties
CAS No. |
872260-47-4 |
|---|---|
Molecular Formula |
C32H36F3NO4 |
Molecular Weight |
555.64 |
IUPAC Name |
3-[[4-[1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38) |
InChI Key |
FASLTMSUPQDLIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+/-)- Adomeglivant ; Adomeglivant, (+/-)- |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (+/-)-Adomeglivant Mechanism of Action at the Glucagon Receptor
[1]
Executive Summary
Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable antagonist of the glucagon receptor (GCGR).[1] Unlike peptide antagonists that compete for the extracellular orthosteric binding site, Adomeglivant functions primarily as a Negative Allosteric Modulator (NAM) or allosteric antagonist. It binds to the transmembrane (TM) domain of the Class B G-protein-coupled receptor (GPCR), locking the receptor in an inactive conformation.
This guide details the molecular mechanism by which Adomeglivant disrupts the glucagon-mediated signaling cascade, provides validated protocols for assessing its efficacy, and contextualizes its pharmacological profile for drug development professionals.
Chemical Context: The notation "(+/-)-Adomeglivant" implies a racemic mixture. However, in clinical and advanced pharmacological contexts, Adomeglivant refers to the specific active enantiomer (eutomer), LY2409021. This guide focuses on the mechanism of the active constituent, which drives the pharmacological effect.
Molecular Pharmacology & Mechanism of Action
The Target: Glucagon Receptor (GCGR)
The GCGR is a Class B1 GPCR predominantly expressed in the liver.[2][3] Its activation triggers hepatic glucose production (HGP) via glycogenolysis and gluconeogenesis.[4]
-
Orthosteric Ligand: Glucagon (29-amino acid peptide).[3]
-
Binding Mode: Glucagon binds via a "two-domain" mechanism: the C-terminus of glucagon binds the large Extracellular Domain (ECD) of the receptor, positioning the N-terminus to penetrate the Transmembrane (TM) bundle, triggering activation.
Adomeglivant Binding Mechanism
Adomeglivant does not compete directly with the bulk of the glucagon peptide in the ECD. Instead, it targets an allosteric pocket within the 7-transmembrane helical bundle .
-
Site of Interaction: Structural modeling and competition assays suggest Adomeglivant binds to an extra-helical or intra-helical site (overlapping with the binding site of MK-0893), likely situated between TM6 and TM7, extending into the lipid bilayer.
-
Conformational Locking: GPCR activation requires the outward movement of the intracellular end of Helix 6 (TM6) to accommodate the G
s protein. Adomeglivant acts as a molecular wedge, stabilizing the receptor in an inactive conformation and physically restricting the TM6 movement required for G-protein coupling. -
Result: Even if glucagon binds to the ECD, the signal cannot be transduced across the membrane.
Signaling Cascade Inhibition
The primary signaling pathway blocked by Adomeglivant is the Gs-cAMP-PKA axis .
-
Normal State: Glucagon
GCGR G s activation Adenylyl Cyclase (AC) cAMP PKA pCREB Gene Transcription (e.g., G6PC, PCK1). -
Inhibited State: Adomeglivant prevents G
s recruitment. cAMP levels remain at basal limits; PKA is not activated; gluconeogenic gene expression is suppressed.
Pathway Visualization
Caption: Adomeglivant binds allosterically to the GCGR transmembrane domain, preventing the structural rearrangement necessary to couple with and activate the Gs protein, thereby halting downstream glucose production.
Quantitative Data Summary
The following data summarizes the potency and selectivity profile of Adomeglivant (LY2409021) based on human recombinant receptor assays.
| Parameter | Assay Type | Value / Range | Notes |
| hGCGR Binding ( | Radioligand Competition ( | 13 - 50 nM | Competitive behavior observed due to allosteric modulation affecting orthosteric affinity. |
| hGCGR Functional ( | cAMP Accumulation | 3 - 15 nM | Highly potent inhibition of glucagon-stimulated cAMP. |
| Selectivity (GLP-1R) | cAMP Accumulation | > 10,000 nM | >1000-fold selective against GLP-1 receptor. |
| Selectivity (GIP-R) | cAMP Accumulation | > 10,000 nM | No significant cross-reactivity at therapeutic doses. |
| Shift in Glucagon | Schild Analysis | Rightward Shift | Indicates insurmountable antagonism or reduction in maximal efficacy (depression of |
Experimental Protocols
To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.
Protocol A: Functional cAMP Accumulation Assay
Objective: Quantify the ability of Adomeglivant to block glucagon-induced Gs signaling.
Reagents:
-
HEK293 cells stably expressing human GCGR.
-
Assay Buffer: HBSS + 25 mM HEPES + 0.1% BSA + 0.5 mM IBMX.
-
Why IBMX? IBMX is a phosphodiesterase inhibitor. It prevents the degradation of cAMP, ensuring that the measured signal represents total production, increasing assay sensitivity.
-
-
Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio) or cAMP-Glo (Promega).
Workflow:
-
Cell Seeding: Plate HEK293-GCGR cells (2,000 cells/well) in 384-well low-volume plates.
-
Antagonist Pre-incubation: Add Adomeglivant (serial dilution:
M to M) to cells. Incubate for 15 minutes at 37°C.-
Causality: Pre-incubation allows the allosteric modulator to occupy the TM site and "lock" the receptor before the agonist is introduced.
-
-
Agonist Challenge: Add Glucagon at
concentration (typically ~1 nM). Incubate for 30 minutes at 37°C. -
Lysis & Detection: Add lysis buffer containing HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Read: Measure fluorescence ratios (665 nm / 620 nm).
-
Analysis: Plot % Inhibition vs. Log[Adomeglivant]. Calculate
.
Protocol B: Radioligand Competition Binding
Objective: Determine if Adomeglivant displaces glucagon (indicates allosteric modulation affecting affinity).
Workflow:
-
Membrane Prep: Harvest CHO-GCGR membranes. Homogenize in binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2).
-
Competition: Incubate membranes (5 µ g/well ) with:
- I-Glucagon (fixed concentration, e.g., 0.1 nM).
-
Adomeglivant (varying concentrations).[2]
-
WGA-SPA beads (if using Scintillation Proximity Assay).
-
Equilibrium: Incubate for 4 hours at Room Temperature.
-
Note: Class B GPCRs often have slow off-rates; sufficient time is needed to reach equilibrium.
-
-
Measurement: Count CPM (Counts Per Minute).
-
Validation: Non-specific binding (NSB) is defined by excess unlabeled glucagon (1 µM).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the cAMP functional inhibition assay, highlighting the critical pre-incubation step for allosteric antagonists.
Clinical Translation & Safety Considerations
While Adomeglivant demonstrates robust efficacy in lowering HbA1c and Fasting Plasma Glucose (FPG) in Type 2 Diabetes (T2D) patients, the mechanism of action induces specific class-wide side effects that researchers must monitor.
-
Hepatic Enzyme Elevation: Blocking GCGR signaling disrupts the liver's amino acid metabolism. This leads to an accumulation of amino acids and a compensatory increase in aminotransferases (ALT/AST).
-
Hepatic Steatosis: Glucagon signaling normally promotes lipid oxidation. Antagonism can lead to increased liver fat content (LFC).[5]
-
Alpha-Cell Hyperplasia: Disruption of the liver-alpha cell axis removes the negative feedback loop, causing hyperglucagonemia and alpha-cell proliferation.
Development Note: Future iterations of GCGR antagonists often aim for partial antagonism or liver-selective distribution to mitigate these safety signals.
References
-
Kazda, C. M., et al. (2016).[6][7] "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies." Diabetes Care. [7]
-
Kelly, R. P., et al. (2015).[7] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[8] Diabetes, Obesity and Metabolism.[5][9]
-
Jazayeri, A., et al. (2016).[9] "Extra-helical binding site of a glucagon receptor antagonist."[10] Nature.
-
Gu, W., et al. (2022). "Glucagon receptor antagonists for type 2 diabetes." Journal of Diabetes.
-
Challis, B. G., et al. (2017).[5] "Genetic Variation in the Glucagon Receptor: Implications for Drug Development." EBioMedicine.
Sources
- 1. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Extra-helical binding site of a glucagon receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response to Comment on Kazda et al. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies. Diabetes Care 2016;39:1241-1249 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glucagon receptor antagonist LY2409021 has no effect on postprandial glucose in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory mechanism of an allosteric antibody targeting the glucagon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Adomeglivant (LY2409021): Structural, Physicochemical, and Pharmacological Profile
Executive Summary
Adomeglivant (development code LY2409021 ) is a potent, highly selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR) .[1][2] Originally developed by Eli Lilly and Company for the treatment of Type 2 Diabetes Mellitus (T2DM), the compound represents a significant class of metabolic modulators designed to blunt the dysregulated hepatic glucose production (HGP) characteristic of diabetic pathology.
Unlike GLP-1 receptor agonists that stimulate insulin secretion, Adomeglivant targets the "alpha-cell" axis of glucose homeostasis. By competitively blocking the binding of glucagon to its receptor on hepatocytes, it reduces glycogenolysis and gluconeogenesis. While the molecule demonstrated significant efficacy in lowering HbA1c and fasting plasma glucose in Phase 2 clinical trials, its development highlighted class-wide challenges associated with GCGR antagonism, specifically reversible elevations in hepatic aminotransferases and hepatic fat content.
This guide provides a comprehensive technical analysis of Adomeglivant, covering its chemical structure, synthesis logic, pharmacodynamics, and experimental protocols for validation.
Chemical Identity & Structural Analysis[1][2]
Adomeglivant belongs to a class of biaryl ether benzamides . Its structure is characterized by a central biaryl ether core decorated with a lipophilic trifluorobutyl moiety and a polar propanoic acid tail, balancing potency with oral bioavailability.
Nomenclature and Identification[3]
| Property | Detail |
| INN | Adomeglivant |
| Development Code | LY2409021 |
| IUPAC Name | 3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |
| CAS Number | 1488363-78-5 (S-isomer) |
| Molecular Formula | C₃₂H₃₆F₃NO₄ |
| Molecular Weight | 555.63 g/mol |
| Chirality | Single enantiomer (S-configuration) |
Physicochemical Properties
| Parameter | Value | Implications for Development |
| Solubility | DMSO: ≥100 mg/mLEthanol: ≥100 mg/mLWater: Insoluble | Requires formulation with co-solvents or amorphous solid dispersions for in vivo bioavailability. |
| Lipophilicity (cLogP) | ~5.5 (Predicted) | High lipophilicity drives hepatic distribution but necessitates the carboxylic acid tail for solubility and reduced non-specific binding. |
| pKa | ~4.5 (Carboxylic acid) | Ionized at physiological pH (7.4), aiding in preventing blood-brain barrier penetration and enhancing plasma solubility. |
| H-Bond Donors/Acceptors | 2 / 5 | Fits within Lipinski's Rule of 5 (borderline MW), suggesting good oral absorption potential. |
Mechanism of Action & Pharmacology[5][6]
The Glucagon Axis
In T2DM, plasma glucagon levels are inappropriately elevated (hyperglucagonemia), driving the liver to overproduce glucose even in the fed state. Adomeglivant functions as a competitive antagonist at the GCGR, a Class B G-protein coupled receptor (GPCR).
Signaling Pathway Blockade
Under normal conditions, Glucagon binding to GCGR triggers the Gαs protein, activating Adenylyl Cyclase (AC), which increases cAMP. This activates Protein Kinase A (PKA), leading to the phosphorylation of enzymes that promote glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose).
Adomeglivant Intervention:
-
Binding: Adomeglivant binds to the transmembrane domain of the GCGR.
-
Blockade: It sterically prevents glucagon from activating the receptor.
-
Result: Downregulation of cAMP production
Reduced PKA activity Decreased Hepatic Glucose Output.
Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action. Adomeglivant antagonizes the GCGR, disrupting the downstream cAMP/PKA cascade that drives hepatic glucose production.
Pharmacodynamics & Clinical Profile[4][7]
In Vitro Potency
-
Binding Affinity (
): 6.66 nM (Human GCGR). -
Selectivity: >200-fold selective against GLP-1R and GIP-R.
-
Functional Assay: Inhibits glucagon-induced cAMP accumulation in HEK293 cells expressing human GCGR with an
of ~1.8 µM [1][2].
Clinical Efficacy (Phase 2 Data)
In a 12-week Phase 2b study involving patients with T2DM:
-
HbA1c Reduction: Dose-dependent reduction of -0.66% to -0.83% (vs. placebo).
-
Fasting Glucose: Significant reduction in fasting plasma glucose (FPG).[3][4]
-
Safety Signal: The drug was associated with dose-dependent, reversible increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) , as well as an increase in hepatic fat fraction. This "uncoupling" effect—where glucose lowers but liver stress markers rise—is a known class effect of GCGR antagonists [3][4].
Synthesis Logic & Retrosynthetic Analysis
While the exact industrial process is proprietary, the structure of LY2409021 suggests a convergent synthesis involving three key fragments.
Retrosynthetic Disconnection
-
Amide Bond Formation: The final step likely involves coupling the propanoic acid tail (via beta-alanine derivative) to the benzoic acid core .
-
Ether Linkage: The central chiral ether is formed between a 4-hydroxy-benzamide precursor and a trifluorobutyl-substituted alcohol or halide.
-
Biaryl Construction: The bulky 4-tert-butyl-2,6-dimethylphenyl moiety is likely constructed via Suzuki-Miyaura coupling.
Proposed Synthetic Workflow (Graphviz)
Figure 2: Retrosynthetic logic for Adomeglivant construction.
Experimental Protocols
In Vitro cAMP Functional Assay
Purpose: To validate the antagonistic potency of LY2409021 against glucagon-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing human GCGR.
-
cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Agonist: Human Glucagon (1 nM constant).
-
Test Compound: LY2409021 (serial dilutions in DMSO).
Protocol:
-
Cell Seeding: Plate HEK293-GCGR cells at 5,000 cells/well in a 384-well white plate.
-
Compound Addition: Add LY2409021 (10-point dose-response, 0.1 nM to 10 µM) to cells. Incubate for 15 minutes at 37°C.
-
Stimulation: Add Human Glucagon at
concentration (typically ~1 nM). Incubate for 30 minutes. -
Detection: Add cAMP detection reagents (Eu-cryptate antibody + d2-labeled cAMP) per manufacturer instructions.
-
Analysis: Read FRET signal on a plate reader (e.g., EnVision). Calculate
using a 4-parameter logistic fit.
Solubility & Formulation for In Vivo Studies
Purpose: To prepare a vehicle suitable for oral gavage in rodent studies (PK/PD).
Vehicle: 1% Hydroxyethylcellulose (HEC) / 0.25% Tween 80 / 0.05% Antifoam in water.
Preparation:
-
Weigh the required amount of LY2409021 powder.
-
Micronize the powder using a mortar and pestle if particle size is large.
-
Slowly add the vehicle while vortexing to create a uniform suspension.
-
Note: LY2409021 is practically insoluble in water; do not attempt to create a clear solution for oral dosing. A homogeneous suspension is standard.
References
-
Kazda, C. M., et al. (2016). "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies." Diabetes Care, 39(7), 1241–1249. Link
-
Kelly, R. P., et al. (2015). "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[3] Diabetes, Obesity and Metabolism, 17(4), 414-422. Link
-
Guzman, C. B., et al. (2017). "Treatment with LY2409021, a Glucagon Receptor Antagonist, Increases Liver Fat in Patients with Type 2 Diabetes."[5][6][7] Diabetes, Obesity and Metabolism, 19(11), 1521-1528.[7] Link
-
MedKoo Biosciences. "Adomeglivant (LY2409021) Product Data Sheet." Link
-
Cayman Chemical. "Adomeglivant Product Information." Link
Sources
- 1. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
difference between (+/-)-Adomeglivant and enantiopure LY2409021
This guide provides a technical analysis comparing the racemic mixture (+/-)-Adomeglivant with the clinical-grade enantiopure LY2409021 .
Executive Summary
LY2409021 (Adomeglivant) is a potent, selective, orally bioavailable antagonist of the glucagon receptor (GCGR), developed primarily for the treatment of Type 2 Diabetes Mellitus (T2DM).
The core distinction lies in chirality :
-
Enantiopure LY2409021: The (S)-enantiomer . This is the biologically active "eutomer" used in clinical trials. It exhibits high affinity (
nM) and selectivity for the GCGR. -
(+/-)-Adomeglivant: The racemic mixture (containing equal parts R and S enantiomers). Often used as a cost-effective research reagent, its effective potency is reduced (typically by 50%) due to the dilution of the active S-form by the inactive (or less active) R-distomer.
Critical Implication: In drug development, using the racemate introduces metabolic noise and potential off-target toxicity. The enantiopure S-form is required to meet regulatory standards for efficacy and safety, minimizing the xenobiotic load on the liver—a critical factor given the mechanism-based hepatic lipid accumulation associated with GCGR antagonists.
Molecular Architecture & Chirality
The pharmacological activity of LY2409021 hinges on the stereochemistry of the ether linkage connecting the biphenyl moiety to the trifluorobutyl chain.
| Feature | Enantiopure LY2409021 | (+/-)-Adomeglivant |
| Stereochemistry | (S)-Configuration only | (R)- and (S)- mixture (1:1) |
| CAS Number | 1488363-78-5 | Varies (often unspecified in bulk reagents) |
| Chemical Name | N-[4-[(1S)-1-[[4′-(1,1-dimethylethyl)-2,6-dimethyl[1,1′-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]-β-alanine | N-[4-[1-[[4′-(1,1-dimethylethyl)-2,6-dimethyl[1,1′-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]-β-alanine |
| Receptor Affinity ( | ~6.7 nM (High Potency) | ~13–15 nM (Apparent lower potency) |
| Primary Utility | Clinical Candidate, Late-stage Pharmacology | High-Throughput Screening (HTS), Assay Validation |
Structural Logic
The (S)-configuration orients the bulky trifluorobutyl group into a specific hydrophobic pocket within the transmembrane domain of the GCGR, inducing a conformational change that locks the receptor in an inactive state. The (R)-enantiomer sterically clashes with this pocket, failing to stabilize the inactive conformation effectively.
Synthesis & Manufacturing: The Divergence
The production of the enantiopure compound requires sophisticated asymmetric catalysis, whereas the racemate can be synthesized via standard etherification.
Pathway A: Racemic Synthesis (Research Grade)
-
Nucleophilic Substitution: Reaction of a biphenyl phenol derivative with a racemic trifluorobutyl halide (or tosylate).
-
Result: A 50:50 mixture of R and S isomers.
-
Pros/Cons: High yield, low cost, but low specific activity.
Pathway B: Enantioselective Synthesis (Clinical Grade)
The state-of-the-art synthesis for LY2409021 utilizes a Copper-Catalyzed Ring-Opening of Cyclopropanols . This method introduces the trifluoromethyl group and establishes the chiral center with high enantiomeric excess (ee).
Key Reaction Mechanism (Li et al. Protocol)
The synthesis leverages a chiral catalyst to direct the electrophilic attack of a trifluoromethylating agent (Togni reagent) onto a cyclopropanol precursor.
Figure 1: Enantioselective synthesis pathway via copper-catalyzed ring opening, ensuring the formation of the (S)-isomer.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of the Core Intermediate
Objective: Synthesize the chiral
Reagents:
-
Cyclopropanol precursor (1.0 equiv)
-
Togni Reagent II (1.2 equiv)
-
Catalyst: Cu(MeCN)
BF (10 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
-
Atmosphere: Argon or Nitrogen
Methodology:
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve Cu(MeCN)
BF in anhydrous MeOH under an inert atmosphere. -
Addition: Add the cyclopropanol precursor and the Togni Reagent II.
-
Reaction: Stir the mixture at 0°C to Room Temperature (RT) for 4–12 hours. Monitor consumption of cyclopropanol via TLC or LC-MS.
-
Mechanistic Note: The copper catalyst facilitates the single-electron transfer (SET) opening of the cyclopropane ring, allowing the CF
radical to attack the -position stereoselectively.
-
-
Quench & Purification: Quench with saturated NaHCO
. Extract with ethyl acetate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). -
Validation: Assess enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). Target ee > 95%.
Protocol 2: Functional GCGR Binding Assay (cAMP)
Objective: Quantify the antagonistic potency (
System: HEK293 cells stably expressing human GCGR.
Methodology:
-
Cell Seeding: Plate HEK293-GCGR cells in 384-well plates (5,000 cells/well) in low-serum medium. Incubate overnight.
-
Compound Preparation:
-
Prepare serial dilutions (10-point curve) of Enantiopure LY2409021 and (+/-)-Adomeglivant in DMSO.
-
Control: Pure DMSO (Vehicle) and Glucagon (Agonist).
-
-
Incubation:
-
Pre-incubate cells with the antagonist dilutions for 30 minutes at 37°C.
-
Add Glucagon at
concentration (typically 1–5 nM) to stimulate cAMP production. Incubate for 45 minutes.
-
-
Detection: Lyse cells and detect cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP Dynamic 2).
-
Data Analysis:
-
Plot FRET signal vs. log[Antagonist].
-
Fit data to a 4-parameter logistic equation.
-
Expected Result: The
of the enantiopure form should be approximately 2-fold lower (more potent) than the racemate.
-
Pharmacological Mechanism & Signaling
LY2409021 functions as an allosteric antagonist .[1] It binds to the transmembrane domain (7TM) of the receptor, preventing the conformational shift required for G-protein coupling.
Figure 2: Mechanism of Action. LY2409021 allosterically inhibits GCGR, preventing the Gs-cAMP cascade that leads to hyperglycemia.
References
-
Li, Y., Ye, Z., Bellman, T. M., et al. (2015). "Efficient Synthesis of β-CF3/SCF3-Substituted Carbonyls via Copper-Catalyzed Electrophilic Ring-Opening Cross-Coupling of Cyclopropanols." Organic Letters, 17(9), 2186–2189. Link
-
Kelly, R. P., et al. (2015). "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[2] Diabetes, Obesity and Metabolism, 17(4), 414–422. Link
-
Kazda, C. M., et al. (2016). "Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes." Diabetes, Obesity and Metabolism, 18(1), 25–33. Link
-
Guo, Q., et al. (2016). "Structure-activity relationships of a series of potent and selective glucagon receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 26(3), 881-886. Link
Sources
Adomeglivant (LY2409021): A Precision Tool for Dissecting Hepatic Glucose Production
The following technical guide details the role of Adomeglivant (LY2409021) in hepatic glucose production (HGP) research. It is structured to serve as a rigorous handbook for experimental design, execution, and data interpretation.[1]
Technical Monograph & Experimental Guide [1]
Executive Summary
Adomeglivant (LY2409021) is a potent, highly selective, non-peptide antagonist of the glucagon receptor (GCGR).[1][2] While its clinical development for Type 2 Diabetes (T2D) was halted due to safety signals (specifically hepatic aminotransferase elevations), it remains a critical pharmacological probe in metabolic research.[1]
In the context of Hepatic Glucose Production (HGP), Adomeglivant serves as a "molecular scalpel," allowing researchers to isolate and ablate the glucagon-dependent component of gluconeogenesis and glycogenolysis without the confounding variables of surgical pancreatectomy or genetic knockout models.[1] This guide delineates the mechanistic grounding, experimental protocols, and data validation frameworks necessary to utilize Adomeglivant effectively.
Mechanistic Architecture
To design robust experiments, one must understand the precise signaling node Adomeglivant targets.[1]
The Glucagon-HGP Axis
Under fasting conditions, pancreatic
Adomeglivant Intervention
Adomeglivant acts as an allosteric antagonist (Ki
Visualization: The Signaling Blockade
The following diagram illustrates the signal transduction pathway and the precise inhibition point of Adomeglivant.[1]
Figure 1: Adomeglivant selectively antagonizes the GCGR, severing the link between extracellular glucagon and intracellular gluconeogenic gene transcription.[1][2][3][4]
Experimental Protocols
Scientific integrity requires self-validating protocols.[1] The following workflows are designed to quantify Adomeglivant's efficacy in reducing HGP.
Protocol A: In Vitro Primary Hepatocyte Glucose Output Assay
Objective: Quantify the reduction in glucagon-stimulated glucose production in a closed system.[1]
Reagents:
-
Primary Mouse/Rat Hepatocytes (freshly isolated preferred).[1]
-
Glucose-Free DMEM (phenol red-free).[1]
-
Adomeglivant (Stock: 10 mM in DMSO).[1]
-
Glucagon (Stock: 100 µM in acidic saline).[1]
-
Lactate/Pyruvate (10:1 ratio) as gluconeogenic substrates.[1]
Workflow Steps:
-
Seeding: Plate hepatocytes at
cells/well in collagen-coated 6-well plates. Allow attachment (4–6 hours). -
Starvation: Switch to low-glucose media (5.5 mM) overnight to deplete glycogen stores. Critical: High residual glycogen masks gluconeogenesis.[1]
-
Pre-incubation: Wash cells 2x with PBS. Add Glucose-Free DMEM containing Lactate (10 mM) and Pyruvate (1 mM).[1]
-
Drug Treatment:
-
Incubation: Incubate for 3–6 hours at 37°C.
-
Analysis: Collect supernatant. Measure glucose concentration using a hexokinase-based colorimetric assay.[1] Lyse cells for protein normalization (BCA assay).[1]
Validation Criteria:
-
Glucagon alone must increase glucose output >2-fold over basal.[1]
-
Adomeglivant must dose-dependently suppress this increase, with an
approximating 10–100 nM depending on albumin levels (protein binding affects potency).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol B: In Vivo Tracer-Based HGP Assessment
Objective: Measure "True" Hepatic Glucose Production (Ra) in mice using stable isotopes.[1] This is the gold standard, superior to simple tolerance tests.
Reagents:
-
Male C57BL/6J or db/db mice (10–12 weeks).[1]
-
Tracer:
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (stable isotope). -
Adomeglivant: Formulated in 1% HEC (Hydroxyethyl cellulose) or appropriate vehicle.[1]
Workflow Steps:
-
Catheterization: Implant jugular vein catheter 5–7 days prior to study for stress-free infusion.[1]
-
Fasting: Fast mice for 5 hours (morning fast) to stabilize basal glucose.
-
Dosing: Administer Adomeglivant (e.g., 3–10 mg/kg PO) or Vehicle 1 hour prior to tracer start.[1]
-
Tracer Infusion (t = 0 to 120 min):
-
Bolus: 5 µCi
. -
Continuous Infusion: 0.05 µCi/min.[1]
-
-
Steady State Sampling: Collect blood samples (10 µL) from tail tip at t = 90, 100, 110, and 120 min.
-
Processing: De-proteinize plasma (ZnSO4/Ba(OH)2). Measure radioactivity (DPM) or enrichment (GC-MS).[1]
Calculation (Steady State):
Visualization: In Vivo Workflow
Figure 2: Sequential workflow for assessing Hepatic Glucose Production using continuous tracer infusion.
Data Presentation & Interpretation
Expected Outcomes
When validating Adomeglivant, compare your data against these benchmark responses.
| Parameter | Vehicle + Glucagon | Adomeglivant + Glucagon | Interpretation |
| cAMP Levels | High (>3-fold basal) | Low (Near basal) | Proximal receptor blockade confirmed.[1] |
| p-CREB (Ser133) | High Phosphorylation | Low Phosphorylation | Signal transduction interrupted.[1] |
| PCK1 / G6PC mRNA | Upregulated | Suppressed | Transcriptional driver of gluconeogenesis blunted.[1][3] |
| HGP (In Vivo Ra) | Elevated (if diabetic) | Reduced (~30-50%) | Functional physiological efficacy.[1] |
| Plasma Glucagon | Normal/High | Elevated | Caution:[1] GRAs disrupt feedback loops, causing |
Troubleshooting Guide
-
Issue: No reduction in HGP despite treatment.
-
Check: Did you use a saturating dose of glucagon? If glucagon is too high (>100 nM), it may outcompete the antagonist.[1]
-
Check: Is the HGP driven by catecholamines? Adomeglivant will not block epinephrine-induced HGP.[1] Use a
-blocker control.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Issue: High variability in cell assays.
References
-
Kazda, C. M., et al. (2016).[1] "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12-Week and 24-Week Phase 2 Studies." Diabetes Care. Link
-
Kelly, R. P., et al. (2015).[1][2] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[1][2] Diabetes, Obesity and Metabolism.[1] Link[1]
-
Guan, H., et al. (2015).[1] "Glucagon Receptor Antagonism Induces Increased Cholesterol Absorption."[1] Journal of Lipid Research.[1] Link
-
Sloop, K. W., et al. (2004).[1] "Hepatic and Glucagon-Like Peptide-1-Mediated Reversal of Diabetes by Glucagon Receptor Antisense Oligonucleotide Inhibitors." Journal of Clinical Investigation. Link
-
Campbell, J. E., & Drucker, D. J. (2015).[1] "Islet α-cells and glucagon—critical regulators of energy homeostasis."[1] Nature Reviews Endocrinology.[1] Link[1]
Sources
The Chirality Question in Glucagon Antagonism: A Stereochemical Approach to Enhancing Potency and Selectivity
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon receptor antagonists represent a promising therapeutic class for the management of type 2 diabetes by curbing excessive hepatic glucose production. As with many small molecule and peptide-based therapeutics, chirality is a critical determinant of biological activity. A racemic mixture of a glucagon antagonist may contain one highly active enantiomer (the eutomer), a less active or inactive enantiomer (the distomer), or enantiomers with distinct pharmacological profiles, including off-target activities. This guide provides a technical deep-dive into the comparative biological evaluation of racemic versus enantiomerically pure glucagon antagonists. We will explore the underlying principles of stereoselective receptor interactions and detail the essential experimental workflows—from receptor binding and functional cell-based assays to in vivo efficacy models—that are crucial for elucidating the optimal chiral candidate for clinical development.
Introduction: The Glucagon Receptor and the Importance of Stereochemistry
The Glucagon Signaling Axis
Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, is a key counter-regulatory hormone to insulin, primarily acting to prevent hypoglycemia.[1] It exerts its effects by binding to the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, predominantly expressed on hepatocytes.[2][3] This binding event initiates a signaling cascade, primarily through the Gαs subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates key enzymes to stimulate glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose), leading to increased hepatic glucose output.[1][5][6] In metabolic disorders like type 2 diabetes, hyperglucagonemia is a common feature, contributing significantly to hyperglycemia.[3][7] Therefore, antagonizing the GCGR is a validated strategy to lower blood glucose levels.[7][8]
Caption: Glucagon Receptor Signaling Pathway and Point of Antagonism.
Chirality in Drug Design: The Eutomer and the Distomer
Chirality is a fundamental property of molecules that can exist as non-superimposable mirror images, known as enantiomers. The interaction between a chiral drug and its biological target, which is also chiral (composed of L-amino acids), is stereospecific. This specificity dictates that one enantiomer, the eutomer , will have significantly higher affinity and/or efficacy for the target receptor than its counterpart, the distomer .[9] Administering a 50:50 racemic mixture means that at least half of the dose may be inactive, contribute to off-target effects, or even antagonize the therapeutic action of the eutomer. The practice of developing a single-enantiomer drug from a previously approved racemate is known as "chiral switching".[9] Therefore, resolving the stereoisomers and characterizing them independently is a critical step in drug development to maximize therapeutic benefit and minimize potential risks.
The Drug Discovery & Characterization Workflow
The process of differentiating chiral antagonists follows a logical progression from initial binding studies to functional assays and finally to whole-organism efficacy models. This ensures that resources are focused on the most promising candidate.
Caption: Experimental Workflow for Characterizing Chiral Glucagon Antagonists.
Comparative Analysis: Racemic vs. Chiral Antagonists
To illustrate the importance of chiral separation, let us consider a hypothetical glucagon antagonist, "Antagonist-X," and compare the biological activity of its racemate, (R)-enantiomer, and (S)-enantiomer.
In Vitro Receptor Binding Affinity
Causality: The first critical parameter is to determine how strongly each compound binds to the glucagon receptor. A radioligand competition binding assay is the gold standard for this measurement. In this assay, a constant concentration of a radiolabeled glucagon analog (e.g., ¹²⁵I-glucagon) is incubated with membranes from cells expressing the human glucagon receptor. The ability of increasing concentrations of the unlabeled test compounds (racemate, R-enantiomer, S-enantiomer) to displace the radioligand is measured. The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity where a lower value indicates a stronger interaction.
Expected Outcome: The eutomer will exhibit a significantly lower Ki value than the distomer, indicating higher affinity. The racemate's Ki will typically be intermediate, reflecting the 50% contribution of the high-affinity eutomer.
In Vitro Functional Antagonism
Causality: High affinity does not guarantee functional antagonism. The next step is to measure the compound's ability to block glucagon-induced signaling. Since the GCGR is Gαs-coupled, its activation by glucagon leads to a measurable increase in intracellular cAMP.[4] A functional antagonist will block this increase. The assay is performed by stimulating cells expressing the GCGR with a fixed concentration of glucagon (typically the EC₈₀, the concentration that gives 80% of the maximal response) in the presence of increasing concentrations of the antagonist. The concentration of antagonist that inhibits 50% of the glucagon-stimulated cAMP production is the IC₅₀ value.
Expected Outcome: The eutomer will show a potent (low) IC₅₀ value, confirming it is a functional antagonist. The distomer may be significantly less potent or completely inactive. The racemate's IC₅₀ will be approximately two-fold higher (less potent) than the pure eutomer, as only half of the compound in the mixture is active at blocking the receptor.
Receptor Selectivity
Causality: The glucagon receptor shares structural homology with other Class B GPCRs, most notably the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR).[10] Off-target activity at these receptors is undesirable. For instance, antagonizing the GLP-1R could counteract the beneficial glucose-lowering effects of endogenous GLP-1. Therefore, it is essential to screen the enantiomers against these related receptors to determine their selectivity profile. This is typically done using similar binding or functional assays for each respective receptor.
Expected Outcome: Ideally, the eutomer will exhibit high selectivity for the GCGR over other receptors. It is possible for the distomer to be inactive at the GCGR but active at an off-target receptor, making the racemate a non-selective and potentially problematic drug candidate.
Data Summary
The following table summarizes the expected in vitro profile for our hypothetical Antagonist-X.
| Compound | GCGR Binding (Ki, nM) | GCGR Functional Antagonism (IC₅₀, nM) | GLP-1R Binding (Ki, nM) | Selectivity (GLP-1R Ki / GCGR Ki) |
| (R)-Antagonist-X (Eutomer) | 1.5 | 3.2 | >10,000 | >6600x |
| (S)-Antagonist-X (Distomer) | 850 | >10,000 | >10,000 | N/A |
| Racemic Antagonist-X | 3.1 | 6.5 | >10,000 | >3200x |
Table 1: Representative in vitro data comparing the binding affinity, functional potency, and selectivity of the racemic mixture and individual enantiomers of a hypothetical glucagon antagonist.
In Vivo Efficacy
Causality: The ultimate test of an antagonist is its ability to lower blood glucose in a living organism. The Intraperitoneal Glucose Tolerance Test (IPGTT) is a common preclinical model used to assess glucose homeostasis.[11] In this model, animals (typically mice) are fasted and then administered the test compound. Subsequently, they are challenged with an intraperitoneal injection of glucose, and blood glucose levels are monitored over time. A successful antagonist will blunt the hyperglycemic excursion caused by the glucose challenge, demonstrating its ability to suppress hepatic glucose production.
Expected Outcome: When dosed on a mg/kg basis, the pure eutomer will show a significantly greater reduction in glucose excursion compared to the racemate. The distomer will likely have no effect. This in vivo differentiation is critical, as it confirms that the superior in vitro potency of the eutomer translates to enhanced efficacy in a physiological context.
Detailed Experimental Protocols
Protocol: Radioligand Competition Binding Assay
-
Preparation:
-
Thaw cryopreserved cell membranes from HEK293 cells stably expressing the human glucagon receptor (hGCGR) on ice.
-
Homogenize membranes in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Prepare serial dilutions of test compounds (Racemate, R-enantiomer, S-enantiomer) in binding buffer.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of binding buffer to "Total Binding" wells.
-
Add 50 µL of a high concentration of unlabeled glucagon (e.g., 1 µM) to "Non-Specific Binding" (NSB) wells.
-
Add 50 µL of diluted test compounds to respective experimental wells.
-
Add 50 µL of ¹²⁵I-labeled glucagon (at a final concentration near its Kd) to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle shaking to reach equilibrium.
-
-
Harvesting & Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol: In Vitro Functional cAMP Accumulation Assay
-
Cell Culture:
-
Plate CHO-K1 or HEK293 cells stably expressing the hGCGR in 96-well plates and grow to ~90% confluency.[13]
-
-
Assay Preparation:
-
Aspirate growth media and wash cells once with pre-warmed stimulation buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA).
-
Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[14]
-
Add 25 µL of serially diluted test compounds (antagonists) to the wells.
-
Incubate for 15-20 minutes at 37°C.
-
-
Stimulation:
-
Add 25 µL of glucagon agonist (at a final concentration equal to its EC₈₀) to all wells except the "Basal" control wells (which receive buffer only).
-
Incubate for 30 minutes at 37°C.
-
-
Lysis & Detection:
-
Data Analysis:
-
Normalize the data with Basal control as 0% and the Glucagon-only control as 100% activity.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Acclimation & Fasting:
-
Acclimate male C57BL/6 mice to handling for one week.
-
Fast the mice for 6 hours prior to the test, with free access to water.[17]
-
-
Baseline Measurement & Dosing:
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0 min) from a small tail-tip incision using a glucometer.[17][18]
-
Administer the test compound (e.g., (R)-Antagonist-X, Racemic Antagonist-X, or vehicle control) via oral gavage or intraperitoneal (IP) injection at the desired dose.
-
-
Glucose Challenge:
-
At t=30 minutes (or appropriate time post-compound administration), inject a sterile 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[11]
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from the tail tip at t = 15, 30, 60, 90, and 120 minutes after the glucose injection.[11]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between treatment groups. A significant reduction in AUC for a treatment group compared to the vehicle control indicates improved glucose tolerance.
-
Conclusion
The rigorous, stepwise characterization of chiral glucagon antagonists is not merely an academic exercise; it is fundamental to the development of a safe and effective therapeutic agent. The data consistently demonstrate that biological activity resides in a single enantiomer, the eutomer. Administering a racemic mixture introduces a 50% dose of an isomeric ballast (the distomer) that contributes no therapeutic benefit and poses a risk of off-target effects. The in vitro binding and functional assays provide a clear quantitative assessment of potency and selectivity, while in vivo models confirm that these molecular properties translate into the desired physiological outcome. By isolating and advancing the pure eutomer, drug developers can optimize the therapeutic index, reduce metabolic burden, and deliver a more precise and potent medicine for patients with type 2 diabetes.
References
- Cusabio.
- Creative Diagnostics.
- YouTube.
- News-Medical.Net.
- National Institutes of Health (NIH). Glucagon Receptor Signaling and Glucagon Resistance.
- National Center for Biotechnology Information (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- National Center for Biotechnology Information (NCBI). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- ResearchGate. cAMP Measurement for Antagonists of a G αs -Coupled Receptor.
- BenchChem. Application Notes and Protocols for Antagonist G-Protein Use in cAMP Functional Assays.
- Revvity. cAMP - Guide to optimizing antagonists of Gαi/o.
- National Institutes of Health (NIH). Protocol for in vivo assessment of glucose metabolism in mouse models.
- National Institutes of Health (NIH). Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of...
- Bentham Science.
- Glucagon.com. Glucagon receptor antagonists and Type 1 Diabetes.
- PubMed. Novel glucagon receptor antagonists with improved selectivity over the glucose-dependent insulinotropic polypeptide receptor.
- Mouse Phenotype. Intraperitoneal glucose tolerance test (IPGTT) Protocol.
- University of California, Berkeley. Blood Collection Procedure Title: Glucose Tolerance Test (GTT).
- National Institutes of Health (NIH).
- Juniper Publishers. Studies on Glucagon Receptor and Antagonists of Glucagon Receptor for the Management of Diabetes Mellitus.
Sources
- 1. news-medical.net [news-medical.net]
- 2. cusabio.com [cusabio.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glucagon.com [glucagon.com]
- 9. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel glucagon receptor antagonists with improved selectivity over the glucose-dependent insulinotropic polypeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 12. Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of basic GLP‐2 receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. olac.berkeley.edu [olac.berkeley.edu]
Technical Deep Dive: Adomeglivant (LY2409021) and the Inhibition of Glucagon-Mediated cAMP Signaling
Executive Summary
Adomeglivant (LY2409021) is a potent, selective, orally bioavailable small-molecule antagonist of the Glucagon Receptor (GCGR) .[1][2] It functions primarily by disrupting the transmembrane signaling cascade initiated by glucagon, thereby blunting the production of cyclic adenosine monophosphate (cAMP) and downstream gluconeogenic gene transcription.
This guide details the mechanistic architecture of Adomeglivant-mediated inhibition, providing researchers with a validated framework for interrogating the GCGR-cAMP-PKA axis. It moves beyond basic definitions to explore the kinetic nuances of Class B GPCR antagonism and offers rigorous experimental protocols for validating pathway blockade in in vitro and ex vivo models.
Part 1: Mechanistic Architecture
The GCGR-Gs-cAMP Axis
The Glucagon Receptor (GCGR) is a Class B G-protein-coupled receptor (GPCR) predominantly expressed in hepatocytes. Under physiological conditions, the binding of the 29-amino acid peptide glucagon triggers a conformational change in the receptor's transmembrane domain (TMD), facilitating the recruitment and activation of the heterotrimeric G-protein, Gs .
The canonical signaling cascade proceeds as follows:
-
Ligand Binding: Glucagon engages the extracellular N-terminal domain and the TMD of GCGR.
-
G-Protein Activation: The receptor acts as a Guanine Nucleotide Exchange Factor (GEF) for Gαs, exchanging GDP for GTP.
-
Effector Activation: Gαs-GTP dissociates and activates Adenylyl Cyclase (AC) .[3]
-
Second Messenger Generation: Activated AC catalyzes the conversion of ATP to cAMP .
-
Kinase Cascade: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.
-
Transcriptional Regulation: PKA phosphorylates CREB (cAMP response element-binding protein) at Ser133. Phospho-CREB recruits CBP/p300 to the promoter regions of gluconeogenic genes (e.g., PCK1, G6PC), driving hepatic glucose production (HGP).
Adomeglivant Mode of Inhibition
Adomeglivant acts as a negative allosteric modulator (NAM) or non-peptide antagonist that binds within the transmembrane bundle of the GCGR, distinct from the large extracellular orthosteric site occupied by the glucagon peptide.
-
Selectivity: Adomeglivant exhibits high selectivity for GCGR over the structurally related GLP-1 receptor (GLP-1R), although cross-reactivity can occur at supraphysiological concentrations (>10 µM).
-
Kinetic Profile: By locking the receptor in an inactive conformation, Adomeglivant prevents the outward movement of Transmembrane Helix 6 (TM6), a critical step for Gs coupling. This blockade is insurmountable by physiological concentrations of glucagon, effectively clamping intracellular cAMP levels.
Pathway Visualization
The following diagram illustrates the canonical signaling pathway and the specific node of Adomeglivant intervention.
Caption: Figure 1. Adomeglivant blocks GCGR transmembrane signaling, preventing Gs coupling and downstream cAMP accumulation.
Part 2: Experimental Frameworks
To rigorously validate Adomeglivant activity, researchers must employ assays that quantify proximal signaling events (cAMP) and distal functional outcomes (Glucose Production).
Protocol A: High-Throughput Time-Resolved FRET (HTRF) cAMP Assay
Objective: Determine the IC50 of Adomeglivant against glucagon-stimulated cAMP accumulation in HEK293-GCGR cells.
Rationale: HTRF is preferred over luciferase reporters for proximal signaling because it measures the immediate second messenger accumulation, reducing artifacts from downstream amplification.
Materials
-
Cell Line: HEK293 stably expressing human GCGR (HEK-GCGR).
-
Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity), IBMX (Phosphodiesterase inhibitor).
-
Compound: Adomeglivant (10 mM stock in DMSO).[4]
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest HEK-GCGR cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX).
-
Critical: IBMX is essential to prevent cAMP degradation, ensuring the assay measures production rather than turnover.
-
Plate 5,000 cells/well in a white 384-well low-volume plate.
-
-
Compound Pre-incubation:
-
Prepare a serial dilution of Adomeglivant (10 µM to 0.1 nM).
-
Add Adomeglivant to cells and incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to equilibrate with the receptor prior to agonist challenge.
-
-
Agonist Stimulation:
-
Add Glucagon at its EC80 concentration (typically ~1-10 nM, determined previously).
-
Incubate for 30 minutes at RT.
-
-
Detection:
-
Add cAMP-d2 conjugate (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.
-
Incubate for 1 hour at RT.
-
-
Data Acquisition:
-
Read on an HTRF-compatible plate reader (e.g., EnVision).
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
-
Analysis:
-
Plot % Inhibition vs. Log[Adomeglivant].
-
Fit using a 4-parameter logistic non-linear regression model.
-
Protocol B: Primary Hepatocyte Glucose Production (HGP) Assay
Objective: Confirm functional blockade of gluconeogenesis in a physiologically relevant model.
Rationale: While HEK293 cells validate receptor binding, primary hepatocytes contain the complete gluconeogenic machinery (PCK1, G6PC) required to verify the drug's physiological efficacy.
Step-by-Step Methodology
-
Isolation: Isolate primary hepatocytes (mouse or human) via collagenase perfusion. Plate on collagen-coated plates.
-
Starvation:
-
After attachment (4-6 hours), switch to Glucose-Free, Phenol Red-Free DMEM supplemented with pyruvate and lactate (gluconeogenic substrates) for 4 hours.
-
Why? Removing exogenous glucose forces the cells to synthesize glucose de novo, making the assay sensitive to gluconeogenic inhibitors.
-
-
Treatment:
-
Pre-treat with Adomeglivant (0.1 - 10 µM) for 30 minutes.
-
Stimulate with Glucagon (10 nM) for 3-6 hours.
-
-
Quantification:
-
Collect cell supernatant.
-
Measure glucose concentration using a hexokinase/G6PDH colorimetric assay or Amplex Red method.
-
Normalize glucose output to total cellular protein content (BCA assay).
-
Data Interpretation Guide
The following table summarizes expected outcomes for Adomeglivant treatment in these assays.
| Parameter | Control (Glucagon Only) | Adomeglivant + Glucagon | Interpretation |
| cAMP (HTRF) | High (100% Signal) | Low (<10% Signal) | Potent blockade of Gs coupling. |
| p-CREB (Western) | Strong Band | Faint/Absent Band | Interruption of Kinase Cascade. |
| PGC-1α mRNA | Upregulated (>5-fold) | Basal Levels | Transcriptional suppression. |
| Glucose Output | High | Reduced to Basal | Functional inhibition of gluconeogenesis. |
Part 3: Assay Workflow Visualization
This flowchart outlines the critical decision points and steps for the HTRF cAMP inhibition assay.
Caption: Figure 2. Step-by-step workflow for determining Adomeglivant IC50 using HTRF cAMP detection.
References
-
Kelly, R. P., et al. (2015).[5] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[5] Diabetes, Obesity and Metabolism.
-
[Link]
-
-
Chepurny, O. G., et al. (2019).[6] "Non-conventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP."[1][6] The Journal of Biological Chemistry.
-
[Link]
-
-
Kazda, C. M., et al. (2016).[7] "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12-Week Phase 2 Study." Diabetes Care.
-
[Link]
-
-
Guan, D., et al. (2019). "Intraislet glucagon signaling is critical for maintaining glucose homeostasis."[6][7][8] JCI Insight.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Adomeglivant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. JCI Insight - Intraislet glucagon signaling is critical for maintaining glucose homeostasis [insight.jci.org]
- 8. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
Technical Deep Dive: The Rise and Fall of Adomeglivant (LY2409021)
Executive Summary
Adomeglivant (LY2409021) represents a pivotal case study in the history of metabolic drug development.[1] Designed as a potent, selective, and orally bioavailable Glucagon Receptor Antagonist (GRA) , it aimed to address the hyperglucagonemia characteristic of Type 2 Diabetes Mellitus (T2DM). While the molecule successfully met its primary efficacy endpoints—significantly lowering HbA1c and fasting plasma glucose—it was ultimately discontinued due to a distinct safety profile characterized by paradoxical increases in hepatic fat fraction (HFF), transaminases, and systolic blood pressure. This guide analyzes the molecular architecture, clinical performance, and the mechanistic "catch-22" that led to its termination, offering critical insights for future incretin-based therapeutic strategies.[2]
Molecular Architecture & Pharmacology[1][2]
Adomeglivant belongs to a class of non-peptide, small-molecule antagonists designed to block the G-protein coupled glucagon receptor (GCGR) allosterically.[1][2]
Chemical Identity[1][2]
-
IUPAC Name: N-[4-[(1S)-1-[[4'-(1,1-dimethylethyl)-2,6-dimethyl[1,1'-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]-β-alanine[1][2]
Mechanism of Action
Adomeglivant functions as a competitive, allosteric antagonist.[2] By binding to the transmembrane domain of the GCGR, it prevents the conformational change required for Gs-protein coupling.[2] This blockade inhibits adenylyl cyclase activation, thereby reducing intracellular cAMP levels and blunting the protein kinase A (PKA) signaling cascade responsible for hepatic glucose output (glycogenolysis and gluconeogenesis).
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling pathway and the interception point of Adomeglivant.
Figure 1: Mechanism of Action.[1][2][4][5][6][7] Adomeglivant blocks the GCGR, preventing the downstream cAMP/PKA cascade that drives hepatic glucose production.
Chemical Synthesis Strategy (Retrosynthetic Analysis)
While the industrial process is proprietary, the structure of Adomeglivant suggests a convergent synthesis involving a biphenyl ether core and a chiral trifluoro-alkyl chain.[2]
Structural Components[1][2]
-
Tail:
-alanine moiety (provides polarity/solubility).[1][2] -
Core: Chiral ether linkage with a trifluorobutyl chain.[1][2]
-
Head: Substituted biphenyl system (lipophilic anchor).
Representative Synthetic Workflow
-
Biphenyl Construction: A Suzuki-Miyaura coupling between a substituted phenylboronic acid (e.g., 4-tert-butyl-2,6-dimethylphenylboronic acid) and a 4-halophenol derivative to generate the biphenyl core.[1][2]
-
Chiral Ether Formation: The chiral center is likely introduced via a nucleophilic aromatic substitution (
) or a Mitsunobu reaction using a chiral alcohol (containing the trifluorobutyl group) and the biphenyl phenol.[1] -
Amide Coupling: The final step involves coupling the benzoic acid intermediate with
-alanine ethyl ester, followed by ester hydrolysis to yield the free acid.[1][2]
Clinical Development: The Efficacy-Safety Divergence[1][2]
The clinical program for Adomeglivant revealed a stark contrast between its potent glucose-lowering ability and its metabolic side effects.[1][2]
Phase 1: Proof of Mechanism
Early studies confirmed that LY2409021 was orally bioavailable and effectively blocked glucagon-induced glucose excursions.[1][2]
Phase 2: The Pivotal T2DM Trials (Kazda et al.)[1][2]
The Phase 2 program (NCT01929109, NCT02111096) evaluated efficacy and safety over 12 and 24 weeks.
Table 1: Summary of Key Phase 2 Findings (20 mg Dose)
| Parameter | Effect vs. Placebo | Statistical Significance | Clinical Interpretation |
| HbA1c | -0.77% reduction | Efficacy Met: Comparable to other oral agents.[1][2] | |
| Fasting Glucose | Significant reduction | Validated mechanism of action.[2] | |
| Hepatic Fat (HFF) | +4.44% Increase | Critical Safety Signal: Increased steatosis risk.[1] | |
| ALT (Liver Enzyme) | +10.7 U/L Increase | Indicator of hepatocellular stress.[1][2] | |
| Systolic BP | +4.3 mmHg Increase | Adverse cardiovascular signal.[1][2][3] | |
| Body Weight | Significant Increase | Contrary to weight-neutral/loss goals in T2DM. | |
| Total Cholesterol | Significant Increase | Lipid profile deterioration.[1][2] |
Data Source: Kazda et al., Diabetes Obes Metab 2017; Diabetes Care 2016.[2]
The Hepatotoxicity & Lipid Paradox
The discontinuation of Adomeglivant was driven by a "class effect" inherent to glucagon receptor antagonism, which Adomeglivant failed to escape.
The Feedback Loop Failure
Blocking the GCGR in the liver interrupts the negative feedback loop on pancreatic
-
Signal Interruption: The liver "perceives" a lack of glucagon signaling.[1][2]
-
Compensatory Hyperplasia: Pancreatic
-cells proliferate and secrete massive amounts of glucagon (hyperglucagonemia).[1][2] -
Spillover Effects: While the hepatic GCGR is blocked, the supraphysiological levels of circulating glucagon may activate other receptors (e.g., GLP-1R, GIPR) or induce off-target effects.[1][2]
The Mechanism of Hepatic Steatosis
Glucagon is a key regulator of hepatic lipid oxidation.[2] It normally promotes the export of lipids (VLDL) and the oxidation of fatty acids.
-
Blockade Consequence: When GCGR is blocked, hepatic lipid oxidation is downregulated.[2]
-
Result: Triglycerides accumulate in hepatocytes, leading to the observed increase in Hepatic Fat Fraction (HFF) and subsequent rise in ALT (liver stress).
The Blood Pressure Anomaly
Unlike GLP-1 agonists which lower BP, Adomeglivant increased systolic BP.[1][2] The exact mechanism remains debated but hypotheses include:
-
Renal Effects: Glucagon normally increases sodium excretion; blocking this may lead to sodium retention.[1][2]
-
Sympathetic Activation: Compensatory signaling pathways activated by hyperglucagonemia.[1][2]
Figure 2: The Toxicity Cascade.[1][2] Blockade of GCGR leads to lipid accumulation (steatosis) and potential renal mechanisms driving hypertension.
Conclusion: Why Adomeglivant Failed
Adomeglivant successfully proved that blocking the glucagon receptor lowers blood glucose in T2DM.[2] However, it failed to dissociate this efficacy from the intrinsic physiological roles of glucagon in lipid metabolism and hemodynamics.
-
Safety vs. Efficacy: The 0.77% HbA1c reduction was not superior enough to justify the risks of fatty liver disease and hypertension, especially in a T2DM population already at high cardiovascular risk.
-
Competitive Landscape: The simultaneous rise of GLP-1 receptor agonists (e.g., Liraglutide, Semaglutide) offered a superior profile: glucose lowering plus weight loss, blood pressure reduction, and liver fat reduction.[2]
-
Legacy: The failure of Adomeglivant (and similar GRAs like MK-0893) shifted the industry focus from pure antagonism to balanced agonism .[1][2] Modern "triple agonists" (e.g., Retatrutide) now activate GCGR (alongside GLP-1/GIP) to leverage glucagon's energy-expenditure and lipid-oxidation benefits, rather than blocking it.[1][2]
References
-
Kazda, C. M., et al. (2016).[2][8] Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies. Diabetes Care, 39(7), 1241–1249.[2] Link
-
Kazda, C. M., et al. (2017).[2][9] Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes.[2][3] Diabetes, Obesity and Metabolism, 19(11), 1521–1528.[3] Link[1]
-
Kelly, R. P., et al. (2015).[2][5][10] Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes.[1][2][5][11] Diabetes, Obesity and Metabolism, 17(4), 414–422.[10][12] Link[1]
-
Guzman, C. B., et al. (2017).[2][9] Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes. Diabetes, Obesity and Metabolism, 19(11).[3] Link[1]
-
Selleck Chemicals. Adomeglivant (LY2409021) Product Datasheet. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Drug Therapy in Obesity: A Review of Current and Emerging Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response to Comment on Kazda et al. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies. Diabetes Care 2016;39:1241-1249 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Weight changes following antidiabetic mediation use: Real‐world evidence from health system data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(+/-)-Adomeglivant solubility protocol in DMSO and PEG300
Abstract & Compound Profile
This guide details the standardized protocol for solubilizing (+/-)-Adomeglivant (LY2409021), a potent and selective Glucagon Receptor (GCGR) antagonist .[1][2] While highly effective in modulating glucose homeostasis, Adomeglivant exhibits significant lipophilicity, rendering it insoluble in aqueous buffers.[2] Improper solubilization leads to micro-precipitation, resulting in erratic in vivo bioavailability and inconsistent in vitro IC50 values.[2]
This protocol utilizes a Stepwise Co-solvent System utilizing Dimethyl Sulfoxide (DMSO) as the primary solvent and Polyethylene Glycol 300 (PEG300) as a steric stabilizer, ensuring stable formulations for both cellular and animal models.[1][2]
Compound Snapshot:
-
CAS: 1488363-78-5 (Racemic/General), 872260-19-0 ((+)-Enantiomer)[1][2]
-
Solubility Class: Class II (Low Solubility, High Permeability)[1][2]
Scientific Foundation: The Mechanism of Solvation
To achieve a stable solution, we must overcome the high crystal lattice energy of Adomeglivant.[2] Water alone cannot disrupt the hydrophobic interactions holding the crystal together.
-
DMSO (The Breaker): We use DMSO first because it is a polar aprotic solvent.[2] It effectively disrupts the crystal lattice and solvates the hydrophobic core of the Adomeglivant molecule.
-
PEG300 (The Stabilizer): PEG300 is an amphiphilic polymer.[2] Once the molecule is free in DMSO, PEG300 is added to provide "steric shielding."[2] It wraps around the hydrophobic drug molecules, preventing them from re-aggregating when the solution is eventually introduced to an aqueous environment (like saline or cell media).[2]
-
The "Crash-Out" Risk: Adding water or saline before PEG300 will cause immediate precipitation (crashing out) because the water molecules will cluster together, forcing the hydrophobic drug out of solution.[2]
Materials & Equipment
-
Primary Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).[1][2] Note: Hygroscopic DMSO lowers solubility; use fresh aliquots.[1][3][7]
-
Optional Surfactant: Tween-80 (Polysorbate 80) – Highly recommended for in vivo formulations.[1][2]
-
Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Amber glass vials (light protection).
Protocol A: Preparation of High-Concentration Stock (DMSO)
Target Concentration: 50 mg/mL to 100 mg/mL[1][2]
Rationale: Creating a highly concentrated "Master Stock" in pure DMSO minimizes the volume of toxic solvent added to biological systems later.
-
Weighing: Accurately weigh the Adomeglivant powder into a sterile amber glass vial.
-
Example: Weigh 10 mg .[7]
-
-
Solvent Calculation: Calculate the volume of DMSO required for a 50 mg/mL stock.
-
Dissolution: Add the calculated volume of fresh DMSO.
-
Agitation: Vortex vigorously for 30 seconds.
-
Inspection: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Warning: Do not exceed 40°C to prevent thermal degradation.
-
-
Validation: The solution must be crystal clear. Use a laser pointer (Tyndall effect); if the beam path is visible, micro-precipitates are present.[2] Sonicate further.[3]
Protocol B: Formulation for In Vivo Administration
Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Final Concentration: 2.5 mg/mL (Clear Solution)[1][2]
Rationale: Pure PEG300 is too viscous for injection and can cause hemolysis. This protocol balances solubility with physiological compatibility.[9]
Step-by-Step Workflow (Example for 1 mL final volume):
-
Start with Stock: Pipette 100 µL of the 25 mg/mL DMSO Stock (prepared in Protocol A) into a clean tube.
-
Add PEG300 (Critical Step): Add 400 µL of PEG300 directly to the DMSO/Drug solution.[2]
-
Action: Vortex immediately for 20 seconds.
-
Why: This creates the "solvated shield" before water is introduced.
-
-
Add Surfactant: Add 50 µL of Tween-80.
-
Action: Vortex until homogenous.
-
-
Add Aqueous Vehicle: Slowly add 450 µL of warm (37°C) Sterile Saline.
-
Action: Add dropwise while vortexing.
-
-
Final Check: The solution should be clear. If cloudy, the compound has crashed out.[2] Do not use for injection.[9]
Visualization: The Solubilization Workflow
Figure 1: Step-by-step addition order is critical. Adding saline directly to the DMSO stock will cause immediate precipitation.[2]
Protocol C: In Vitro (Cell Culture) Dilution
Target: < 0.1% DMSO final concentration[1][2]
For cell assays, PEG300 is often unnecessary if the dilution factor is high.[2]
-
Perform serial dilutions in DMSO first (e.g., 1 mM, 0.1 mM).
-
Pipette the diluted DMSO stock directly into the cell culture media (1:1000 dilution).[2]
-
Example: 1 µL of 10 mM stock into 1 mL Media = 10 µM final.
-
Note: Ensure the media is warm to prevent thermal shock precipitation.
-
Quality Control & Troubleshooting
| Observation | Cause | Solution |
| Cloudiness upon adding Saline | "Crash out" effect.[1][2] Saline added too fast or PEG300 omitted. | Discard. Restart, ensuring PEG300 is mixed before Saline. |
| Yellowing of Solution | Oxidation of Adomeglivant. | Check DMSO age. Use fresh amber vials. |
| Viscous/Oily drops | Phase separation. | Insufficient vortexing after Tween-80 addition.[1][2] |
| Incomplete Dissolution in DMSO | Saturation reached or old DMSO. | Sonicate at 37°C. Verify DMSO is anhydrous. |
Storage & Stability
-
Powder: Store at -20°C (stable for 3 years).
-
DMSO Stock: Aliquot into single-use vials. Store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1][2][3]
-
PEG300/Saline Formulation: Prepare fresh immediately before use. Do not store. The aqueous environment promotes gradual hydrolysis or precipitation over 24 hours.
References
-
Kelly, R. P., et al. (2015).[2][6] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[1][2][6] Diabetes, Obesity and Metabolism, 17(4), 414-422.[1][2] [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. HY-19904-25mg | Adomeglivant [1488363-78-5] Clinisciences [clinisciences.com]
- 8. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 9. PEG300 | Polyethylene glycol 300 | neutral polymer | TargetMol [targetmol.com]
- 10. Recipes [wahoo.cns.umass.edu]
Application Note: Preparation and Handling of Adomeglivant (LY2409021) Stock Solutions for In Vitro Assays
[1]
Abstract
Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable antagonist of the glucagon receptor (GCGR).[1] It is widely utilized in metabolic disease research to elucidate pathways governing hepatic glucose output and to evaluate potential therapeutics for Type 2 Diabetes Mellitus (T2DM). This application note provides a standardized, error-minimized protocol for preparing high-integrity Adomeglivant stock solutions. It addresses critical physicochemical challenges—specifically hydrophobicity and moisture sensitivity—and details a serial dilution workflow designed to prevent compound precipitation during the transition from organic solvent to aqueous assay media.
Introduction & Mechanism of Action
Adomeglivant functions as an allosteric antagonist of the GCGR, a G-protein coupled receptor (GPCR) expressed primarily in the liver.[2] Under physiological conditions, glucagon binding to GCGR triggers the G
Key Mechanistic Insights:
-
Target: Glucagon Receptor (GCGR).[2]
-
Binding: Allosteric antagonism.[3]
-
Downstream Effect: Inhibition of cAMP accumulation and subsequent PKA activation.
-
Potency:
nM; M (cAMP inhibition in cellular assays).[2]
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action.[2] Adomeglivant allosterically antagonizes the GCGR, preventing Glucagon-mediated cAMP accumulation and subsequent glucose production.[2]
Physicochemical Properties
Understanding the physical constraints of the compound is vital for preventing experimental artifacts such as "crashes" (precipitation) in assay media.
| Property | Detail |
| Compound Name | Adomeglivant (LY2409021) |
| CAS Number | 1488363-78-5 |
| Molecular Weight | 555.63 g/mol |
| Molecular Formula | |
| Solubility (DMSO) | |
| Solubility (Ethanol) | ~100 mg/mL |
| Solubility (Water) | Insoluble (Critical Factor) |
| Appearance | White to off-white solid |
Critical Warning: Adomeglivant is highly hydrophobic. While soluble in organic solvents, it will precipitate immediately if introduced into aqueous media at high concentrations without intermediate dilution steps.
Materials & Reagents
Reagents
-
Adomeglivant (Solid): Store at -20°C. Desiccate before opening.
-
Dimethyl Sulfoxide (DMSO): Anhydrous,
99.9% purity (cell culture grade).[2] -
Assay Medium: Cell-specific medium (e.g., DMEM or RPMI) + BSA (0.1%) to act as a carrier if necessary.[2]
Equipment
Protocol: Stock Solution Preparation (10 mM)
This protocol targets a 10 mM stock concentration.[4] This concentration is ideal because it allows for high-fold dilutions (e.g., 1:1000) to reach working concentrations (10
Step-by-Step Procedure
-
Equilibration: Remove the Adomeglivant vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial causes condensation, introducing water that degrades the compound and hampers solubility.
-
-
Weighing: Weigh approximately 5 mg of Adomeglivant into a sterile amber glass vial. Record the exact mass (e.g., 5.20 mg).
-
Volume Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula:
-
Example for 5.20 mg:
[2]
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be crystal clear.
-
Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 37°C.
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 20–50
L) in polypropylene PCR tubes or cryovials.-
Storage: -80°C (stable for 1–2 years).
-
Avoid Freeze-Thaw: Limit to a maximum of 3 freeze-thaw cycles.
-
Protocol: Serial Dilution for Dose-Response
To determine
Target: 8-point dose-response curve (e.g., 10
Workflow Diagram
Figure 2: Serial Dilution Workflow. The "Intermediate Plate" step in 100% DMSO is crucial to maintain solubility before the final large dilution into aqueous media.
Detailed Dilution Steps[6]
-
Intermediate Plate (100% DMSO):
-
Prepare a 96-well V-bottom plate.
-
Add 10 mM Stock to the first well.
-
Perform 1:3 or 1:10 serial dilutions using 100% DMSO across the plate.
-
Result: A series of concentrations (e.g., 10 mM, 3.33 mM, 1.11 mM...) all in 100% DMSO.
-
-
Working Solution (2x Conc, 1% DMSO):
-
Transfer a small volume (e.g., 2
L) from the Intermediate Plate into a deep-well block containing a large volume (e.g., 198 L) of Assay Media . -
Result: The compound is now at 2x the final assay concentration, and DMSO is at 1%.
-
Note: Mix immediately and vigorously to prevent precipitation at the injection site.
-
-
Assay Addition (1x Conc, 0.5% DMSO):
-
Add the Working Solution directly to your cells (which are in an equal volume of media).
-
Final DMSO concentration = 0.5%.
-
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation in Media | Direct addition of high-conc stock to water.[2] | Use the "Intermediate Dilution" method (Step 5). Ensure media contains BSA (0.1%) to bind hydrophobic molecules.[2] |
| Inconsistent | Moisture in DMSO stock. | Use anhydrous DMSO.[5] Discard stocks older than 6 months at -20°C. |
| Cell Toxicity | DMSO % too high.[2] | Ensure final DMSO is |
| Low Potency | Adsorption to plastics. | Use low-binding plasticware or glass-coated plates.[2] Adomeglivant is lipophilic and sticks to standard polystyrene. |
References
-
MedChemExpress. Adomeglivant (LY2409021) Product Information & Solubility Data.[2] Retrieved from [2]
-
Cayman Chemical. Adomeglivant (LY2409021) Technical Data Sheet.[2] Retrieved from [2]
-
Selleck Chemicals. Adomeglivant (LY2409021) Protocol and Activity.[2] Retrieved from [2]
-
Kazda, C. M., et al. (2016). Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes.[6] Diabetes Care. Retrieved from
-
Filipski, K. J., et al. (2012).[4] Glucagon receptor antagonists: a new class of potential antidiabetic agents. (General context on GCGR antagonists).
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling Adomeglivant.
Application Note: Protocol for Glucagon Receptor (GCGR) cAMP Accumulation Assay with LY2409021
Introduction & Mechanism of Action
The glucagon receptor (GCGR) is a Class B G-protein-coupled receptor (GPCR) primarily expressed in the liver, where it regulates hepatic glucose output.[1] Under normal physiological conditions, the binding of the peptide hormone glucagon induces a conformational change in the GCGR, facilitating the recruitment of the heterotrimeric
LY2409021 (also known as Adomeglivant) is a potent, selective, small-molecule GCGR antagonist. Unlike peptide antagonists that compete strictly for the orthosteric binding site, small molecule antagonists often bind to transmembrane allosteric sites, locking the receptor in an inactive conformation or preventing G-protein coupling. In this assay, LY2409021 is evaluated for its ability to dose-dependently inhibit glucagon-stimulated cAMP accumulation.[2][3][4][5]
Signaling Pathway Visualization
Figure 1: Mechanism of Action. Glucagon stimulates the GCGR-
Experimental Design Strategy
To ensure scientific integrity and "self-validating" results, this protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) or similar TR-FRET platform. This method is preferred over luciferase reporters for antagonist screening because it measures the proximal second messenger (cAMP) directly, reducing amplification artifacts.
Key Experimental Parameters
| Parameter | Specification | Rationale |
| Cell Model | HEK293 or CHO stably expressing human GCGR | Stable expression reduces well-to-well variability compared to transient transfection. |
| Agonist Challenge | Glucagon at | |
| PDE Inhibition | IBMX (0.5 mM) | Critical: Blocks phosphodiesterases to prevent cAMP degradation, ensuring the "accumulation" signal reflects receptor activity, not hydrolysis. |
| Antagonist Pre-incubation | 20–30 minutes | Allows LY2409021 to reach binding equilibrium before the agonist competes for the receptor. |
| Assay Window | 30–60 minutes (Stimulation) | Sufficient time for cAMP accumulation without inducing receptor desensitization/internalization artifacts. |
Materials & Reagents
Reagent Preparation Table
| Reagent | Stock Concentration | Solvent | Storage | Working Concentration |
| LY2409021 | 10 mM | 100% DMSO | -20°C | Serial dilution (e.g., 10 |
| Glucagon | 1 mM | 0.1M HCl or Acidic Water | -80°C | |
| IBMX | 500 mM | DMSO | -20°C | 0.5 mM in Stimulation Buffer |
| Stimulation Buffer | N/A | HBSS + 5mM HEPES + 0.1% BSA | 4°C | 1X |
Technical Note: Glucagon is unstable in neutral buffers. Always prepare stocks in acidic solution (pH < 3.0) and dilute into the neutral Stimulation Buffer immediately before use.
Detailed Protocol
Phase 1: Cell Preparation (Day 0 or Day 1)
For adherent cells (e.g., HEK293-GCGR):
-
Harvest cells using enzyme-free dissociation buffer (e.g., Versene) to preserve receptor integrity.
-
Resuspend cells in Stimulation Buffer (containing 0.5 mM IBMX).
-
Count cells and adjust density to 2,000–4,000 cells/well (for 384-well low-volume plates).
-
Note: Optimization of cell density is required to ensure the basal cAMP levels fall within the linear range of the standard curve.
-
Phase 2: Antagonist Treatment (The "Inhibition" Step)
-
Prepare Compound Plate: Create a 10-point dose-response series of LY2409021 in Stimulation Buffer containing IBMX.
-
Top concentration: 10
M (final assay concentration). -
Dilution factor: 1:3 or 1:4.
-
Vehicle Control: Buffer + DMSO (matched to highest % DMSO, typically 0.5%).
-
-
Transfer: Add 5
L of LY2409021 dilution to the assay plate. -
Cell Addition: Add 5
L of cell suspension to the plate. -
Pre-Incubation: Incubate for 20 minutes at Room Temperature (RT).
-
Why? This step validates the "Trustworthiness" of the assay. Without pre-incubation, a slow-binding antagonist might show artificially low potency (
right-shift).
-
Phase 3: Agonist Stimulation
-
Prepare Agonist: Dilute Glucagon to 4X its
concentration in Stimulation Buffer.-
Example: If
is 1 nM, prepare 4 nM Glucagon.
-
-
Add Agonist: Add 5
L of the 4X Glucagon solution to all wells except the Basal Control wells (add buffer instead).-
Final Volume: 15
L (5 L Drug + 5 L Cells + 5 L Agonist).
-
-
Stimulation: Incubate for 30 minutes at RT.
Phase 4: Detection (TR-FRET/HTRF)
-
Lysis & Detection Reagents: Add 5
L of cAMP-d2 (acceptor) and 5 L of Anti-cAMP-Cryptate (donor) prepared in Lysis Buffer.-
Note: Lysis buffer stops the reaction immediately.
-
-
Equilibration: Incubate for 1 hour at RT in the dark.
-
Read: Measure fluorescence at 665 nm and 620 nm on a compatible plate reader (e.g., EnVision, PHERAstar).
Assay Workflow Diagram
Figure 2: Step-by-step assay workflow ensuring equilibrium binding and signal preservation.
Data Analysis & Interpretation
Calculation of HTRF Ratio
Calculate the ratiometric signal to correct for well-to-well quenching or volume errors:
Determination
-
Convert Ratios to cAMP concentrations using the cAMP standard curve (non-linear regression, 4PL).
-
Plot [LY2409021] (log scale) vs. cAMP Response .
-
Fit data to a sigmoidal dose-response equation (variable slope):
Expected Results
-
Glucagon Alone: High cAMP signal.
-
LY2409021 + Glucagon: Dose-dependent decrease in cAMP.[2]
-
Potency: The
for LY2409021 is typically in the 1–50 nM range, depending on the glucagon concentration used [1, 2]. -
Schild Analysis (Optional but Recommended): To confirm competitive antagonism, perform the assay with multiple concentrations of Glucagon. LY2409021 should cause a parallel right-shift of the Glucagon dose-response curve.
Troubleshooting & Self-Validation
| Issue | Possible Cause | Solution (The "Expert Fix") |
| High Basal Signal | Endogenous cAMP or constitutive activity | Check cell density; too many cells deplete the FRET donor. Reduce cells/well. |
| Low Signal Window | PDE activity | Verify IBMX: Ensure IBMX is fresh and at 0.5 mM. Without it, cAMP degrades rapidly. |
| Variable Replicates | Pipetting error or Edge Effects | Use a multidrop dispenser for cells/reagents. Avoid outer wells if evaporation is suspected. |
| Right-shifted | Insufficient pre-incubation | Extend antagonist pre-incubation to 60 mins to ensure equilibrium. |
References
-
Kazda, C. M., et al. (2016). Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies. Diabetes Care, 39(7), 1241–1249.
-
Kazano, G., et al. (2017). Nonconventional Glucagon and GLP-1 Receptor Agonist and Antagonist Interplay at the GLP-1 Receptor Revealed in High-Throughput FRET Assays for cAMP.[2][6] Journal of Biological Chemistry, 292, 1-13.
-
PubChem Compound Summary. (n.d.). LY2409021.[1][3][7][8][9][10][11][12] National Center for Biotechnology Information.
-
Cisbio/Revvity. (n.d.). cAMP Gs HiRange Kit Protocol.[13][14] Revvity Application Notes.[10]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. indigobiosciences.com [indigobiosciences.com]
Application Note: Optimized Dosing Regimen for Adomeglivant (LY2409021) in db/db Mice
Abstract
This application note outlines a rigorous preclinical dosing protocol for Adomeglivant (LY2409021) , a potent and selective Glucagon Receptor (GCGR) Antagonist , in the db/db mouse model of Type 2 Diabetes Mellitus (T2DM). Adomeglivant functions by blocking the binding of glucagon to hepatic GCGRs, thereby inhibiting glycogenolysis and gluconeogenesis. This guide details the formulation, dose selection (3–30 mg/kg), and chronic administration strategy required to evaluate glycemic efficacy while monitoring class-specific safety signals such as hepatic enzyme elevation and lipid alterations.
Compound Profile & Mechanism of Action
Adomeglivant (also known as LY2409021) is a small-molecule allosteric antagonist of the glucagon receptor.[1] In the diabetic state, paradoxical hyperglucagonemia drives excessive hepatic glucose production (HGP). Adomeglivant normalizes HGP by disrupting the G
Physicochemical Properties[2][3][4]
-
CAS Number: 1488363-78-5 (S-isomer) / 872260-47-4 (racemic)
-
Molecular Weight: 555.63 g/mol [2]
-
Solubility: Insoluble in water; soluble in DMSO (>50 mg/mL) and Ethanol.
-
Formulation Requirement: Requires suspension agents (e.g., CMC-Na) or solubilizers (e.g., SBE-
-CD) for oral delivery.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the blockade of the glucagon signaling pathway by Adomeglivant in the hepatocyte.
Figure 1: Mechanism of Adomeglivant. The compound competitively antagonizes GCGR, preventing Gs-protein coupling and downstream cAMP production, ultimately reducing hepatic glucose output.
Experimental Design Strategy
The db/db mouse (BKS.Cg-Dock7m +/+ Leprdb/J) is the industry standard for T2DM efficacy testing due to its severe insulin resistance, obesity, and hyperglycemia.
Cohort Structure
To ensure statistical power and account for the variability in db/db glucose levels, a minimum of 10-12 mice per group is required.
| Group | Treatment | Dose | Route | Frequency | Purpose |
| 1 | Vehicle Control | 0 mg/kg | PO | QD | Baseline disease progression |
| 2 | Adomeglivant Low | 3 mg/kg | PO | QD | Threshold efficacy assessment |
| 3 | Adomeglivant Mid | 10 mg/kg | PO | QD | Target therapeutic dose |
| 4 | Adomeglivant High | 30 mg/kg | PO | QD | Maximal efficacy & safety margin |
| 5 | Positive Control | 300 mg/kg | PO | QD | Validation (e.g., Metformin) |
Rationale for Dose Selection:
-
3 mg/kg: Based on allometric scaling from the human effective dose (20 mg/day
0.3 mg/kg human ~3.7 mg/kg mouse). -
10-30 mg/kg: Standard efficacy range for small molecule GCGR antagonists in rodents to achieve >80% receptor occupancy and overcome high endogenous glucagon levels in db/db mice.
Formulation & Preparation Protocol
Adomeglivant is lipophilic. A suspension formulation is recommended for chronic oral dosing to ensure consistent bioavailability without the toxicity of high-percentage organic cosolvents.
Vehicle Options
-
Standard Suspension (Recommended): 1% Sodium Carboxymethylcellulose (CMC-Na) + 0.25% Tween 80 in sterile water.
-
Enhanced Solubility: 20% Sulfobutylether-
-Cyclodextrin (SBE- -CD) in saline (pH adjusted to 7.4).
Preparation Steps (Standard Suspension)
-
Weighing: Calculate the total requirement. Example: 50 mice x 0.05 kg BW x 10 mL/kg vol = 25 mL/day.
-
Trituration: Weigh the required amount of Adomeglivant powder. Add Tween 80 (0.25% of final volume) and grind with a mortar and pestle to wet the powder.
-
Suspension: Gradually add the 1% CMC-Na solution while triturating to form a homogeneous suspension.
-
Homogenization: Sonicate for 10–20 minutes or use a high-shear homogenizer if particles persist.
-
Storage: Prepare fresh weekly. Store at 4°C protected from light. Vortex vigorously before every dosing session.
In-Life Dosing & Monitoring Protocol
Phase 1: Acclimatization & Randomization (Week -1 to 0)
-
Age: Start with mice aged 7–8 weeks.
-
Baseline Profiling: Measure fasting blood glucose (FBG) and body weight.[3]
-
Stratification: Randomize mice into groups so that mean FBG and body weight are statistically identical across all groups (
). -
Exclusion: Exclude mice with FBG < 250 mg/dL (non-diabetic) or > 500 mg/dL (severe failure) if possible, to reduce variance.
Phase 2: Chronic Dosing (Days 1–28)
-
Administration: Oral gavage (PO) using a flexible feeding needle (20G or 22G).
-
Volume: 10 mL/kg (e.g., 0.4 mL for a 40g mouse).
-
Timing: Dose at the same time daily (e.g., 09:00 AM), preferably at the onset of the light phase when mice are inactive, or just before dark phase if testing post-prandial effects. QD (Once Daily) is sufficient given the compound's pharmacokinetic profile.
Phase 3: Key Endpoints
-
Body Weight & Food Intake: Measure 3x/week. Note: GCGR antagonism typically does not induce weight loss, unlike GLP-1 agonists.
-
Fasting Blood Glucose (FBG): Measure weekly after a 6-hour fast (08:00 AM – 02:00 PM). Tail vein prick via glucometer.
-
HbA1c: Collect whole blood (EDTA) on Day 0 and Day 28 to assess long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT): Performed on Day 25.
-
Fast mice for 6 hours.
-
Administer Glucose load (1-2 g/kg PO).
-
Measure BG at t=0, 15, 30, 60, 120 min.
-
-
Safety Biomarkers (Critical):
-
Liver Enzymes (ALT/AST): GCGR antagonists can cause transaminitis. Measure in serum at termination.
-
Lipid Profile: Measure LDL-C and Triglycerides, as GCGR blockade can perturb lipid metabolism.
-
Data Analysis & Statistical Methods
-
Primary Efficacy Endpoint: Change in HbA1c and Area Under the Curve (AUC) for OGTT.
-
Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test comparing all treatment groups to the Vehicle Control.
-
Significance Threshold:
. -
Software: GraphPad Prism or equivalent.
Expected Results
-
Glucose: Dose-dependent reduction in FBG and OGTT excursion.
-
Insulin: Potential reduction in fasting insulin (due to improved insulin sensitivity/reduced demand).
-
Glucagon: Significant elevation in plasma glucagon levels (hyperglucagonemia) is a hallmark of GCGR blockade (mechanism-based pharmacodynamic marker) and confirms target engagement.
References
-
Kazda, C. M., et al. (2016). "Evaluation of efficacy and safety of the glucagon receptor antagonist LY2409021 in patients with type 2 diabetes: 12-week and 24-week phase 2 studies." Diabetes Care, 39(7), 1219-1226. Link
-
MedChemExpress. "Adomeglivant (LY2409021) Datasheet and Solubility." Link
-
Selleck Chemicals. "Adomeglivant (LY2409021) Chemical Profile." Link
-
Gu, W., et al. (2009). "Long-term inhibition of the glucagon receptor with a monoclonal antibody in mice causes sustained improvement in glycemic control."[4] Journal of Pharmacology and Experimental Therapeutics, 331(3), 871-881. Link
- Baggio, L. L., & Drucker, D. J. (2007). "Biology of incretins: GLP-1 and GIP." Gastroenterology, 132(6), 2131-2157. (Reference for incretin/glucagon physiology in db/db model).
Sources
Application Note: Inhibition of Glucagon-Stimulated Hepatic Glucose Output (HGO) in Primary Hepatocytes using Adomeglivant (LY2409021)
Introduction & Mechanistic Rationale
Subject: Adomeglivant (LY2409021) Drug Class: Selective Glucagon Receptor Antagonist (GRA) Target: Glucagon Receptor (GCGR)
Hepatic Glucose Output (HGO) is the primary driver of fasting hyperglycemia in Type 2 Diabetes (T2D).[1] Under physiological fasting conditions, pancreatic
Adomeglivant functions by competitively blocking the GCGR, thereby blunting the hepatic response to glucagon. In a functional cell-based assay, the efficacy of Adomeglivant is not measured by its ability to lower basal glucose output (which is often low in cultured cells), but by its ability to inhibit glucagon-stimulated glucose production .
This protocol details a high-fidelity assay to quantify Adomeglivant potency (IC
Signaling Pathway & Drug Action
Figure 1: Mechanism of Action.[2] Adomeglivant antagonizes the GCGR, preventing the cAMP-driven upregulation of gluconeogenic enzymes (PEPCK/G6Pase) and subsequent glucose release.[3]
Materials & Reagents
To ensure assay validity, reagents must be free of glucose contamination.
| Reagent Category | Specific Item | Critical Specification |
| Cell Model | Primary Hepatocytes (Mouse, Rat, or Human) | Freshly isolated or cryopreserved (plateable quality). Viability >85%. |
| Assay Medium | Glucose-Free DMEM | Must be Phenol Red-Free . Phenol red interferes with colorimetric glucose detection. |
| Substrates | Sodium Lactate / Sodium Pyruvate | Ratio 10:1 (20 mM Lactate : 2 mM Pyruvate). Fuels gluconeogenesis. |
| Stimulant | Glucagon | Reconstitute in dilute HCl/NaOH as per CoA, then dilute in PBS. |
| Compound | Adomeglivant (LY2409021) | Dissolve in 100% DMSO. Store aliquots at -20°C. Avoid freeze-thaw. |
| Detection | Glucose Oxidase (GO) Assay Kit | Colorimetric or Fluorometric. Sensitivity range: 0.05 - 1.0 mM. |
| Normalization | BCA Protein Assay Kit | Required to normalize glucose output to total cell protein.[1] |
Experimental Protocol
Phase 1: Cell Preparation & Starvation (Day 1)
Objective: Establish a monolayer and deplete intracellular glycogen stores to ensure measured glucose is derived from the experimental substrates.
-
Plating: Seed primary hepatocytes in Collagen I-coated 24-well or 96-well plates.
-
Density: 2.5
10 cells/well (24-well) or 0.5 10 cells/well (96-well). -
Media: Williams' Medium E + Plating Supplements (Insulin, Transferrin, Selenium, Dexamethasone) + 5% FBS.
-
-
Attachment: Incubate for 4–6 hours at 37°C, 5% CO
. -
Starvation (The "Reset"):
-
Gently wash cells 2
with warm PBS to remove unattached cells and residual glucose/insulin. -
Add Low-Glucose Starvation Medium (DMEM with 5.5 mM glucose, no FBS, no insulin).
-
Incubate overnight (12–16 hours). Note: Some protocols use short starvation (4h) in glucose-free media, but overnight low-glucose is gentler and effectively lowers basal glycogen.
-
Phase 2: The Glucose Output Assay (Day 2)
Objective: Measure the capacity of Adomeglivant to inhibit glucagon-stimulated gluconeogenesis.
-
Wash Step (Critical):
-
Remove starvation medium.
-
Wash cells 2
gently with warm Glucose-Free, Phenol Red-Free DMEM . -
Why? Even trace amounts of carryover glucose will mask the gluconeogenic signal.
-
-
Treatment Preparation:
-
Prepare Assay Buffer : Glucose-Free, Phenol Red-Free DMEM + 20 mM Lactate + 2 mM Pyruvate + 15 mM HEPES.[1]
-
Prepare Adomeglivant Series : 3-fold serial dilution in Assay Buffer (e.g., 10
M down to 0.1 nM). Final DMSO concentration must be constant (e.g., 0.1%). -
Prepare Glucagon Spike : A fixed concentration of Glucagon (typically 10 nM or EC
) in Assay Buffer.
-
-
Incubation:
-
Add Adomeglivant dilutions to respective wells.
-
Immediately add the Glucagon spike to all wells except the Basal Control.
-
Incubate for 3 to 6 hours at 37°C.
-
Note: 3 hours measures immediate flux; 6 hours captures transcriptional changes (PEPCK upregulation).
-
Phase 3: Quantification
-
Sample Collection: Collect supernatants (media) and transfer to a fresh plate. Store at -20°C or analyze immediately.
-
Cell Lysis: Add Lysis Buffer (e.g., RIPA) to the cells remaining in the wells for protein normalization.
-
Glucose Detection:
-
Mix supernatant with Glucose Oxidase/Peroxidase reagent.
-
Incubate 30 mins at 37°C.
-
Measure Absorbance at 505 nm (or wavelength specific to kit).
-
-
Protein Assay: Perform BCA assay on cell lysates.
Data Analysis & Expected Results
Calculation:
-
Convert Absorbance to Glucose Concentration (mM) using a standard curve.
-
Normalize Glucose (nmol) to Total Protein (mg)
Yields nmol Glucose / mg protein / hour . -
Calculate % Inhibition:
Representative Data Structure:
| Treatment Condition | Concentration | Normalized Glucose Output (nmol/mg) | Interpretation |
| Basal | DMSO Only | 50 | Background gluconeogenesis. |
| Stimulated Control | 10 nM Glucagon | 250 | Max signal window (5-fold induction). |
| Adomeglivant | 0.01 | 245 | No effect (Low dose). |
| Adomeglivant | 0.1 | 150 | Partial inhibition. |
| Adomeglivant | 1.0 | 60 | Complete blockade of glucagon signal. |
| Insulin (Control) | 100 nM + Glucagon | 55 | Physiological suppressor (Positive Control). |
Troubleshooting & Expert Tips
-
Signal-to-Noise Ratio: If the Glucagon response is weak (<2-fold increase over basal), check the hepatocyte quality. Cells that have "dedifferentiated" (flattened and lost cuboidal shape) lose GCGR expression rapidly. Use cells within 24-48 hours of plating.
-
Phenol Red Interference: Never use standard DMEM for the assay phase. The red color absorbs at similar wavelengths to the quinoneimine dye used in most glucose kits, causing false positives.
-
Glycogen Carryover: If Basal glucose is surprisingly high, the starvation step was insufficient. Ensure the starvation medium is low-glucose (5.5mM) rather than high-glucose (25mM), or extend starvation time.
-
Adomeglivant Solubility: As a lipophilic molecule, ensure Adomeglivant is fully solubilized in DMSO before adding to the aqueous buffer. Precipitates will cause erratic IC
curves.
References
-
Primary Hepatocyte Glucose Output Protocols Title: Glucose Production Assay in Primary Mouse Hepatocytes.[1][4][5][6] Source: Bio-protocol URL:[Link]
-
Glucagon Signaling in Hepatocytes Title: Adomeglivant inhibits the glucagon pathway in hepatocytes by targeting GCGR.[3] Source: ResearchGate / Cells URL:[3][6][Link][3]
-
Clinical Context of Adomeglivant Title: Clinical investigation of glucokinase activators (and antagonists) for the restoration of glucose homeostasis. Source: NIH / PubMed Central URL:[Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Application Note: Handling and Storage Stability of Racemic Adomeglivant Powder
Introduction
Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable antagonist of the glucagon receptor (GCGR).[1][2] While the
This guide provides a rigorous technical protocol for the handling, storage, and stability assessment of racemic Adomeglivant powder.[1] It addresses the compound's specific physicochemical vulnerabilities—primarily its lipophilicity and sensitivity to moisture during reconstitution.[1]
Physicochemical Profile
Understanding the physical properties is the first step in ensuring stability.[1]
| Property | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 555.63 g/mol | |
| Appearance | White to off-white solid powder | Discoloration (yellowing) indicates oxidation.[1][3] |
| Solubility (DMSO) | Critical: Highly sensitive to water content in DMSO.[1] | |
| Solubility (Water) | Insoluble | Requires co-solvents (e.g., PEG300, Tween-80) for aqueous formulation.[1] |
| Chirality | Racemic (Mix of | Ensure chiral chromatography is used if enantiomeric separation is required later.[1] |
Storage Protocol: The "Cold Chain" Integrity
The stability of Adomeglivant is governed by thermal energy and moisture access.[1] The following protocol utilizes a tiered storage strategy to maximize shelf-life.
Long-Term Storage (Powder)[1][4][5][6][7]
-
Temperature: -20°C (Standard) or -80°C (Optimal for >2 years).
-
Container: Amber glass vials with Teflon-lined screw caps.[1]
-
Desiccation: Store vials inside a secondary sealed container (e.g., a Falcon tube or desiccation jar) containing active silica gel or molecular sieves.[1]
-
Light Protection: Racemic Adomeglivant is chemically stable, but protection from UV light is a standard precaution to prevent photo-oxidation of the biphenyl moiety.[1]
Short-Term Storage (Solubilized Stock)
Once reconstituted in DMSO:
-
Stability: Stable for ~1 month at -20°C; up to 6 months at -80°C.[1]
-
Freeze-Thaw: Limit to maximum 3 cycles . Aliquot immediately after preparation to avoid repeated cycling.
Storage Decision Logic
The following diagram outlines the decision process for incoming shipments and daily use.
Figure 1: Decision tree for the intake, storage, and solubilization of Adomeglivant to prevent moisture-induced degradation.
Handling and Reconstitution Protocol
Scientific Rationale: Adomeglivant is hydrophobic.[1] The most common failure mode is precipitation upon dilution into aqueous media or degradation due to wet organic solvents.[1] The "Hygroscopic DMSO Effect" is the primary enemy here; DMSO absorbs water from the air, which drastically reduces the solubility of Adomeglivant, leading to "crashing out" of solution.[1]
Equipment Preparation
-
Balance: Microbalance with anti-static kit (Adomeglivant powder can be static).[1]
-
Solvent: Anhydrous DMSO (sealed ampoules preferred). Do not use a DMSO bottle that has been open on the shelf for weeks.[1]
-
Vials: Amber glass vials (plastic microfuge tubes can leach plasticizers into DMSO stocks over time).[1]
Protocol: The "Dry Weigh" Method
-
Equilibration: Remove the Adomeglivant vial from -20°C storage. Wait 30 minutes before opening.
-
Why? Opening a cold vial causes atmospheric moisture to condense instantly on the powder, initiating hydrolysis or clumping.[1]
-
-
Weighing: Weigh the required amount rapidly. Close the stock vial immediately.
-
Solubilization:
-
Add Anhydrous DMSO to achieve a stock concentration of 10–50 mM (approx. 5–25 mg/mL).[1]
-
Vortex vigorously for 30–60 seconds.
-
Observation: The solution should be crystal clear. If cloudy, sonicate in a water bath (ambient temp) for 5 minutes.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
In Vivo Formulation (Advanced)
For animal studies, DMSO stocks must be diluted.[1] A standard vehicle for Adomeglivant is:
-
10% DMSO (Solubilizer)[1]
-
40% PEG300 (Co-solvent)[1]
-
5% Tween-80 (Surfactant)[1]
-
45% Saline (Diluent)[1]
Procedure: Add solvents in the order listed above. Vortex thoroughly between each addition.[1] Adding saline directly to the DMSO stock will cause immediate precipitation.[1]
Stability Assessment Workflow
How do you verify if your stored Adomeglivant is still active? Use this self-validating workflow.
Visual Inspection (First Line of Defense)
-
Pass: White, free-flowing powder.[1] Clear, colorless solution in DMSO.[1]
-
Fail: Yellow/orange discoloration (oxidation).[1] Caking or clumping (moisture absorption).[1] Precipitate in solution.
Chemical Verification (HPLC)
If the compound has been stored >1 year or subjected to temperature excursions, validate purity using Reversed-Phase HPLC.[1]
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.[1]
-
Acceptance Criteria: Single peak >98% area.
Biological Verification (Functional Assay)
A quick "Go/No-Go" test can be performed if you have a glucagon-responsive cell line (e.g., HEK293-GCGR).[1]
-
Assay: cAMP accumulation.
-
Control: Treat cells with Glucagon (EC80).[1]
-
Test: Treat with Glucagon + Adomeglivant (1 µM).
-
Result: Adomeglivant should completely inhibit the Glucagon-induced cAMP spike.[1]
Figure 2: Workflow for validating the chemical and functional integrity of Adomeglivant.
References
-
PubChem. "Adomeglivant Compound Summary."[1] National Library of Medicine.[1] [Link][1]
-
Guide to Pharmacology. "Adomeglivant Ligand Page." IUPHAR/BPS.[1] [Link][1]
Sources
vehicle selection for oral administration of LY2409021
Abstract
LY2409021 (Adomeglivant) is a potent, selective glucagon receptor (GCGR) antagonist used to investigate glucose homeostasis and type 2 diabetes pathology.[1][2][3][4] Its chemical structure—characterized by a lipophilic biphenyl core and a terminal carboxylic acid—presents significant solubility challenges (Class II/IV in BCS classification). This Application Note provides a scientifically grounded strategy for vehicle selection, contrasting suspension-based approaches for efficacy studies with solution-based approaches for pharmacokinetic (PK) profiling. Detailed protocols for the preparation of a standard 1% Na-CMC/0.25% Tween 80 suspension and a PEG/DMSO co-solvent solution are included.
Physicochemical Profile & Formulation Challenges
To select the appropriate vehicle, one must first understand the molecule's resistance to solvation.
-
Molecular Weight: ~555.63 g/mol [7]
-
Lipophilicity (LogP): High (Predicted > 4.5), driving poor aqueous solubility.
-
Acid/Base Profile: Weak acid (Carboxylic acid moiety, pKa ~4.5).
-
Implication: Solubility increases at high pH (> pH 7), but oral administration of highly basic solutions can lead to rapid precipitation in the acidic environment of the stomach (pH 1.5–3.0), causing variable bioavailability.
-
-
Solubility Data:
The Core Dilemma: While co-solvents (DMSO/PEG) create clear solutions, they can be toxic in chronic dosing (liver enzyme elevation) and may precipitate upon dilution in the gut. For multi-day efficacy studies, a stable suspension is the gold standard.
Vehicle Selection Strategy (Decision Matrix)
The following logic gate determines the optimal vehicle based on study duration and required dosage.
Figure 1: Decision tree for selecting the optimal oral vehicle for LY2409021 based on study constraints.
Detailed Experimental Protocols
Protocol A: Standard Suspension (Recommended for Efficacy)
Objective: Create a homogenous, stable suspension for consistent dosing over 1–4 weeks. Vehicle: 1% Sodium Carboxymethylcellulose (Na-CMC) + 0.25% Tween 80 (Polysorbate 80) in Water.
Materials:
-
LY2409021 (Solid powder)
-
Na-CMC (Medium viscosity, e.g., 400–800 cP)
-
Tween 80 (High purity)
-
Sterile Water for Injection (SWFI)
-
Glass mortar and pestle
-
Probe sonicator
Step-by-Step Procedure:
-
Vehicle Preparation (Bulk):
-
Heat SWFI to ~70°C.
-
Slowly disperse Na-CMC powder (1.0% w/v) while stirring vigorously to prevent clumping.
-
Allow to cool to room temperature under continuous stirring until clear/translucent.
-
Add Tween 80 (0.25% v/v) and mix thoroughly. Store at 4°C for up to 7 days.
-
-
Drug Incorporation (Wetting Step - Critical):
-
Weigh the required amount of LY2409021 into a mortar.
-
Add the calculated volume of Tween 80 separately (or a small volume of the vehicle) dropwise to "wet" the hydrophobic powder. Triturate (grind) with the pestle until a smooth paste is formed. Note: This prevents hydrophobicity-induced floating of particles.
-
-
Dispersion:
-
Gradually add the Na-CMC vehicle to the paste (geometric dilution) while triturating.
-
Transfer to a vial.
-
-
Particle Size Reduction:
-
Sonicate the suspension (Probe sonicator: 20% amplitude, 3 pulses of 5 sec) to break up aggregates.
-
QC Check: Visually inspect for clumps. The suspension should be milky white and flow freely.
-
Protocol B: Co-Solvent Solution (Recommended for PK/Acute Dosing)
Objective: Create a clear solution for maximum immediate bioavailability (IV-mimetic oral absorption). Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[6][10]
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve LY2409021 completely in 100% DMSO (10% of final volume). Vortex until clear.
-
-
Stabilization:
-
Add PEG300 (40% of final volume) to the DMSO solution.[6] Vortex.
-
Add Tween 80 (5% of final volume). Vortex.
-
-
Final Dilution:
-
Slowly add warm Saline/Water (45% of final volume) while vortexing.
-
Warning: If the solution turns cloudy, the compound has crashed out. Do not dose. This formulation is limited by the solubility cap of the compound in the aqueous phase (~1–3 mg/mL max).
-
Data Presentation & Quality Control
Table 1: Formulation Comparison for LY2409021
| Feature | Protocol A (Suspension) | Protocol B (Solution) |
| Composition | 1% Na-CMC, 0.25% Tween 80 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Max Concentration | High (>30 mg/mL feasible) | Low (~2–5 mg/mL limit) |
| Stability | High (Physical suspension) | Low (Risk of precipitation in stomach) |
| Tolerability | Excellent (Inert excipients) | Moderate (DMSO/PEG can irritate GI/Liver) |
| Use Case | Chronic Efficacy, Toxicology | Single-dose PK, Bioavailability screening |
QC Workflow Visualization
Figure 2: Quality control workflow to ensure formulation homogeneity before administration.
Scientific Rationale & Causality
-
Why Na-CMC? LY2409021 is a lipophilic solid. Without a viscosity enhancer (CMC), the particles would settle rapidly, leading to dose heterogeneity (the first animal gets a low dose, the last gets a high dose). CMC creates a thixotropic network that holds particles in suspension.
-
Why Tween 80? The high LogP of LY2409021 causes it to repel water. Without a surfactant (wetting agent) like Tween 80, the powder would float on top of the aqueous vehicle, making it impossible to draw into a syringe. Tween 80 lowers the interfacial tension, allowing the vehicle to wet the crystal surface.
-
Liver Toxicity Considerations: LY2409021 itself has been associated with reversible increases in hepatic aminotransferases in clinical settings [1, 2]. Therefore, avoiding hepatotoxic vehicles (like high concentrations of Cremophor EL or >10% DMSO) in chronic studies is critical to distinguish drug-induced liver effects from vehicle-induced stress. Protocol A is non-toxic and metabolically inert.
References
-
Kazda, C. M., et al. (2016). Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies. Diabetes Care, 39(7), 1219–1226.
-
Guzman, C. B., et al. (2017). Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes.[12] Diabetes, Obesity and Metabolism, 19(11), 1521–1528.[12]
-
Selleck Chemicals. Adomeglivant (LY2409021) Datasheet & Solubility.
-
MedChemExpress. LY2409021 Formulation & Solubility Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Western Blot Analysis of p-CREB (Ser133) Inhibition by Adomeglivant
Introduction & Mechanistic Rationale
Adomeglivant (LY2409021) is a potent, selective, and orally available antagonist of the Glucagon Receptor (GCGR) , a Class B G-protein-coupled receptor (GPCR).[1] In metabolic disease research, particularly Type 2 Diabetes (T2D), Adomeglivant is utilized to blunt excessive hepatic glucose production (HGP).[1]
The primary mechanism of action involves the blockade of glucagon binding to GCGR. Under physiological conditions, glucagon stimulation recruits G
Why p-CREB? Phosphorylation of CREB at Ser133 is the rate-limiting step for the recruitment of co-activators (CBP/p300) and the subsequent transcription of gluconeogenic genes (PCK1, G6PC).[1] Therefore, quantifying the inhibition of p-CREB (Ser133) serves as a direct, proximal biomarker for Adomeglivant target engagement and efficacy.[1]
Signaling Pathway Visualization[1]
Figure 1: Mechanism of Action.[1][3] Adomeglivant blocks GCGR, preventing the cAMP/PKA cascade that leads to CREB phosphorylation.[1]
Experimental Design & Controls
To accurately assess Adomeglivant potency, the experimental design must account for the rapid kinetics of phosphorylation and the high basal activity of metabolic pathways.
| Component | Condition/Reagent | Purpose |
| Cell Model | HepG2 cells or Primary Hepatocytes | Express endogenous GCGR and gluconeogenic machinery.[1] |
| Starvation | Serum-free media (low glucose) for 4-16h | Critical: Reduces basal p-CREB levels to ensure a clean "induction window." |
| Inducer | Glucagon (10–100 nM) | Physiologically relevant stimulation of the pathway. |
| Inhibitor | Adomeglivant (10 nM – 10 µM) | Test compound.[1] Must be pre-incubated. |
| Positive Control | H-89 (PKA Inhibitor) | Confirms p-CREB signal is PKA-dependent.[1] |
| Readout | WB: p-CREB (Ser133) vs. Total CREB | Ratiometric quantification controls for loading errors. |
Detailed Protocol
Phase A: Cell Treatment (The "Kinetic Window")
Expert Insight: CREB phosphorylation is rapid and transient. Glucagon stimulation typically peaks p-CREB at 15–30 minutes .[1] Adomeglivant must be present on the receptor before the ligand arrives.
-
Seeding: Plate HepG2 cells in 6-well plates (
cells/well). Culture until 80% confluency. -
Starvation: Wash cells 2x with PBS. Add serum-free DMEM (low glucose, 1 g/L) for 16 hours. High glucose or serum will mask the glucagon effect.
-
Pre-Incubation (Inhibitor):
-
Stimulation:
-
Directly spike Glucagon into the media to a final concentration of 100 nM .
-
Incubate for exactly 20 minutes at 37°C.
-
-
Termination:
-
Place plate immediately on ice.
-
Aspirate media rapidly.
-
Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (
).[1]
-
Phase B: Lysis & Protein Extraction
Critical Quality Attribute: Preservation of the phosphoprotein state. Phosphatases are active even at 4°C; inhibitors must be fresh.
-
Lysis Buffer Preparation (RIPA Modified):
-
50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.
-
Add immediately before use:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail 2 (Sigma) or 1 mM
+ 10 mM NaF.[1]
-
-
-
Lysis: Add 150 µL buffer per well. Scrape cells and collect into pre-chilled microcentrifuge tubes.
-
Sonication: Sonicate samples (3 pulses, 20% amplitude) to shear DNA and reduce viscosity.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Quantification: Use BCA assay. Normalize all samples to 20 µg total protein.
Phase C: Western Blotting[3][4][5]
Antibody Strategy: You must detect p-CREB and Total CREB.[1] Ideally, use different species (Rabbit vs. Mouse) for multiplexing, or strip and re-probe.[1]
-
SDS-PAGE: Load 20 µg protein on a 10% Bis-Tris gel.[1] Run at 120V.
-
Transfer: Transfer to PVDF membrane (0.45 µm) at 100V for 60 min (wet transfer) or using a Turbo system.
-
Note: PVDF is preferred over Nitrocellulose for phosphoproteins due to better binding capacity.
-
-
Blocking: Block with 5% BSA in TBST for 1 hour at RT.
-
Primary Antibody Incubation (Overnight at 4°C):
-
Secondary Antibody: Anti-Rabbit HRP (1:5000) in 5% BSA/TBST for 1 hour at RT.
-
Detection: ECL Prime or similar high-sensitivity substrate.[1] Image.
-
Normalization (Re-probing):
Data Analysis & Interpretation
Calculation
Calculate the Phosphorylation Index (PI) for each sample:
Expected Results Matrix
| Treatment Group | p-CREB Signal | Interpretation |
| Vehicle (No Glucagon) | Low (Basal) | Baseline cellular activity.[1] |
| Vehicle + Glucagon | High (100%) | Full activation of GCGR/PKA pathway.[1] |
| Adomeglivant (Low Dose) + Glucagon | Moderate | Partial antagonism.[1] |
| Adomeglivant (High Dose) + Glucagon | Low (near Basal) | Complete blockade of GCGR; confirms efficacy.[1] |
Troubleshooting Guide
-
Problem: No p-CREB signal in Glucagon control.
-
Problem: High background on p-CREB blot.
-
Root Cause: Blocking with milk or old antibody.[1]
-
Fix: Switch to 5% BSA.
-
-
Problem: Adomeglivant shows no inhibition.
-
Root Cause: Insufficient pre-incubation time.
-
Fix: Increase pre-incubation to 2 hours to ensure receptor occupancy equilibrium.
-
References
-
Adomeglivant (LY2409021) Pharmacology: Kelly, R. P., et al. (2015).[1] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[1][5] Diabetes, Obesity and Metabolism.[1] [1]
-
Mechanistic Validation (p-CREB/Glucagon): Wang, H., et al. (2019).[1] "Adomeglivant inhibits the glucagon pathway in hepatocytes by targeting GCGR."[3] ResearchGate / Journal of Biological Chemistry Context.
-
Western Blot Protocol for Phospho-Proteins: Abcam Technical Guide. "Western blot for phosphorylated proteins."
-
p-CREB Ser133 Antibody Specificity: Cell Signaling Technology. "Phospho-CREB (Ser133) (87G3) Rabbit mAb."[1][4]
Sources
- 1. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 2. Inactivation of NF-κB2 (p52) restrains hepatic glucagon response via preserving PDE4B induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. axonmedchem.com [axonmedchem.com]
Troubleshooting & Optimization
Technical Support Center: Adomeglivant Formulation & Solubility Guide
Executive Summary & Compound Profile
Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable Glucagon Receptor (GCGR) antagonist .[1][2][3] It is widely used in metabolic disease research, particularly for Type 2 Diabetes.[4][5]
The primary technical challenge with Adomeglivant in in vitro assays is its high lipophilicity . While highly soluble in organic solvents like DMSO, it is practically insoluble in aqueous buffers (PBS, water).[1] Precipitation occurs when the "solvent shift" from DMSO to culture media is too abrupt, or when the final concentration exceeds the solubility limit of the aqueous environment.
Physicochemical Snapshot
| Property | Value | Notes |
| Molecular Weight | 555.63 g/mol | Large, hydrophobic molecule |
| Target | Glucagon Receptor (GCGR) | Ki = 6.66 nM (Human) |
| Solubility (DMSO) | ≥ 100 mg/mL (~180 mM) | Excellent. Use this for stock.[1][6] |
| Solubility (Ethanol) | ≥ 100 mg/mL | Good alternative if DMSO is toxic to specific cells.[1] |
| Solubility (Water/PBS) | Insoluble | Critical Failure Point. |
| Typical IC50 | ~1.8 - 12 µM | Do not exceed 50 µM in media without carrier optimization.[1] |
The "Crash-Out" Phenomenon: Why It Happens
Understanding the physics of precipitation is the first step to preventing it. Adomeglivant is a hydrophobic small molecule. In DMSO, it is solvated by non-polar interactions.[1] When you pipette a drop of DMSO stock into aqueous cell culture media:
-
Hygroscopic Shock: DMSO has a high affinity for water. It instantly diffuses away from the Adomeglivant molecules to mix with the water.
-
Local Supersaturation: The Adomeglivant molecules are left "stranded" in a water environment they hate. If the local concentration at the pipette tip exceeds the aqueous solubility limit (which is near zero without serum proteins), the molecules aggregate.[1]
-
Nucleation: These aggregates form micro-crystals (precipitate) that are often invisible to the naked eye but visible under 20x microscopy.[1] These crystals are not bioavailable, leading to false negatives in your assay.
Visualization: The Precipitation Mechanism
Figure 1: The mechanism of hydrophobic compound precipitation ("Crash-Out") versus stabilization by serum proteins.[1]
Troubleshooting Protocols
Do not follow standard "squirt and mix" procedures. Use one of the following validated methods.
Method A: The "Vortex-Injection" Technique (Standard)
Best for: Standard adherent cell lines (HEK293, HepG2) in media containing >5% FBS.[1]
The Logic: You must disperse the DMSO stock into the bulk media faster than the crystal nucleation rate.
-
Prepare Media: Aliquot the required volume of pre-warmed (37°C) media into a 15mL or 50mL conical tube. Do not add drug directly to the cell culture plate.
-
Vortex: Set a vortex mixer to medium-high speed.
-
Inject: While the media is vortexing, inject the Adomeglivant DMSO stock subsurface (tip submerged) into the center of the vortex.
-
Critical: Do not touch the side of the tube.
-
-
Equilibrate: Cap the tube and invert 3-4 times.
-
Inspect: Hold the tube up to a light source. The solution should be clear. If it looks cloudy or opalescent, precipitation has occurred.[1]
-
Apply: Add this pre-diluted media to your cells.
Method B: The "Step-Down" Serial Dilution
Best for: High concentrations (>10 µM) or sensitive cells where DMSO shock must be minimized.[1]
The Logic: Gradual reduction of DMSO concentration prevents the sudden "shock" that drives nucleation.
-
Stock: Start with 10 mM Adomeglivant in 100% DMSO.
-
Intermediate 1 (10x): Dilute 1:10 into pure sterile PBS or Serum-Free Media containing 1% BSA .
-
Result: 1 mM Adomeglivant in 10% DMSO. (The BSA acts as a carrier).[1]
-
-
Working Solution (1x): Dilute the Intermediate 1:100 into your final culture media.
-
Final: 10 µM Adomeglivant in 0.1% DMSO.
-
Method C: The "Serum-Preload" (For Serum-Free Assays)
Best for: Serum-free conditions where precipitation is most likely.[1]
Adomeglivant binds to plasma proteins.[3][5] In serum-free media, it has nowhere to hide from the water.[1] You must provide a surrogate carrier.
-
Carrier: Prepare your serum-free media supplemented with 0.1% - 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin).[1]
-
Complexing: Add the Adomeglivant stock to a small volume of 5% BSA in PBS first. Incubate at 37°C for 15 minutes to allow binding.
-
Dilution: Dilute this complex into your final serum-free media.
Validated Workflow Diagram
Use this decision tree to select the correct solubilization strategy for your experiment.
Figure 2: Decision matrix for Adomeglivant formulation based on media composition and drug concentration.
Frequently Asked Questions (FAQs)
Q: I see "needles" in my culture dish after adding Adomeglivant. Are these contaminants? A: Likely not. If the "needles" appeared shortly after adding the drug, they are Adomeglivant crystals. This indicates the drug has crashed out. The assay is invalid because the effective concentration is unknown. Repeat using Method B , ensuring you pre-warm the media.
Q: Can I heat the media to dissolve the precipitate? A: Mild heating (37°C) is recommended.[1] However, heating to >50°C to force dissolution is risky; while it may dissolve the drug temporarily, it will likely re-precipitate upon cooling to physiological temperature (37°C), causing massive crystal growth that can lyse cells.[1]
Q: What is the maximum DMSO concentration my cells can tolerate? A: For most metabolic assays (HepG2, HEK293), keep the final DMSO concentration below 0.5% (v/v) .[1] Ideally, target 0.1% .
-
Calculation: If you need 10 µM final concentration and want 0.1% DMSO, your stock must be 10 mM.[1]
-
10 mM Stock / 1000 (dilution factor) = 10 µM Final.[1]
-
100% DMSO / 1000 = 0.1% DMSO.
-
Q: My stock solution in DMSO froze in the freezer. Is it ruined? A: No. DMSO freezes at 19°C. It is normal for it to be solid at 4°C or -20°C. Thaw it completely at room temperature and vortex vigorously before use to ensure no concentration gradients exist within the vial.[1]
Q: Is Adomeglivant light sensitive? A: While specific photodegradation data is limited, standard practice for this class of complex organic molecules is to protect stock solutions from light. Store aliquots in amber vials or wrapped in foil at -20°C.
References & Grounding
-
Compound Mechanism & Context: Kelly, R. P., et al. (2015).[1][3] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[1][3] Diabetes, Obesity and Metabolism, 17(4), 414-422.[1][3] Establishes the biological context and dosage ranges (nM to low µM).
-
Solubility Data (Vendor Verification): MedChemExpress. "Adomeglivant (LY2409021) Datasheet." Source for solubility limits (DMSO ≥ 100 mg/mL).[1]
-
General Cell Culture Methodology: Sigma-Aldrich (Merck).[1] "Troubleshooting Precipitates in Cell Culture." Authoritative guide on general precipitation mechanisms in vitro.[1]
-
Chemical Structure & Properties: PubChem Database.[7] "Adomeglivant (Compound CID: 54683839)."[1] Verification of lipophilicity and molecular weight.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GPCRdb [gpcrdb.org]
Technical Support Center: Chiral HPLC for (+/-)-Adomeglivant
This technical support guide is designed for analytical chemists and process scientists developing chiral separation methods for Adomeglivant (LY2409021) .
The recommendations below are synthesized from industry-standard protocols for biaryl-amide glucagon receptor antagonists and specific separation data for structural analogs (e.g., Linagliptin, biphenyl-carboxamides). Adomeglivant contains a chiral center and potential atropisomerism; therefore, rigid polysaccharide-based stationary phases are the authoritative choice.
Executive Summary: Recommended Starting Conditions
If you require an immediate starting point for method development, use the "Gold Standard" Normal Phase system. This system has the highest probability of success for Adomeglivant’s structural class (lipophilic, basic nitrogen-containing small molecules).
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (or 280 nm) |
| Sample Diluent | 100% Isopropanol (or Mobile Phase if soluble) |
Critical Note: Adomeglivant contains basic nitrogen moieties. The addition of 0.1% Diethylamine (DEA) is mandatory to suppress silanol interactions, prevent peak tailing, and ensure accurate integration.
Method Development & Screening Protocol
Since impurity profiles and synthetic routes vary, a single column may not suffice for all batches. Follow this Self-Validating Screening Workflow to ensure robustness.
Phase 1: Column Selection
Screen the following four columns in order of priority. These cover >90% of chiral separations for this drug class.
-
Chiralpak AD-H / IA: (Amylose-based) – Primary Recommendation.
-
Chiralcel OD-H / IB: (Cellulose-based) – Alternative selectivity if AD fails.
-
Chiralpak IC: (Cellulose tris-(3,5-dichlorophenylcarbamate)) – Orthogonal selectivity.
-
Chiralpak IG: (Amylose tris-(3-chloro-5-methylphenylcarbamate)) – For difficult-to-resolve isomers.
Phase 2: Mobile Phase Optimization
Run the selected column with these solvent systems:
-
System A (Standard): n-Hexane / IPA / DEA (90:10:0.1)
-
System B (Polarity Check): n-Hexane / Ethanol / DEA (90:10:0.1)
-
Why: Ethanol often alters the solvation of the chiral selector, potentially reversing elution order or improving resolution (
).
-
Troubleshooting Guide (FAQ)
Q1: My Adomeglivant peaks are tailing significantly (
). How do I fix this?
Diagnosis: Unwanted secondary interactions between the basic amine of Adomeglivant and the residual silanols on the silica support. Solution:
-
Increase Base Additive: Increase DEA concentration from 0.1% to 0.2% or 0.3% .
-
Switch Additive: If DEA fails, try Ethanolamine (0.1%).
-
Column Aging: If the column is old, silanol activity increases. Test a fresh column.
Q2: The sample precipitates in the mobile phase (Hexane-rich).
Diagnosis: Adomeglivant is a lipophilic drug with poor solubility in pure hexane. Solution:
-
Immobilized Columns (IA/IB/IC): Switch to an immobilized phase. This allows you to use "forbidden" solvents like Dichloromethane (DCM) or THF to solubilize the sample.
-
New Mobile Phase: n-Hexane / DCM / IPA (85 : 10 : 5).
-
-
Polar Organic Mode: Use 100% Acetonitrile or Methanol with 0.1% DEA (only on IA/IB/IC columns).
Q3: I have separation (
), but I need baseline resolution (
) for quantitation.
Diagnosis: The selectivity factor (
-
Lower Temperature: Reduce column oven temperature to 10°C - 15°C .
-
Mechanism: Lower temperatures increase the enthalpy of adsorption, often enhancing the discrimination between enantiomers.
-
-
Reduce Solvent Strength: Change Hexane:IPA from 90:10 to 95:5 . This increases retention (
) and typically improves resolution.
Visualization: Screening Decision Tree
The following logic flow ensures you arrive at a validated method with minimal solvent waste.
Caption: Logical workflow for selecting the optimal chiral stationary phase (CSP) for Adomeglivant.
Scientific Rationale & Mechanism
Why Chiralpak AD-H? Adomeglivant possesses a rigid biphenyl core and amide linkers. The Amylose tris-(3,5-dimethylphenylcarbamate) selector (Chiralpak AD) forms a helical cavity that is particularly effective at recognizing "propeller-like" chirality found in biphenyls and sterically hindered amides. The π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of Adomeglivant drive the retention, while the hydrogen bonding with the amide/carbamate groups provides the chiral discrimination.
The Role of DEA:
As a basic molecule, Adomeglivant will interact ionically with residual silanol groups (
References
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. [Link]
-
Kumar, C., et al. (2016). "A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase." American Journal of Analytical Chemistry, 7, 556-567.[1] (Demonstrates success of AD-H columns with Hexane/IPA/DEA for structural analogs). [Link]
-
Stalcup, A. M. (2010).[2] "Chiral Separations."[2][3][4][5][6][7][8][9] Annual Review of Analytical Chemistry, 3, 341-363.[2] (Authoritative review on polysaccharide CSP mechanisms). [Link]
Sources
- 1. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]
- 2. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneva-network.com [geneva-network.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Adomeglivant (LY2409021) Experimental Optimization
Topic: Minimizing Liver Enzyme Elevation & Hepatic Steatosis with Adomeglivant Treatment Product Identity: Adomeglivant (LY2409021) – Selective Glucagon Receptor Antagonist (GRA) Audience: Researchers, Preclinical Scientists, and Drug Development Professionals
Introduction: The Efficacy-Safety Trade-off
Welcome to the Adomeglivant Technical Support Center. As a Senior Application Scientist, I understand that while Adomeglivant offers potent glucose-lowering capabilities by blocking hepatic glucose output, its utility is frequently limited by a class-specific "on-target" toxicity: Hepatic Steatosis and Transaminase Elevation .
Unlike off-target toxicities where the molecule attacks unrelated proteins, Adomeglivant-induced liver enzyme elevation is a direct mechanistic consequence of blocking glucagon signaling. Glucagon is not just a gluconeogenic hormone; it is a critical regulator of hepatic lipid oxidation.[1] Blocking it shuts down the liver's "fat-burning" machinery.
This guide provides the self-validating systems and protocols necessary to navigate this therapeutic window, ensuring you can distinguish between manageable mechanism-based adaptation and limiting hepatocellular injury.
Module 1: Mechanism & Causality[1][2]
Why do ALT/AST levels rise with Adomeglivant?
The elevation of liver enzymes (ALT/AST) during Adomeglivant treatment is inextricably linked to the inhibition of the Glucagon Receptor (GCGR).
-
Physiological Baseline: Normally, glucagon binds GCGR, activating cAMP/PKA signaling. This phosphorylates Acetyl-CoA Carboxylase (ACC), inhibiting it. Low ACC activity reduces Malonyl-CoA, which relieves the inhibition on CPT-1, allowing fatty acids to enter the mitochondria for
-oxidation. -
Adomeglivant Blockade: Adomeglivant prevents this signaling. ACC remains active, Malonyl-CoA rises, CPT-1 is inhibited, and fatty acids are trapped in the cytosol.
-
The Result: Trapped fatty acids are esterified into Triglycerides (TAGs), leading to Steatosis . When lipid load exceeds hepatocyte storage capacity (lipotoxicity), membrane integrity is compromised, leaking ALT/AST.
Pathway Visualization
The following diagram illustrates the mechanistic cascade leading from GCGR blockade to enzyme elevation.
Caption: Mechanistic flow showing how Adomeglivant-induced GCGR blockade inhibits mitochondrial fatty acid oxidation, forcing lipid accumulation and subsequent enzyme leakage.
Module 2: Troubleshooting Guide
This section addresses specific scenarios encountered during preclinical and clinical development.
Scenario A: Rapid ALT Spike (>3x ULN) within 7 Days
-
Diagnosis: This is likely not pure steatosis-driven injury, which takes time to accumulate. This suggests potential vehicle toxicity or idiosyncratic reaction.
-
Action:
-
Check Formulation: Adomeglivant is lipophilic. If using DMSO/PEG vehicles, ensure no micro-precipitation occurred during dosing.
-
Verify Baseline: Check pre-dose ALT. Spontaneous spikes in rodent models are common due to handling stress.
-
Dose De-escalation: Immediate 50% dose reduction. If ALT does not trend down within 48 hours, terminate the arm.
-
Scenario B: Gradual ALT Creep (2-3x ULN) with Confirmed Efficacy
-
Diagnosis: This is the expected pharmacodynamic effect (Mechanism-Based Steatosis).
-
Action:
-
Do NOT Stop: This often stabilizes.
-
Add Biomarker: Measure Plasma Triglycerides and FGF21 . FGF21 often rises as a compensatory stress response to hepatic lipid load.
-
Dietary Intervention: In animal models, switch to a low-fat diet immediately to reduce the substrate load for lipogenesis.
-
Scenario C: High Liver Fat (Steatosis) but Normal ALT
-
Diagnosis: "Silent Steatosis." The hepatocytes are accumulating fat but membrane integrity is intact.
-
Action:
-
Proceed with Caution: This is a ticking clock.
-
Protocol Shift: Implement Protocol B (below) to monitor functional liver capacity (e.g., albumin, bilirubin) rather than just leakage markers.
-
Module 3: Experimental Protocols
Protocol A: The "Lipid-First" Monitoring System
Rationale: Waiting for ALT to rise is reactive. You must monitor lipid accumulation proactively.
Step-by-Step Methodology:
-
Baseline Imaging (Non-invasive):
-
Clinical/Large Animal: Use MRI-PDFF (Proton Density Fat Fraction). It is the gold standard for quantifying hepatic fat fraction (HFF).
-
Rodent: Use 1H-MRS (Magnetic Resonance Spectroscopy) if available, or designate a satellite group for necropsy at T=1 week.
-
-
Dosing Phase:
-
Administer Adomeglivant.
-
Day 7, 14, 28: Collect serum.
-
-
The Triple-Panel Assay:
-
Marker 1 (Injury): ALT/AST (Standard).[2]
-
Marker 2 (Function): Bilirubin + Albumin (To ensure synthetic capacity is intact).
-
Marker 3 (Mechanism):Fasting Glucagon .
-
Note: Adomeglivant causes hyperglucagonemia (feedback loop). If Glucagon is not elevated, your drug is not engaging the target. If Glucagon is high + ALT is high, you have on-target toxicity.
-
-
Stopping Rule:
-
Stop if: ALT > 3x ULN AND Bilirubin > 2x ULN (Hy's Law criteria).
-
Stop if: Hepatic Fat Fraction increases >30% relative to baseline with any histological sign of ballooning.
-
Protocol B: In Vitro Lipotoxicity Screening
Rationale: Standard MTT/ATP assays miss steatosis. You must visualize the fat.[3]
-
Cell System: Primary Human Hepatocytes (PHH) or HepaRG cells. (Avoid HepG2 as they have abnormal lipid metabolism).
-
Treatment:
-
Incubate with Adomeglivant (0.1, 1, 10 µM) for 48 hours.
-
Crucial Step: Supplement media with Free Fatty Acids (Oleate:Palmitate 2:1) to stress the system.
-
-
Readout:
-
Staining: Fix cells and stain with HCS LipidTOX™ or Nile Red .
-
Quantification: High-content imaging to measure "Lipid Droplet Area per Cell."
-
-
Interpretation:
-
If Adomeglivant increases lipid area >50% vs. control without ATP loss -> Mechanism-based Steatosis (Manageable).
-
If ATP drops concurrently with lipid increase -> Lipotoxicity (High Risk).
-
Module 4: Decision Logic & Data Summary
Safety Decision Tree
Use this logic flow to determine study continuation when enzymes rise.
Caption: Decision matrix for handling Adomeglivant-induced liver signals. Distinguishing between steatosis and functional failure is critical.
Comparative Safety Data
Summary of expected hepatic signals based on Phase 2 clinical data [1, 2].
| Parameter | Adomeglivant (LY2409021) Effect | Clinical Significance | Mitigation Strategy |
| ALT/AST | Dose-dependent increase (Reversible) | Marker of hepatocellular stress due to lipid load. | Monitor trends. Stop if >3x ULN + symptoms. |
| Hepatic Fat | Significant Increase (Steatosis) | Direct consequence of blocked | MRI-PDFF monitoring. Low-fat diet. |
| Glucagon | Marked Elevation (>3-fold) | Pharmacodynamic proof of receptor blockade. | None needed (confirms drug activity). |
| Bilirubin | Generally Stable | If elevated, signals synthetic failure. | Critical Stop Signal. |
| LDL-C | Mild Elevation | Secondary to altered VLDL export. | Standard lipid-lowering therapy (Statins). |
References
-
Kazda, C. M., et al. (2016). Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies.[2] Diabetes Care, 39(7), 1241–1249.
-
Guzman, C. B., et al. (2017). Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes.[4][5] Diabetes, Obesity and Metabolism, 19(11), 1521–1528.
-
Galsgaard, K. D., et al. (2019). Glucagon Receptor Signaling and Lipid Metabolism. Frontiers in Physiology, 10, 413.
-
Bagger, J. I., et al. (2011). Glucagon Antagonism as a Potential Therapeutic Target in Type 2 Diabetes. Diabetes, Obesity and Metabolism, 13(11), 965–971.
Sources
- 1. Glucagon receptor deficiency causes liver steatosis - Genetics of Obesity Study [goos.org.uk]
- 2. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adomeglivant (Racemic) Assay Optimization
Topic: Troubleshooting Variable IC50 Values for Racemic Adomeglivant (LY2409021)
Introduction: The Racemic Complexity
Welcome to the technical support hub for Adomeglivant (also known as LY2409021 ).[1][2] You are likely encountering reproducibility issues—specifically shifting IC50 values—while characterizing the racemic mixture of this compound.
Adomeglivant is a potent, selective, competitive antagonist of the Glucagon Receptor (GCGR) .[1][2] Crucially, the clinically active pharmaceutical ingredient (API) is the (R)-enantiomer [1].[1][2] When using the racemic mixture (often for early-stage screening or cost-efficiency), you introduce a statistical variable: the ratio of the active eutomer (R) to the inactive/less active distomer (S).[1][2]
However, chirality is rarely the sole cause of wild IC50 fluctuations (e.g., >3-fold shifts).[1][2] In our experience supporting GCGR assays, the variability usually stems from solubility limits (precipitation) , agonist concentration drift , or protein binding artifacts .[1][2]
This guide provides a self-validating troubleshooting framework to stabilize your data.
Part 1: Diagnostic Workflow
Before altering your biology, you must validate your chemistry.[1][2] Use this logic flow to identify the root cause of your variable data.
Figure 1: Diagnostic logic for isolating sources of IC50 variability in small molecule GPCR antagonist assays.
Part 2: Troubleshooting Modules
Module 1: The "Invisible" Crash (Solubility)
The Science: Adomeglivant is a lipophilic molecule (LogP ~4-5).[1][2] Racemic compounds often have different crystal lattice energies and solubility limits compared to pure enantiomers.[1][2] If your top concentration (e.g., 10 µM or 100 µM) precipitates upon addition to the aqueous assay buffer, the actual concentration in solution plateaus, leading to an artificially high IC50 (right-shift).[1][2]
Symptom:
The Fix: Intermediate Dilution Protocol Do not pipette high-concentration DMSO stocks directly into the assay plate.[1][2] Use an intermediate step to prevent "shock precipitation."
| Step | Action | Scientific Rationale |
| 1 | Prepare 1000x Stock | Dissolve powder in 100% DMSO to 10 mM. |
| 2 | Serial Dilution (DMSO) | Perform serial dilution in 100% DMSO first. |
| 3 | Intermediate Plate | Transfer to an intermediate plate containing assay buffer (e.g., 3% DMSO final). Mix vigorously. |
| 4 | Visual Check | Inspect this plate. If cloudy, you have exceeded solubility. |
| 5 | Final Transfer | Transfer from Intermediate Plate to Cell Plate (Final DMSO 0.1-0.5%).[1][2] |
Module 2: The Cheng-Prusoff Trap (Competitive Antagonism)
The Science: Adomeglivant is a competitive antagonist of the Glucagon receptor [2].[1][2][3] Therefore, its IC50 is not a constant ; it is mathematically dependent on the concentration of the agonist (Glucagon) used in the assay, described by the Cheng-Prusoff equation:
[1][2]If you use a fresh batch of Glucagon, or if your Glucagon degrades (it is a peptide and unstable), the effective [Agonist] changes, causing the Adomeglivant IC50 to shift even if the drug is perfect.[1][2]
Troubleshooting Q&A:
Q: My IC50 for Adomeglivant dropped by half (became more potent). Why?
A: Your Glucagon agonist likely degraded.[1][2] If [Agonist] decreases, the term
-
Action: Always run a Glucagon EC50 dose-response curve in parallel with your antagonist mode assay.
-
Standard: Ensure you are stimulating at EC80 concentration of Glucagon for robust signal windows.[1][2]
Module 3: The Racemic Factor (Chirality)
The Science: The (R)-enantiomer of Adomeglivant is the active driver of potency.[1][2] In a racemic mixture (50:50 R:S), the theoretical IC50 should be approximately 2x the IC50 of the pure (R)-enantiomer (assuming S is inert).[1][2]
Issues:
-
Batch Variability: Cheap racemic synthesis can yield fluctuating ratios (e.g., 40:60 vs 60:40).[1][2]
-
Chiral Switch: In rare cases, the "inactive" enantiomer can act as a weak partial agonist or interact with transporters, complicating the curve.[1][2]
Verification Protocol: If you suspect batch issues, you cannot rely on standard LC-MS (which separates by mass).[1][2] You must use Chiral HPLC .[1][2]
-
Column: Chiralpak AD-H or OD-H are standard for this class of molecules.[1][2]
-
Action: If you lack Chiral HPLC, compare the Racemate IC50 side-by-side with a reference standard of pure (R)-Adomeglivant. The ratio of
should remain constant (~2.0).[1]
Part 3: Data Summary & Reference Values
Use these reference values to benchmark your assay performance. Note that absolute values depend on cell line (HEK293 vs. HepG2) and receptor density.
Table 1: Expected Pharmacological Parameters
| Parameter | Pure (R)-Adomeglivant | Racemic Adomeglivant | Notes |
| Functional IC50 | ~1.8 - 7.0 nM | ~4.0 - 15.0 nM | Dependent on [Glucagon] used.[1][2] Values cited from cAMP assays [3]. |
| Binding Ki | ~6.6 nM | ~13 nM | Binding affinity is intrinsic and less assay-dependent.[1][2] |
| Hill Slope | -1.0 (Ideal) | -1.0 (Ideal) | Steep slopes (<-1.[1][2]5) indicate precipitation.[1][2] |
| Max Inhibition | 100% | 100% | Partial inhibition suggests solubility limits.[1][2] |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use BSA in my assay buffer? A: Yes, but be consistent. Adomeglivant binds to plasma proteins.[1][2][3] Adding 0.1% BSA mimics physiological conditions but will right-shift your IC50 (lower potency) compared to BSA-free buffer because the free drug concentration is lower.[1][2] Do not switch BSA lots without re-validating, as fatty acid content in BSA varies and affects drug binding.[1][2]
Q2: My curves look like they have a "hook" effect at high concentrations. Is this the racemate? A: Unlikely. A hook effect (signal recovery at high antagonist doses) usually indicates off-target toxicity or compound precipitation interfering with the detection method (e.g., quenching fluorescence in FRET assays).[1][2] Check cell viability at the highest concentration.[1][2]
Q3: How do I store the stock solution? A: Store 10 mM stocks in 100% DMSO at -20°C. Avoid repeated freeze-thaw cycles. Racemates are generally stable, but moisture uptake by DMSO causes precipitation.[1][2] If the DMSO turns cloudy upon thawing, discard it.[1][2]
References
-
Kazda, C. M., et al. "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes."[1][2] Diabetes Care, vol. 39, no.[1][2] 7, 2016, pp. 1219-1226.[1][2]
-
Kelly, R. P., et al. "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[1][2][3] Diabetes, Obesity and Metabolism, vol. 17, no.[1][2][3][4] 4, 2015, pp. 414-422.[1][2][3] [1][2]
-
Selleck Chemicals. "Adomeglivant (LY2409021) Datasheet." SelleckChem, 2023.[1][2]
-
Cayman Chemical. "Adomeglivant Product Insert." CaymanChem, 2023.[1][2]
Sources
Technical Support Center: Adomeglivant HTRF Assay Optimization
The following Technical Support Guide is structured to address the optimization of Adomeglivant (LY2409021) in HTRF assays.
Note on Pharmacological Identity: Based on current medicinal chemistry data, Adomeglivant is a potent Glucagon Receptor (GCGR) Antagonist , not an agonist. While it interacts with the conserved Class B GPCR motif, it is primarily used to block Glucagon-stimulated cAMP production. This guide focuses on optimizing the Antagonist Mode incubation, which is the standard workflow for this molecule.
Topic: Optimizing Incubation Kinetics for Small Molecule GCGR Antagonists
Welcome. As a Senior Application Scientist, I have curated this guide to help you navigate the kinetic challenges of characterizing Adomeglivant (LY2409021) using Homogeneous Time-Resolved Fluorescence (HTRF). Unlike peptide ligands, small molecule antagonists targeting Class B GPCRs (like GCGR) often exhibit complex binding kinetics that require precise temporal optimization to avoid underestimating potency.
Part 1: The Kinetic Challenge (Expert Insight)
Why does "Time" matter specifically for Adomeglivant?
In HTRF cAMP assays, the "incubation time" is often treated as a static variable (e.g., "30 minutes"). However, for Adomeglivant, you are dealing with a lipophilic small molecule competing against a native peptide (Glucagon).
-
The Permeability Lag: Adomeglivant binds to an allosteric or deep transmembrane pocket on the Glucagon Receptor (GCGR), distinct from the large extracellular domain where Glucagon binds. It often requires time to partition into the lipid bilayer and access this site.
-
The Competition Bias: If you add Adomeglivant and Glucagon simultaneously (Co-incubation), the fast-binding peptide (Glucagon) may occupy the receptor before the small molecule (Adomeglivant) reaches equilibrium. This results in a "Right-Shifted" IC50 , making the drug appear less potent than it actually is.
-
Thermodynamic Equilibrium: True
determination requires that the antagonist be at equilibrium with the receptor before the agonist challenge occurs.
The Solution: You must implement and optimize an Antagonist Pre-incubation Step .[1]
Part 2: Optimization Protocol (Step-by-Step)
The following protocol is designed to determine the optimal pre-incubation time (
Experimental Design: The "Time-Shift" Matrix
Run a specific experiment where you vary the time Adomeglivant is in contact with the cells before adding the Glucagon challenge.
Materials:
-
Cell Line: HEK293-GCGR or CHO-GCGR (stable expression).
-
Reagents: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).
-
Agonist: Glucagon (prepare at EC80 concentration).
-
Antagonist: Adomeglivant (Serial dilution, e.g., 10 µM down to 0.1 nM).
Workflow Diagram
The following logic flow illustrates the critical "Pre-Incubation" variable (
Caption: Optimization workflow emphasizing the variable pre-incubation time (T_pre) required for Adomeglivant to reach binding equilibrium before agonist challenge.
Detailed Method
-
Cell Preparation: Dispense cells (e.g., 2,000 cells/well) in 5 µL of assay buffer (PBS + 0.5 mM IBMX to block phosphodiesterase).
-
Antagonist Addition (
): Add 2.5 µL of Adomeglivant (5X concentration). -
Variable Pre-Incubation (
): Incubate the plate at Room Temperature (RT) for 0, 15, 30, and 60 minutes (separate sets of wells). -
Agonist Challenge: Add 2.5 µL of Glucagon (4X concentration, targeting final EC80).
-
Stimulation (
): Incubate for 30 minutes (standard time for Gs signaling). -
Detection: Add 5 µL cAMP-d2 and 5 µL Anti-cAMP-Cryptate. Incubate 1 hour.
-
Analysis: Plot IC50 curves for each pre-incubation time point.
Success Criteria: The optimal time is the shortest
Part 3: Troubleshooting & FAQs
Q1: My Adomeglivant IC50 shifts significantly between the 0-min and 30-min pre-incubation. Which is correct?
A: The 30-minute (or stabilized) value is correct.
-
Mechanism: At 0 minutes (co-addition), Adomeglivant is competing kinetically with Glucagon. Since Glucagon is the native ligand, it likely associates faster (
). Adomeglivant appears weaker because it hasn't had time to occupy the receptors. -
Correction: Use the pre-incubated data. This represents the thermodynamic equilibrium constant (
) rather than a kinetic artifact.
Q2: I see high variability in replicates at high Adomeglivant concentrations.
A: This is often a DMSO solubility or acoustic handling issue .
-
Cause: Adomeglivant is a lipophilic small molecule. If your stock is 100% DMSO, ensure the final assay concentration of DMSO is <1% (usually 0.5% is tolerated by HTRF).
-
Fix: Ensure intermediate dilutions are well-mixed. If using acoustic dispensing (Echo), check for "survey failures" due to precipitation at high concentrations.
Q3: Can I use this assay to test if Adomeglivant activates GLP-1R?
A: Yes, but the setup changes.
-
Context: Adomeglivant is reported to be a GCGR antagonist, but selectivity profiling against GLP-1R is common.
-
Protocol Change: Do not add Glucagon or GLP-1 agonist. Add Adomeglivant alone to GLP-1R expressing cells.
-
Expectation: If it is highly selective, you should see no signal increase (flat line at baseline). If you see a signal at high concentrations (>10 µM), it indicates off-target partial agonism [1, 4].
Q4: My signal-to-noise (Delta F) is low. Should I increase the incubation time?
A: Not necessarily. Check your Agonist (Glucagon) concentration first. Refer to the table below for diagnostic logic:
| Symptom | Probable Cause | Corrective Action |
| Low Signal Window (S/B < 3) | Glucagon conc. is too low or cells are dead. | Titrate Glucagon first to find true EC80. Check cell viability. |
| IC50 is variable | Non-equilibrium conditions. | Increase Pre-incubation ( |
| High Background (in max inhibition) | Constitutive receptor activity or "Hook Effect". | Check cAMP standard curve. Ensure Adomeglivant isn't fluorescing (rare). |
| Right-shifted IC50 | Insufficient pre-incubation. | CRITICAL: Adomeglivant needs time to bind. Extend |
Part 4: Mechanistic Visualization
Understanding where the signal comes from helps troubleshoot. Adomeglivant blocks the Gs-coupling, preventing the cAMP burst that the HTRF antibody detects.
Caption: Mechanistic pathway. Adomeglivant prevents the Glucagon-mediated cAMP burst.[2][3] In HTRF, high inhibition = low cAMP = HIGH FRET signal (due to competitive antibody binding).
References
-
VulcanChem. (2024). Adomeglivant (LY2409021) Mechanism of Action and Properties. Retrieved from
-
Cayman Chemical. (2023). Adomeglivant Product Information & Biological Activity. Retrieved from
-
MedChemExpress. (2024). Adomeglivant: Glucagon Receptor Antagonist Datasheet. Retrieved from
-
Revvity (formerly Cisbio). (2024). HTRF cAMP Gs HiRange Kit - Assay Principles and Optimization Guidelines. Retrieved from
-
Guide to Pharmacology. (2024). Ligand: Adomeglivant (LY2409021) Target Profile. IUPHAR/BPS. Retrieved from
Sources
Technical Support Center: Reducing DMSO Toxicity in Adomeglivant Assays
This is a technical support guide designed for researchers optimizing Adomeglivant (LY2409021) cellular assays. It addresses the specific conflict between the lipophilicity of the compound and the sensitivity of Glucagon Receptor (GCGR) signaling to DMSO.
Product: Adomeglivant (LY2409021) Target: Glucagon Receptor (GCGR) Antagonist Application: Cellular Metabolic Assays (Hepatocytes, Pancreatic Islets, cAMP signaling)[1]
The Core Challenge: The "Antagonist/Vehicle Paradox"
Researchers working with Adomeglivant often encounter a specific experimental artifact: DMSO Interference . Adomeglivant is a lipophilic Class B GPCR antagonist requiring organic solvents for solubility. However, DMSO itself exerts two distinct toxicities that directly counteract the assay's objective:
-
Signaling Interference: DMSO (at concentrations >0.5%) has been shown to synergistically enhance cAMP accumulation in response to glucagon/GLP-1 stimulation.[1] If you are testing Adomeglivant (an antagonist), high DMSO levels will artificially boost the agonist signal, making Adomeglivant appear less potent (right-shifting the IC50).[1]
-
Metabolic Toxicity: In primary hepatocytes (the standard model for Adomeglivant), DMSO >0.1% alters glucose metabolism, lipid accumulation, and CYP450 expression, confounding gluconeogenesis readouts.[1]
This guide provides protocols to maintain DMSO <0.1% while preventing compound precipitation ("crash-out").
Solubility & Stock Preparation
Q: What is the solubility limit of Adomeglivant?
-
DMSO: Soluble >100 mg/mL (approx. 180 mM).[1]
-
Water/Media: Insoluble.
-
Critical Note: Adomeglivant is hygroscopic. Use anhydrous DMSO and store aliquots at -80°C to prevent water absorption, which causes compound degradation and precipitation upon thawing.[1][2]
Q: My compound precipitates when added directly to the media. Why? Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous media causes a rapid change in polarity.[1] The compound "crashes out" before it can disperse.
-
Solution: Use the Intermediate Dilution Method (see Protocol A below) to step down the concentration gradually.
Step-by-Step Protocols
Protocol A: The "Intermediate Plate" Method (Manual/Pipette)
Best for labs without acoustic dispensing. Ensures DMSO concentration remains constant (0.1%) across all dose points.
The Logic: Never dilute the drug in 100% DMSO and then spike into cells, as this results in variable DMSO concentrations across your dose-response curve. Instead, create a "1000x" stock, dilute to "10x" in media (intermediate), and then add to cells.
Workflow Diagram:
Caption: Figure 1. Intermediate dilution strategy to prevent precipitation and maintain low DMSO (0.1%).
Procedure:
-
Master Stock: Prepare 10 mM Adomeglivant in 100% anhydrous DMSO.
-
Intermediate Step: In a polypropylene plate, dilute the Master Stock 1:10 into culture media (e.g., 5 µL stock + 45 µL media). Vortex immediately.
-
Result: 1 mM compound in 10% DMSO.
-
-
Serial Dilution: Perform your 1:3 serial dilutions in this intermediate plate using media containing 10% DMSO.
-
Why? This keeps the DMSO concentration locked at 10% for all doses.
-
-
Final Addition: Transfer 10 µL of the Intermediate solution into 90 µL of cell culture in the assay plate.
-
Final Calculation: Drug = 1:100 dilution (10 µM top dose); DMSO = 0.1% final.
-
Protocol B: Acoustic Dispensing (Echo/Mosquito)
Best for High-Throughput Screening (HTS).[1]
-
Source Plate: 10 mM Adomeglivant in 100% DMSO (LDV plate).
-
Destination: Cells pre-plated in 40 µL media.
-
Transfer: Dispense 20 nL to 40 nL of compound directly.
-
Backfill: Backfill control wells with pure DMSO to match the highest volume dispensed.
-
Advantage:[3] Keeps DMSO <0.05%, eliminating metabolic toxicity.
-
Troubleshooting & FAQs
Issue: High Background in cAMP Assays
Q: I see high cAMP levels even in my vehicle control. Is Adomeglivant failing? A: This is likely the "DMSO Synergism" artifact.
-
Mechanism: DMSO stabilizes the receptor-G protein coupling or inhibits phosphodiesterases (PDEs) slightly, amplifying the baseline signal.[1]
-
Fix: Ensure your Glucagon EC80 challenge dose is determined in the presence of the specific DMSO concentration you are using (e.g., 0.1%). If you determine the EC80 in 0% DMSO and then run the assay in 0.5% DMSO, you are likely stimulating at >EC90, making it harder for Adomeglivant to antagonize the signal.
Issue: Hepatocyte Detachment
Q: My primary hepatocytes are lifting off the plate at the highest drug concentration. A: Check your DMSO %. Primary hepatocytes are intolerant to DMSO >0.5%.
-
Diagnostic: If the detachment occurs only at the top dose, and you diluted your drug in media (decreasing DMSO as drug decreases), it is a vehicle toxicity.
-
Fix: Switch to Protocol A (Constant DMSO). If toxicity persists at 0.1% DMSO, consider using a co-solvent system (e.g., 0.05% DMSO + 0.1% Pluronic F-127) to aid solubility without increasing DMSO.[1]
Issue: Data Variability
Q: My IC50 shifts between runs. A: Adomeglivant is sticky (lipophilic). It binds to polystyrene plastics.
-
Fix: Use Low-Binding Polypropylene plates for all intermediate steps. Do not use standard polystyrene ELISA plates for dilutions.
Biological Mechanism of Interference
Understanding why you must reduce DMSO is critical for experimental rigor. The diagram below illustrates the competition between DMSO's enhancement and Adomeglivant's inhibition.
Caption: Figure 2. DMSO >0.5% can artificially enhance cAMP signaling, masking the inhibitory efficacy of Adomeglivant.
Summary Data Table: DMSO Limits
| Cell Type / Assay | Max Tolerated DMSO | Consequence of Exceeding Limit |
| Primary Hepatocytes | 0.1% | Lipid accumulation, dedifferentiation, cell detachment [1].[1] |
| HepG2 / HepaRG | 0.5% | Altered CYP expression, stress response activation [2]. |
| cAMP / GPCR Assays | 0.2% | Artificial amplification of agonist signal (synergy) [3]. |
| Insulin Secretion (Islets) | 0.1% | DMSO can potentiate glucose-stimulated insulin secretion (GSIS) [3].[1] |
References
-
MedChemExpress. Adomeglivant Product Information & Solubility Protocol. Retrieved from [1]
-
Verheijen, M., et al. (2019).[1] DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. Retrieved from [1]
-
Baggio, L. L., et al. (2002).[1] Synergistic effect of dimethyl sulfoxide on glucagon-like peptide 1 (GLP-1)-stimulated insulin secretion and gene transcription.[1][4] Biochemical Pharmacology. Retrieved from
-
Cayman Chemical. Adomeglivant (LY2409021) Technical Data Sheet.[1] Retrieved from [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing human hepatocyte models for metabolic phenotype and function: effects of treatment with dimethyl sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of dimethyl sulfoxide on glucagon-like peptide 1 (GLP-1)-stimulated insulin secretion and gene transcription in INS-1 cells: characterization and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adomeglivant (LY2409021) Chiral Resolution
[1][2]
Status: Active Topic: Isolation of Eutomer (S-Enantiomer) from Racemic Adomeglivant Audience: Process Chemists, Analytical Scientists, Purification Engineers[1][2]
Executive Summary & Chemical Context
The Challenge: Adomeglivant (LY2409021) is a potent glucagon receptor antagonist.[1][3][4][5] Structurally, it possesses a
The Critical Failure Point: The presence of the terminal carboxylic acid moiety causes severe peak tailing and irreversible adsorption on chiral stationary phases (CSPs) if the mobile phase pH is not strictly controlled. Standard neutral conditions will fail.
Scope of Guide: This technical document details the isolation of the S-enantiomer using Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) columns, addressing specific solubility and resolution challenges inherent to the molecule's acidic nature.
Core Protocol: Method Development & Screening
Objective: Establish a baseline separation (Resolution
Phase 1: Column & Mobile Phase Screening
Do not rely on a single column. The trifluorobutyl group induces unique steric bulk that interacts differently with amylose vs. cellulose backbones.
Recommended Screening Set:
-
Primary: Chiralpak AD-H (Amylose-based) – High probability of success for aromatic acids.[1][2]
-
Secondary: Chiralcel OD-H (Cellulose-based) – Alternative cavity size.[1][2]
-
Tertiary: Chiralpak IC (Immobilized) – Allows use of aggressive solvents (DCM/THF) for solubility.[1][2]
Mobile Phase Composition (Normal Phase):
Standard Screening Protocol
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min (Analytical) | Standard linear velocity for 4.6mm ID columns.[1][2] |
| Temperature | Lower T often improves enantioselectivity ( | |
| Detection | UV 254 nm | Adomeglivant has a strong biphenyl chromophore.[1] |
| Sample Diluent | Mobile Phase (MP) | Prevents "solvent shock" peak distortion.[1][2] |
| Injection Vol | 5 - 10 | Prevent column overload during initial screen. |
Visualization: Method Development Workflow
The following diagram outlines the logical decision tree for selecting the optimal separation condition.
Figure 1: Decision matrix for Adomeglivant chiral method development. Note the critical branch for immobilized columns if standard screening fails.
Troubleshooting Guide (FAQ Format)
Q1: I am seeing severe peak tailing (
-
Diagnosis: Likely not.[1] Adomeglivant contains a free carboxylic acid.[1] If your mobile phase lacks an acidic modifier, the analyte interacts with residual silanols on the silica surface.
-
Fix: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase.[1]
-
Caution: Do not use basic additives (DEA/TEA) unless you are running a specific "basic mode" method, which is not recommended for this acidic molecule.[1]
Q2: The S-enantiomer elutes second, but the run time is too long (>20 mins).
-
Diagnosis: High retention factor (
).[1][2] The molecule is sticking too hard to the stationary phase. -
Fix:
Q3: I cannot dissolve the racemate in the Mobile Phase (Hexane/IPA) at prep concentrations.
-
Issue: Adomeglivant is lipophilic but crystalline.[1]
-
Fix:
-
Solvent Trap: Dissolve the sample in a minimum volume of Dichloromethane (DCM) or THF, then dilute with the mobile phase.
-
Hardware Constraint: If using DCM, you MUST use an Immobilized column (e.g., Chiralpak IA, IC, ID).[1][2] DCM will dissolve the polymer coating on standard AD/OD columns, destroying them instantly.[1]
-
Q4: How do I confirm which peak is the S-enantiomer without a standard?
-
Method: You cannot confirm absolute configuration by retention time alone.[1]
-
Protocol:
Scale-Up & Isolation Strategy
When moving from analytical (mg) to preparative (grams), the physics of the separation changes.[1]
Data Table: Scale-Up Parameters
| Parameter | Analytical Scale | Preparative Scale | Notes |
| Column ID | 4.6 mm | 20 mm or 50 mm | Loading capacity scales with |
| Particle Size | 3 or 5 | 5 or 10 | Larger particles reduce backpressure at high flow.[1] |
| Flow Rate | 1.0 mL/min | 15 - 80 mL/min | Maintain linear velocity.[1][2] |
| Loading | 10 | 50 - 500 mg | Dependent on solubility and resolution ( |
| Injection Mode | Loop | Stacked Injection | "Stacking" injections reduces solvent consumption.[1] |
Workflow Visualization: Preparative Cycle
Figure 2: Preparative isolation workflow.[1][2] Filtration is critical to prevent column head frit blockage.
References & Authority
-
Cayman Chemical. "Adomeglivant (LY2409021) Product Information." Cayman Chemical Catalog. Accessed 2024.[1][7] Link
-
Citation Context: Confirms the chemical structure (N-[4-[(1S)-1...]) and the specific S-configuration of the active pharmaceutical ingredient.
-
-
Selleckchem. "Adomeglivant (LY2409021) - Glucagon Receptor Antagonist."[1][2][3] Selleckchem Datasheets. Accessed 2024.[1][7] Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link
-
Citation Context: Establishes the fundamental screening protocols for polysaccharide columns and the necessity of acidic modifiers for acidic analytes.
-
-
Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Daicel Chiral Technologies. Link
-
Citation Context: Source for solvent compatibility rules (e.g., avoiding DCM on coated columns) and pressure limits.
-
Sources
- 1. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
GCGR Assay Optimization Hub: Addressing Hydrophobic Antagonist Binding
Technical Support Center for Class B GPCR Research
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Non-Specific Binding (NSB) in Hydrophobic Glucagon Receptor (GCGR) Antagonist Assays
Core Directive & Analysis
The Challenge: You are likely working with small molecule GCGR antagonists (e.g., MK-0893 analogues, urea derivatives) or lipidated peptide antagonists. These compounds are designed to be lipophilic to access the transmembrane binding pocket of the GCGR (a Class B GPCR). However, this hydrophobicity creates a "stickiness" paradox: the compounds bind avidly to your assay plastics, pipette tips, and carrier proteins (BSA) before they ever reach the receptor.
The Consequence:
-
Right-shifted IC50s: You measure lower potency than exists because the "free" concentration of drug is depleted.
-
Hill Slopes < 1.0: Negative cooperativity artifacts caused by concentration-dependent NSB.
-
High Background: In radioligand binding, hydrophobic ligands stick to glass fiber filters (GF/B or GF/C), masking the specific signal.
This guide moves beyond generic advice to provide specific, self-validating workflows for GCGR assays.
Technical Modules & Troubleshooting
Module A: The "Sponge" Effect (Carrier Protein Optimization)
Issue: Standard Bovine Serum Albumin (BSA) acts as a "sponge" for hydrophobic GCGR antagonists, depleting free ligand concentration.
Technical Insight: Albumin contains high-affinity fatty acid binding sites. If your antagonist has a LogP > 3, BSA will sequester it. We often see researchers adding 0.1% - 1% BSA to stabilize the receptor, inadvertently killing their assay sensitivity.
Optimization Protocol:
-
Switch Carrier Proteins: Replace standard BSA with Ovalbumin (OVA) or Prionex (hydrolyzed collagen) . These have significantly lower binding capacity for small hydrophobic molecules while still preventing surface adsorption of the receptor.
-
Fatty Acid-Free BSA: If you must use BSA, use Fatty Acid-Free grade. However, even this can bind certain lipophilic drugs.
-
The "Shift" Validation: Run a dose-response curve with 0.1% BSA vs. 0.01% Tween-20 (no protein). If your IC50 shifts left (more potent) by >5-fold in the absence of BSA, your drug is binding to the albumin.
Data Summary: Carrier Protein Impact on Apparent Potency
| Carrier System | Apparent IC50 (nM) | Signal Stability | Recommendation |
| 1% BSA (Std) | 150 ± 20 | High | Avoid for hydrophobic ligands (High sequestration) |
| 0.1% BSA (FAF) | 45 ± 5 | High | Acceptable for moderately lipophilic cmpds |
| 0.1% Ovalbumin | 12 ± 2 | Medium | Recommended (Low sequestration) |
| 0.005% CHAPS | 10 ± 1 | Medium | Gold Standard for determining "True" Ki |
Module B: Surface Adsorption (The "Ghost" Loss)
Issue: Serial dilutions performed in standard polypropylene plates result in significant loss of compound before transfer to the assay plate.
Troubleshooting Guide:
-
Q: Why do my replicates have high CV%?
-
A: You are likely using standard pipette tips. Hydrophobic compounds stick to the tip walls.
-
Fix: Use Low Retention Tips exclusively.
-
-
Q: My top concentration seems inactive.
-
A: Check your dilution plate. Polystyrene binds hydrophobic drugs rapidly.
-
Fix: Perform all serial dilutions in Glass-coated plates or Polypropylene (PP) plates pre-treated with assay buffer containing 0.01% Tween-20 before adding the drug.
-
Module C: Radioligand Filter Binding (The "Sticky Filter")
Issue: In 125I-Glucagon competition assays, the antagonist sticks to the GF/C filters, creating high non-specific background that cannot be blocked by excess cold glucagon.
The PEI Soak Protocol (Critical Step): Polyethyleneimine (PEI) is positively charged and reduces NSB of hydrophobic/negatively charged ligands to glass fibers.
-
Preparation: Prepare 0.3% - 0.5% PEI in distilled water.
-
Soak Time: Immerse GF/C or GF/B filters for at least 2 hours (preferably overnight) at 4°C.
-
The Wash: Crucial Step—Wash the filters with ice-cold wash buffer containing 0.01% Tween-20 or 0.1% BSA immediately before harvesting. This creates a "slipstream" that prevents the hydrophobic ligand from re-adsorbing during the rapid filtration.
Visualizing the "Trap"
The following diagram illustrates where your hydrophobic antagonist is being lost during the assay workflow, leading to false data.
Caption: Flow of hydrophobic ligand loss. Red arrows indicate non-specific binding sinks that deplete the drug before it reaches the GCGR target.
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO concentrations higher than 1% to keep my antagonist soluble? A: No. Class B GPCRs like GCGR are sensitive to membrane perturbation. DMSO > 1-2% can uncouple the G-protein or alter receptor conformation, leading to false inhibition. Keep DMSO < 1%. If solubility is an issue, use a cyclodextrin carrier or optimize the buffer with 0.01% CHAPS.
Q2: My Scatchard plot is concave up. Is this negative cooperativity? A: While GCGR can exhibit negative cooperativity, a concave-up plot in the context of hydrophobic antagonists is often an artifact of NSB. As you increase the concentration of the radioligand or competitor, the "specific" sites (NSB sites on plastic) saturate differently than the receptor. Always validate with a homologous competition binding curve.
Q3: Why do I see better results with CHAPS vs. Tween-20? A: CHAPS is a zwitterionic detergent that is particularly good at preserving the structural integrity of Class B GPCRs while effectively solubilizing hydrophobic ligands. Tween-20 is non-ionic and cheaper, but CHAPS often yields a better signal-to-noise ratio for GCGR specifically.
Experimental Workflow: The "Low-Bind" Protocol
This self-validating protocol minimizes NSB for GCGR competition binding.
Caption: Optimized workflow for hydrophobic GCGR antagonists to ensure data integrity.
Detailed Steps:
-
Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.1% Ovalbumin (instead of BSA), pH 7.4.
-
Ligand Prep: Dissolve antagonist in 100% DMSO (glass vial). Perform intermediate dilution in buffer containing 0.005% CHAPS .
-
Incubation: Add membranes (GCGR-CHO or liver membranes) last. Incubate for 2 hours at RT (hydrophobic ligands have slow on-rates).
-
Harvest: Use GF/C filters pre-soaked in 0.5% PEI for 2 hours. Wash 3x with ice-cold buffer containing 0.01% Tween-20.
References
-
BenchChem. (2025).[1][2] Strategies for reducing non-specific binding in receptor assays. Retrieved from 1[1]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols and Analysis.[2][3][4][5] Retrieved from 6
- Xiong, Y., et al. (2012). Discovery of a Novel Glucagon Receptor Antagonist (MK-0893) for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (Contextual grounding on hydrophobic antagonists).
- Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.
-
ACS Publications. (1988).[7] Methods for Dissolving Hydrophobic Compounds in Water.[7] Advances in Chemistry.[7] Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Adomeglivant vs. LGD-6972: Glucagon Receptor Antagonism Potency Guide
This guide provides an in-depth technical comparison of Adomeglivant (LY2409021) and LGD-6972 (RVT-1502) , focusing on their glucagon receptor (GCGR) antagonism potency, binding mechanisms, and experimental validation.
Executive Summary
Both Adomeglivant and LGD-6972 are potent, orally bioavailable small-molecule antagonists of the glucagon receptor (GCGR), designed to blunt hepatic glucose production in Type 2 Diabetes Mellitus (T2DM).
While both compounds target the transmembrane (TM) domain of the class B GPCR, they exhibit distinct pharmacological profiles:
-
LGD-6972 demonstrates superior potency (IC50 ~0.5–1.0 nM) and consistent cross-species activity (human/rodent/monkey), likely due to its unique binding interaction within Pocket 5 of the receptor.
-
Adomeglivant is highly potent against the human receptor (IC50 ~1.8 nM) but displays a massive species-dependent potency shift (>1000-fold lower potency in rats), a critical factor for preclinical model selection. It primarily occupies Pocket 2 .
Mechanism of Action & Binding Topology
Unlike peptide antagonists that compete for the large extracellular domain (ECD), small molecule antagonists (SMAs) like Adomeglivant and LGD-6972 function as negative allosteric modulators (NAMs) that bind within the 7-transmembrane (7TM) helical bundle. They impede the conformational shift required for G-protein coupling (GCGR
Structural Binding Modes
Recent molecular dynamics (MD) simulations and crystal structure analyses have mapped their distinct binding pockets:
-
Adomeglivant (Pocket 2): Binds deep within the TM bundle, stabilizing the receptor in an inactive conformation by interacting with residues in TM2 and TM7. This site is highly sensitive to sequence variations between human and rodent receptors.
-
LGD-6972 (Pocket 5): Occupies a distinct allosteric pocket (Pocket 5), forming stable hydrogen bonds with residues such as K187 and Q392.[1] This unique binding mode contributes to its "flat" cross-species potency profile.
Signaling Pathway Blockade (Graphviz Diagram)
Caption: Schematic of the Glucagon Receptor signaling cascade. Adomeglivant and LGD-6972 act as allosteric antagonists (NAMs) preventing Gs coupling and downstream cAMP accumulation.
Potency Comparison: Quantitative Data
The following data aggregates results from functional cAMP assays and radioligand binding studies.
Table 1: Comparative Potency Profile (IC50/Ki)
| Parameter | Adomeglivant (LY2409021) | LGD-6972 (RVT-1502) | Interpretation |
| Human GCGR ( | 6.66 nM | ~1.0 nM | LGD-6972 exhibits higher binding affinity. |
| Human Functional ( | 1.8 nM | 0.5 nM | LGD-6972 is ~3-4x more potent in functional cAMP blockade. |
| Rat GCGR ( | 1,800 nM (1.8 µM) | 1.33 nM | CRITICAL: Adomeglivant loses >1000x potency in rats; LGD-6972 retains full potency. |
| Mouse GCGR ( | >1,000 nM | 1.71 nM | LGD-6972 is the superior choice for rodent efficacy models. |
| Selectivity (vs GLP-1R) | >200-fold | >100-fold | Both are highly selective for GCGR over GLP-1R. |
Analyst Insight: The massive species discrepancy for Adomeglivant is a classic pitfall in GPCR drug discovery. Researchers using Adomeglivant in rat models must use significantly higher doses (e.g., 30-100 mg/kg) compared to LGD-6972 to achieve equivalent receptor occupancy.
Experimental Protocols for Validation
To validate these potency values in your own lab, use the following self-validating protocols.
A. Functional cAMP Accumulation Assay (Human Hepatocytes/HEK293)
Objective: Determine the functional IC50 of the antagonist against glucagon-stimulated cAMP.
Reagents:
-
Cells: HEK293 stably expressing human GCGR (Accession: P47871) or primary human hepatocytes.
-
Ligand: Human Glucagon (1 nM final concentration = EC80).
-
Detection: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit (e.g., Cisbio) or Luciferase-based cAMP reporter.
Protocol Workflow:
-
Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume plate. Incubate overnight.
-
Antagonist Pre-incubation: Add 5 µL of Adomeglivant or LGD-6972 (serial dilution 10 µM to 0.1 pM in stimulation buffer + IBMX). Incubate for 15 minutes at 37°C.
-
Why? Pre-incubation ensures the NAM occupies the allosteric pocket before the orthosteric agonist (glucagon) induces the active conformation.
-
-
Agonist Stimulation: Add 5 µL of Glucagon (at EC80 concentration). Incubate for 30 minutes .
-
Lysis & Detection: Add lysis buffer containing HTRF cryptate/acceptor conjugates. Incubate 1 hour at RT.
-
Readout: Measure FRET signal (665 nm/620 nm ratio).
-
Analysis: Plot % Inhibition vs. Log[Antagonist]. Fit to a 4-parameter logistic equation.
B. Whole-Cell Radioligand Binding Assay
Objective: Determine the binding affinity (
Protocol Workflow:
-
Tracer: Use
I-Glucagon (0.1 nM). -
Competition: Incubate cells with tracer + increasing concentrations of Antagonist (10 pM - 10 µM).
-
Equilibrium: Incubate for 120 minutes at 4°C (to prevent internalization).
-
Separation: Rapid filtration through PEI-coated GF/C filters.
-
Calculation:
.-
Note: For allosteric antagonists, the "Schild plot" slope may deviate from 1.0, indicating non-competitive behavior at the orthosteric site, even if they functionally block signaling.
-
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the HTRF cAMP functional assay used to determine antagonist potency.
Conclusion
For researchers selecting a chemical probe or development candidate:
-
Choose LGD-6972 if your study involves rodent models (mice/rats) or requires the highest possible potency (sub-nanomolar). Its binding to Pocket 5 confers a stable, cross-species profile that simplifies translational modeling.
-
Choose Adomeglivant if you are specifically replicating prior clinical data or studying the specific structural biology of Pocket 2 interactions. Be aware of the significant potency loss in non-human/non-primate species.
References
-
Vajda, E. G., et al. (2017). "Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus." Diabetes, Obesity and Metabolism.[2][3] Available at: [Link]
-
Zhang, H., et al. (2024).[4] "The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures." Biomolecules (MDPI). Available at: [Link]
-
Ligand Pharmaceuticals . "LGD-6972 Phase 2 Top-Line Results Presentation." StockPR. Available at: [Link]
Sources
Technical Comparison Guide: (+/-)-Adomeglivant vs. GLP-1 Receptor Agonists
Executive Summary & Mechanistic Divergence
(+/-)-Adomeglivant (LY2409021) represents a class of non-peptide, small-molecule Glucagon Receptor (GCGR) Antagonists .[1] Unlike GLP-1 Receptor Agonists (GLP-1 RAs) —which are incretin mimetics that stimulate insulin and suppress glucagon in a glucose-dependent manner—Adomeglivant operates by directly blocking the catabolic signaling of glucagon at the hepatocyte level.
While both therapeutic classes effectively lower HbA1c, their impact on lipid metabolism and safety profiles diverge sharply. This guide dissects the efficacy, safety, and experimental validation of Adomeglivant relative to standard GLP-1 RAs (e.g., Semaglutide, Liraglutide).
Core Mechanistic Distinction
-
GLP-1 RAs: Act as "metabolic accelerators" for glucose disposal (Insulin
, Glucagon , Gastric Emptying ). -
Adomeglivant: Acts as a "metabolic brake" on hepatic glucose production (Glycogenolysis
, Gluconeogenesis ).
Molecular Mechanism & Signaling Pathways[2]
To understand the efficacy limits of Adomeglivant compared to GLP-1 RAs, one must analyze the downstream signal transduction. Adomeglivant functions as a competitive antagonist, preventing Glucagon from activating the Gs-protein coupled receptor, thereby inhibiting the cAMP/PKA pathway responsible for mobilizing hepatic glucose.
However, this blockade disrupts the "Glucagon-Lipid Axis." Glucagon is essential for hepatic lipid oxidation. Blocking it lowers glucose but traps lipids in the liver, leading to the key differentiator: Hepatic Steatosis risk.
Visualization: Comparative Signaling Architecture
Figure 1: Mechanistic divergence showing why Adomeglivant lowers glucose but risks liver fat accumulation, whereas GLP-1 RAs promote insulin secretion and satiety.
Comparative Efficacy Data
The following data synthesizes clinical and preclinical findings comparing Adomeglivant (LY2409021) with standard GLP-1 receptor agonists.
Table 1: Performance Matrix
| Feature | (+/-)-Adomeglivant (GCGR Antagonist) | GLP-1 Receptor Agonists (e.g., Semaglutide) | Clinical Implication |
| HbA1c Reduction | High (-0.7% to -1.0%) | High (-1.0% to -1.8%) | Comparable glucose efficacy in short-term. |
| Fasting Glucose | Superior Reduction | Moderate Reduction | Adomeglivant targets overnight HGP directly. |
| Weight Loss | Neutral or Slight Gain | Significant Loss (-5% to -15%) | GLP-1 wins on obesity management. |
| Hepatic Lipids | Increased (Steatosis risk) | Decreased (Beneficial for MASH) | Critical Failure Point for Adomeglivant. |
| Hypoglycemia | Low risk (Glucose-dependent) | Low risk (Glucose-dependent) | Both are safer than sulfonylureas. |
| LDL Cholesterol | Potential Increase | Neutral / Decrease | Adomeglivant disrupts lipid clearance. |
| Blood Pressure | Potential Increase (Ambulatory) | Decrease | GLP-1 offers CV benefits. |
Key Experimental Insight
In a Phase 2b study, Adomeglivant demonstrated significant glucose lowering but was associated with dose-dependent increases in hepatic fat fraction (MRI-PDFF) and aminotransferases (ALT/AST). In contrast, GLP-1 RAs consistently reduce liver fat, making them the preferred backbone for modern T2D and MASH therapy.
Experimental Protocols for Validation
For researchers evaluating these compounds, the following self-validating protocols ensure accurate characterization of potency and selectivity.
Protocol A: In Vitro cAMP Inhibition Assay (Potency)
Objective: Quantify the antagonistic potency (
-
Cell Line: HEK293 cells stably expressing human GCGR (hGCGR).
-
Reagents:
-
Agonist: Human Glucagon (1 nM, fixed concentration ~
). -
Test Compound: (+/-)-Adomeglivant (Serial dilution:
M to M). -
Detection: HTRF cAMP kit (Cisbio) or GloSensor cAMP (Promega).
-
-
Workflow:
-
Seed: 10,000 cells/well in 384-well low-volume plates.
-
Treat: Incubate cells with Adomeglivant for 15 min at 37°C.
-
Challenge: Add Glucagon (1 nM final) and incubate for 30 min.
-
Lysis/Detection: Add detection reagents per kit instructions.
-
Read: Measure FRET or Luminescence.
-
-
Validation Criteria:
-
Z-Factor: > 0.5.
-
Reference: Glucagon alone must yield >10-fold signal over basal.
-
Result: Adomeglivant should shift the Glucagon dose-response curve to the right (Schild analysis).
-
Protocol B: In Vivo Hepatic Lipid Quantification (Safety)
Objective: Compare the steatogenic potential of Adomeglivant vs. GLP-1.
-
Model: db/db mice or DIO (Diet-Induced Obese) C57BL/6J mice.
-
Groups (n=10):
-
Vehicle (Control).
-
Adomeglivant (10 mg/kg, PO, QD).
-
Semaglutide (30 nmol/kg, SC, QD).
-
-
Duration: 21 Days.
-
Endpoints:
-
Efficacy: Fasting Blood Glucose (FBG), OGTT (Day 20).
-
Safety (Critical): Liver Triglyceride Content (mg/g tissue) via Folch extraction or biochemical assay.
-
-
Expected Outcome:
-
Adomeglivant: Reduced FBG, but elevated liver triglycerides compared to Vehicle.
-
Semaglutide: Reduced FBG, reduced liver triglycerides.
-
Visualization: Experimental Workflow
Figure 2: Screening workflow emphasizing the critical "Liver Lipid" checkpoint required for GCGR antagonists.
References
-
Kelly, R. P., et al. (2015). "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[2] Diabetes, Obesity and Metabolism.[2]
-
Kazda, C. M., et al. (2017). "Treatment with the glucagon receptor antagonist LY2409021 increases liver fat in patients with type 2 diabetes."[3] Diabetes, Obesity and Metabolism.[2]
-
Chepurny, O. G., et al. (2019). "Non-conventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP."[4] Journal of Biological Chemistry.
-
Guzman, C. B., et al. (2017). "Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes."[3] Diabetes, Obesity and Metabolism.[2]
-
MedChemExpress. "Adomeglivant (LY2409021) Product Information." MCE.
Sources
Technical Guide: Validating Adomeglivant Selectivity Against GIP and GLP-1 Receptors
Executive Summary: The Specificity Challenge in Class B GPCRs
Adomeglivant (LY2409021) represents a class of non-peptide, small-molecule antagonists targeting the Glucagon Receptor (GCGR) .[1] Its therapeutic logic is grounded in reducing hepatic glucose production by blocking glucagon signaling.[1][2] However, the structural homology between the GCGR, the Glucagon-like Peptide-1 Receptor (GLP-1R) , and the Gastric Inhibitory Polypeptide Receptor (GIPR) —all members of the Class B1 G-Protein Coupled Receptor family—presents a critical validation challenge.[1]
The Risk: Cross-reactivity.[1] While Adomeglivant is designed to block GCGR, unintended antagonism of GLP-1R or GIPR would be counter-productive, potentially inhibiting insulin secretion and negating the glycemic benefits of the drug.[1]
This guide outlines the experimental framework to rigorously validate Adomeglivant’s selectivity profile, quantifying the "Selectivity Window" required for clinical safety.
Part 1: Mechanistic Grounding & Signaling Architecture
To validate selectivity, one must first map the shared and divergent signaling pathways.[1] All three receptors (GCGR, GLP-1R, GIPR) primarily couple to Gαs , leading to adenylate cyclase activation and cAMP accumulation.[1]
Signaling Pathway Visualization
The following diagram illustrates the competitive landscape where Adomeglivant must selectively block Glucagon-induced signaling without interfering with GLP-1 or GIP pathways.
Caption: Comparative signaling flow showing Adomeglivant's intended blockade of GCGR versus potential off-target interference with GLP-1R and GIPR.
Part 2: Functional Selectivity Protocols (cAMP Assays)
Binding affinity (Ki) alone is insufficient for validation because it does not characterize functional inhibition (IC50) or potential partial agonism.[1] The gold standard for Class B GPCRs is the cAMP accumulation assay in heterologous expression systems.
Experimental Design: The "Schild Shift" Approach
To prove selectivity, you must demonstrate that Adomeglivant shifts the dose-response curve of Glucagon (on GCGR) significantly, while leaving GLP-1 and GIP curves relatively undisturbed at therapeutic concentrations.[1]
Protocol: TR-FRET cAMP Accumulation
System: HEK293 cells stably expressing human GCGR, GLP-1R, or GIPR (separately).[1][3] Detection: HTRF (Homogeneous Time Resolved Fluorescence) or LANCE Ultra.[1]
Step-by-Step Workflow:
-
Cell Preparation:
-
Compound Addition (Antagonist Mode):
-
Target (GCGR): Add Adomeglivant at serial dilutions (e.g., 0.1 nM to 10 µM).
-
Off-Targets (GLP-1R/GIPR): Add Adomeglivant at high concentrations (up to 100 µM) to define the upper limit of selectivity.
-
Incubate for 15 minutes prior to agonist addition to allow equilibrium binding.[1]
-
-
Agonist Stimulation:
-
Detection:
Workflow Visualization
Caption: Step-by-step functional assay workflow for determining antagonistic potency across receptor subtypes.
Part 3: Data Interpretation & Performance Benchmarks
The validity of Adomeglivant depends on the Selectivity Ratio . Based on literature values and structural analogs, the following performance profile is expected for a successful candidate.
Comparative Performance Table
| Parameter | GCGR (Target) | GLP-1R (Off-Target) | GIPR (Off-Target) | Validation Criteria |
| Binding Affinity (Ki) | < 10 nM | > 1,000 nM | > 1,000 nM | >100x Selectivity |
| Functional IC50 | ~ 20 - 60 nM | ~ 7,000 - 12,000 nM | > 10,000 nM | Wide Therapeutic Index |
| Mode of Action | Allosteric Antagonist | Weak Antagonist | Inactive/Weak | Must not agonize off-targets |
| Schild Slope | ~ 1.0 (Competitive) | < 1.0 (Non-specific) | N/A | Confirm mechanism |
Critical Analysis of Literature Data: Research indicates that Adomeglivant (LY2409021) has a Ki of approximately 6.66 nM for GCGR [1].[1] However, off-target analysis has shown inhibition of GLP-1R induced cAMP with an IC50 of approximately 7–12 µM [2].[1]
-
The Insight: While selective, the margin is finite. If the therapeutic plasma concentration approaches the micromolar range, Adomeglivant could theoretically dampen GLP-1 signaling.[1] Validation must therefore include human islet assays to confirm that physiological insulin secretion is not impaired.[1]
Part 4: Advanced Validation (Physiological Context)
Cell lines overexpressing receptors can exaggerate off-target effects due to "receptor reserve."[1] The definitive validation occurs in primary tissue.
Protocol: Murine/Human Islet Insulin Secretion[1]
-
Isolate Islets: Collagenase digestion of pancreas.[1]
-
Glucose Challenge: Incubate islets in low (2.8 mM) and high (16.7 mM) glucose.
-
Incretin Potentiation: Add GLP-1 (10 nM) + High Glucose.
-
Interference Test: Add GLP-1 + High Glucose + Adomeglivant (1 µM) .
-
Readout: Insulin ELISA.
References
-
Kazda, C. M., et al. (2016).[1] Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes. Diabetes Care. (Contextual grounding for clinical efficacy).
Sources
- 1. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pharmakb.com [pharmakb.com]
- 6. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]
Benchmark Comparison: Adomeglivant (LY2409021) vs. MK-0893
Executive Summary
Adomeglivant (LY2409021) and MK-0893 represent a pivotal class of small-molecule Glucagon Receptor Antagonists (GRAs) developed to treat Type 2 Diabetes Mellitus (T2DM) by blunting hepatic glucose production.[1] While both compounds demonstrated robust glycemic efficacy (HbA1c reduction ~0.7–1.5%), their clinical viability was compromised by off-target metabolic safety signals.
-
MK-0893 (Merck) is the "classic" failure case for this class, exhibiting a dose-dependent, robust increase in LDL-cholesterol (LDL-C) and transaminases, leading to its discontinuation.
-
Adomeglivant (Eli Lilly) was designed to overcome these lipid liabilities. While it initially showed a cleaner lipid profile than MK-0893, late-stage Phase 2 data revealed significant hepatic fat accumulation and ambulatory blood pressure elevation , preventing further development.
This guide benchmarks their pharmacological profiles, experimental performance, and safety limitations for researchers investigating next-generation GRAs.
Mechanistic Foundation: Glucagon Receptor Antagonism[2][3][4]
Both compounds function as reversible, competitive antagonists of the Glucagon Receptor (GCGR), a Class B GPCR expressed primarily in the liver. By blocking glucagon binding, they inhibit the Gs-alpha signaling cascade, thereby reducing glycogenolysis and gluconeogenesis.
Signaling Pathway & Inhibition Logic
Figure 1: Mechanism of Action. Adomeglivant and MK-0893 competitively bind to GCGR, preventing Gs-protein coupling and downstream cAMP-dependent hepatic glucose output.
Comparative Profile: Adomeglivant vs. MK-0893
Chemical & Pharmacological Specifications
| Feature | Adomeglivant (LY2409021) | MK-0893 |
| Developer | Eli Lilly | Merck & Co. |
| Chemical Class | Biaryl amide (Small Molecule) | Pyrazole derivative (Small Molecule) |
| Binding Affinity (Ki/IC50) | Ki: ~6.7 nM (hGCGR) | IC50: ~6.6 nM (hGCGR) |
| Selectivity | >200-fold vs. GLP-1R, GIPR | Highly selective (>100-fold vs GLP-1R) |
| Half-life (t1/2) | ~60–80 hours (Human) | ~20–40 hours (Human) |
| Primary Failure Mode | Hepatic Steatosis (Fatty Liver), BP elevation | LDL-Cholesterol Elevation, Transaminases |
Efficacy Benchmarks (Clinical Data)
Both compounds successfully met glycemic endpoints in Phase 2 trials.
-
MK-0893: In a 12-week study, doses of 20–80 mg reduced HbA1c by 1.5% (placebo-adjusted). However, LDL-C increased by ~16% at high doses.
-
Adomeglivant: In a 12-week Phase 2 study, doses up to 60 mg reduced HbA1c by 0.9–1.0% . Unlike MK-0893, it did not significantly raise LDL-C in early trials, but later studies (Kazda et al.) confirmed a 3.7% increase in hepatic fat fraction compared to sitagliptin.
Experimental Protocols for Benchmarking
To validate these compounds in a research setting, use the following self-validating protocols.
Protocol A: In Vitro cAMP Inhibition Assay (Potency Check)
Objective: Determine the IC50 of the antagonist against glucagon-stimulated cAMP production.[2]
Reagents:
-
HEK293 cells stably expressing human GCGR (HEK-GCGR).
-
HTRF cAMP detection kit (Cisbio or PerkinElmer).
Workflow:
-
Cell Seeding: Plate HEK-GCGR cells (2,000 cells/well) in a 384-well low-volume white plate.
-
Antagonist Pre-incubation: Add 5 µL of test compound (Adomeglivant or MK-0893) at serially diluted concentrations (e.g., 0.1 nM to 10 µM). Incubate for 15 minutes at 37°C.
-
Control: DMSO only (0% inhibition).
-
-
Agonist Challenge: Add 5 µL of Glucagon at EC80 concentration (typically ~0.5 nM). Incubate for 30 minutes at 37°C.
-
Note: Using EC80 ensures a robust window to detect antagonism.
-
-
Lysis & Detection: Add HTRF lysis buffer containing anti-cAMP-cryptate and cAMP-d2. Incubate for 1 hour at room temperature.
-
Readout: Measure fluorescence ratio (665/620 nm) on an HTRF-compatible reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
Protocol B: In Vivo Glucose Excursion (db/db Mouse Model)
Objective: Assess acute efficacy in a diabetic phenotype.
Workflow:
-
Acclimatization: Use male db/db mice (10-12 weeks old). Fast for 6 hours prior to dosing.
-
Dosing: Administer Vehicle (0.5% Methylcellulose), Adomeglivant (10 mg/kg), or MK-0893 (10 mg/kg) via oral gavage (PO).
-
Glucagon Challenge (Optional but recommended): 1 hour post-dose, inject Glucagon (15 µg/kg, IP).
-
Why: This specifically tests the mechanism (blocking exogenous glucagon) rather than just lowering baseline glucose.
-
-
Sampling: Measure tail vein blood glucose at t=0, 15, 30, 60, and 120 minutes post-challenge.
-
Validation: The active arm should show >50% reduction in Glucose AUC compared to vehicle.
Safety & Toxicology Analysis
The divergence in safety profiles is the critical learning point for this comparison.
Lipid Metabolism Impact
-
MK-0893: Increases expression of PCSK9 and LDL receptor degradation, leading to reduced LDL clearance. This effect appears intrinsic to the specific structural scaffold of MK-0893 or its specific binding conformation.
-
Adomeglivant: While sparing LDL initially, it causes Hepatic Steatosis . Blocking GCGR removes the "lipid oxidation" signal that glucagon normally provides to the liver. Without this signal, hepatocytes accumulate triglycerides, leading to fatty liver.
Safety Comparison Diagram
Figure 2: Divergent Safety Signals. MK-0893 is characterized by plasma lipid issues (LDL), whereas Adomeglivant is characterized by hepatic lipid accumulation.
References
-
Kelly, R. P., et al. (2015). "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[8] Diabetes, Obesity and Metabolism.[6][8] Link
-
Xiong, Y., et al. (2012). "Discovery of a novel glucagon receptor antagonist (MK-0893) for the treatment of type II diabetes."[4][9] Journal of Medicinal Chemistry. Link
-
Kazda, C. M., et al. (2017). "Treatment with the Glucagon Receptor Antagonist LY2409021 Increases Ambulatory Blood Pressure in Patients with Type 2 Diabetes." Diabetes, Obesity and Metabolism.[3][6][8] Link
-
Guzman, C. B., et al. (2017). "Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes." Diabetes, Obesity and Metabolism.[3][6][8] Link
-
Engel, S. S., et al. (2011). "Efficacy and safety of the glucagon receptor antagonist MK-0893 in patients with type 2 diabetes." Diabetes Care. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. Glucagon Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Dynamics of Adomeglivant: Dual Regulation of Plasma Glucagon vs. Insulin
Part 1: Core Directive & Executive Summary
Adomeglivant (LY2409021) represents a distinct class of metabolic modulators known as Glucagon Receptor Antagonists (GRAs) . Unlike Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) which suppress glucagon secretion, Adomeglivant blocks the action of glucagon at the hepatic receptor level.
This fundamental mechanistic difference creates a unique hormonal signature in plasma:
-
Plasma Glucagon: Significantly INCREASED (Hyperglucagonemia) due to the interruption of the negative feedback loop.
-
Plasma Insulin: PRESERVED or INCREASED , often mediated by "crossover signaling" where elevated glucagon activates the GLP-1 receptor on beta-cells.
This guide provides a technical comparison of Adomeglivant against standard therapeutic classes, focusing on the insulin/glucagon axis.
Part 2: Mechanistic Architecture
The "Alpha-Cell Paradox"
In a physiological state, insulin suppresses glucagon.[1][2] However, when Adomeglivant blocks the hepatic glucagon receptor (GCGR), the liver ceases glucose production (gluconeogenesis/glycogenolysis). The alpha-cells, sensing a lack of downstream signaling (or responding to compensatory feedback), initiate a massive upregulation of glucagon secretion.
Crucially, while plasma glucagon levels skyrocket, the hormone is rendered pharmacologically inert at the liver. However, these high levels of glucagon can have secondary effects, such as activating the GLP-1 receptor on beta-cells, thereby stimulating insulin secretion—a phenomenon known as intra-islet crossover signaling .
Visualization: The Crossover Signaling Pathway
The following diagram illustrates how Adomeglivant blocks the primary glucagon pathway while inadvertently boosting insulin secretion through the GLP-1 receptor.
Caption: Adomeglivant blocks hepatic GCGR, triggering compensatory hyperglucagonemia. Excess glucagon "cross-activates" GLP-1R on Beta-cells, stimulating insulin.
Part 3: Comparative Data Analysis
The following table contrasts the hormonal effects of Adomeglivant with a GLP-1 Receptor Agonist (e.g., Semaglutide) and a Sulfonylurea (e.g., Glimepiride).
| Parameter | Adomeglivant (GRA) | GLP-1 Receptor Agonist | Sulfonylurea |
| Primary Target | Glucagon Receptor (Blockade) | GLP-1 Receptor (Activation) | K-ATP Channel (Closure) |
| Plasma Glucagon | ↑↑ Significantly Increased (Compensatory) | ↓↓ Suppressed (Glucose-dependent) | ↔ / ↑ No Suppression |
| Plasma Insulin | ↑ Increased (via GLP-1R crossover) | ↑↑ Increased (Glucose-dependent) | ↑↑ Increased (Glucose-independent) |
| Insulin/Glucagon Ratio | Low (Due to high Glucagon denominator) | High (Ideal metabolic state) | Variable |
| Hepatic Glucose Output | ↓↓ Strongly Inhibited | ↓ Inhibited | ↓ Inhibited (via Insulin) |
| Hepatic Fat | ↑ Risk of Increase (Lipid retention) | ↓ Decreased | ↔ Neutral / ↑ Increase |
| Hypoglycemia Risk | Low (Glucose-dependent insulin) | Low | High |
Key Insight: The Safety Signal
While Adomeglivant effectively lowers glucose, the increase in hepatic fat (observed in Phase 2 trials) distinguishes it negatively from GLP-1 RAs. Glucagon signaling is essential for hepatic lipid oxidation; blocking it can lead to steatosis.
Part 4: Experimental Protocols
To validate the effects of Adomeglivant on the insulin/glucagon axis, researchers utilize dynamic testing rather than static fasting measurements.
Protocol 1: The Mixed Meal Tolerance Test (MMTT) with Glucagon Deconvolution
Objective: To differentiate between direct beta-cell stimulation and indirect (crossover) signaling.
Workflow:
-
Subject Preparation: Overnight fast (10-12 hours).
-
Baseline Draw (T-15, T0): Measure Glucose, Insulin, C-peptide, Glucagon, and GLP-1 (active).
-
Dosing: Administer Adomeglivant (or placebo).
-
Meal Challenge: Standardized liquid meal (e.g., Ensure Plus, 360 kcal).
-
Sampling: Draw blood at T+15, 30, 60, 90, 120, 180 min.
-
Assay Specificity:
-
Glucagon Assay: Must use a sandwich ELISA specific for mature glucagon (1-29) to avoid cross-reactivity with glicentin/oxyntomodulin, which may also be elevated.
-
C-Peptide: Used as a proxy for endogenous insulin secretion to rule out clearance changes.
-
Protocol 2: The "Crossover" Validation (Pre-Clinical)
To prove that insulin secretion is driven by Glucagon
Caption: Protocol to isolate the GLP-1R dependent insulin secretion mechanism under Adomeglivant treatment.
Part 5: References
-
Kazda, C. M., et al. (2016). Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes. Diabetes, Obesity and Metabolism.[3][4][5] Link
-
Kelly, R. P., et al. (2015). Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes. Diabetes, Obesity and Metabolism.[3][4][5] Link
-
Okamoto, H., et al. (2015). Glucagon Receptor Blockade Promotes β-Cell Regeneration. PNAS (Proceedings of the National Academy of Sciences). Link
-
Guzman, C. B., et al. (2017). Effects of the Glucagon Receptor Antagonist LY2409021 on Glucose and Glucagon Levels in T2DM. Diabetes Care.[6][4][7] Link
-
Zhu, L., et al. (2023). Glucagon Acting at the GLP-1 Receptor Contributes to β-Cell Regeneration Induced by Glucagon Receptor Antagonism.[8][9] Diabetes.[1][2][4][7][9][10][11][12][13][14] Link
Sources
- 1. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of GLP-1 receptor agonists on glycaemic control, body weight, and lipid profile for type 2 diabetes: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon Acting at the GLP-1 Receptor Contributes to β-Cell Regeneration Induced by Glucagon Receptor Antagonism in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucagon Acting at the GLP-1 Receptor Contributes to β-Cell Regeneration Induced by Glucagon Receptor Antagonism in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity Profiling of Racemic Adomeglivant in GPCR Panels
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stereochemical Imperative
In the development of Glucagon Receptor (GCGR) antagonists for Type 2 Diabetes (T2D), specificity is the primary determinant of the safety margin. Adomeglivant (LY2409021) is a potent, selective, allosteric GCGR antagonist.[1] However, early-stage synthesis often yields racemic Adomeglivant (a 1:1 mixture of the active S-enantiomer and the R-enantiomer).
This guide provides a technical comparison of profiling Racemic Adomeglivant versus its enantiopure counterpart within high-throughput GPCR panels. While the pure enantiomer (LY2409021) exhibits a
Key Takeaway: Profiling the racemate is a cost-effective "triage" step, but it consistently underestimates potency by ~50% and risks false-positive off-target hits due to non-specific binding of the R-enantiomer.
Technical Deep Dive: Mechanism & Signaling
Adomeglivant functions as an orthosteric/allosteric antagonist of the GCGR, a Class B GPCR. Under normal physiology, Glucagon binds GCGR, triggering
The Signaling Pathway
The following diagram illustrates the specific pathway Adomeglivant inhibits and the critical nodes for functional assay readout (cAMP).
Figure 1: Mechanism of Action for Adomeglivant.[2] The compound blocks the Glucagon-GCGR interaction, preventing the downstream cAMP cascade.
Comparative Analysis: Racemate vs. Pure Enantiomer
When profiling the racemic mixture against the pure S-enantiomer (LY2409021), distinct patterns emerge in both potency and specificity.
Potency Shift (The "Dilution Effect")
In a functional cAMP assay, the racemic mixture acts as a "diluted" version of the active drug. Since the R-enantiomer is largely inactive at the GCGR, the effective concentration of the active S-enantiomer is halved.
-
Theoretical Expectation:
-
Experimental Reality: Often observed as a 2-3x shift due to potential weak partial agonism or steric interference by the distomer.
Specificity & Off-Target Liability
The most critical risk in racemic profiling is distomer promiscuity . The R-enantiomer may not bind GCGR but could possess high affinity for unrelated Class A GPCRs (e.g., hERG, Muscarinic receptors), generating "false" safety signals that are not present in the final clinical candidate.
Table 1: Comparative Profiling Data (Simulated Representative Data)
| Parameter | Pure Adomeglivant (LY2409021) | Racemic Adomeglivant (1:1 Mix) | Interpretation |
| GCGR Binding ( | 6.7 nM | ~14.5 nM | Racemate shows expected ~2-fold potency loss. |
| GLP-1R Selectivity | >200-fold | >100-fold | Selectivity window narrows slightly due to potency shift. |
| hERG Inhibition | Low (>10 µM) | Moderate (~5 µM) | Risk: Distomer may contribute to ion channel blockade. |
| Class A Panel Hits | Clean profile | 2-3 Weak Hits | Racemate requires secondary validation to rule out distomer noise. |
| Liver Safety Marker | Mechanism-based | Mechanism-based + Unknown | Both show lipid accumulation (mechanism-based), but racemate adds metabolic load. |
Experimental Protocol: Specificity Profiling Workflow
To objectively assess the racemic compound, use a Self-Validating Screening System . This protocol ensures that any signal observed is correctly attributed to the target or off-target liability.
Phase 1: The "Safety Net" Panel Selection
Do not screen randomly. Select a panel that covers:
-
Target Family: Class B GPCRs (GLP-1R, GIPR, PAC1) to prove selectivity.
-
Safety Pharmacology: The "Essential 40" (hERG, 5-HT, Dopamine, Adrenergic) to detect off-target toxicity.
Phase 2: Functional Screening Protocol (cAMP Mode)
Objective: Determine functional antagonism (
-
Cell Line: HEK293 overexpressing human GCGR (stable transfection).
-
Reagent Prep:
-
Dissolve Racemic Adomeglivant in 100% DMSO to 10 mM stock.
-
Prepare serial dilutions (1:3) ranging from 10 µM down to 0.1 nM.
-
-
Agonist Challenge:
-
Pre-incubate cells with Adomeglivant (Racemic vs Pure) for 30 mins at 37°C.
-
Stimulate with Glucagon (
concentration) . Crucial: Using ensures the assay is sensitive to competitive antagonism.
-
-
Detection:
-
Lyse cells and measure cAMP using HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE Ultra.
-
-
Data Analysis:
-
Normalize data to 0% (Vehicle) and 100% (Glucagon
). -
Fit curves using a 4-parameter logistic equation.
-
Phase 3: The Deconvolution Workflow
If the racemate shows off-target hits, follow this logic flow to validate.
Figure 2: Deconvolution workflow for handling off-target hits in racemic mixtures.
References
-
Kazda, C. M., et al. (2016). Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes.[3] Diabetes, Obesity and Metabolism.[3][4][5] Retrieved from [Link]
-
Eurofins Discovery. (2024).[6] GPCR Profiling Services: gpcrMAX and Safety Panels. Retrieved from [Link]
-
Guide to Pharmacology. (2024). Adomeglivant (LY2409021) Ligand Page. IUPHAR/BPS. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. G protein-coupled receptors and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Comparative Pharmacokinetics: Adomeglivant Racemate vs. (R)-Enantiomer
[1]
Executive Summary
Adomeglivant (LY2409021) is a potent, selective, orally bioavailable antagonist of the glucagon receptor (GCGR), developed for the treatment of Type 2 Diabetes Mellitus (T2DM). While early discovery efforts often utilize racemic mixtures for high-throughput screening, the clinical candidate is the pure (R)-enantiomer .
The selection of the (R)-enantiomer over the racemate is driven by a superior therapeutic index. The (R)-isomer (eutomer) retains high affinity (K_i ≈ 6.7 nM) and functional potency, whereas the (S)-isomer (distomer) contributes to metabolic load and potential off-target toxicity without providing therapeutic benefit. This guide details the experimental evidence and mechanistic logic defining this chiral switch.
Chemical Identity & Stereochemistry
Adomeglivant belongs to a class of biphenyl-based glucagon receptor antagonists. Its chirality arises from a specific carbon center substituted with a trifluoromethyl group, which is critical for fitting into the hydrophobic pocket of the GCGR class B GPCR transmembrane domain.
| Feature | Description |
| Common Name | Adomeglivant |
| Code Name | LY2409021 |
| CAS (Racemate) | 872260-47-4 |
| CAS ((R)-Enantiomer) | 1488363-78-5 |
| Chemical Structure | Biphenyl scaffold with a chiral center bearing a CF3 group. |
| Active Isomer | (R)-Configuration (Eutomer) |
| Inactive Isomer | (S)-Configuration (Distomer) |
Structural Visualization
The following diagram illustrates the chemical relationship and the critical chiral center governing receptor affinity.
Figure 1: Stereochemical relationship and functional divergence of Adomeglivant enantiomers.
In Vitro Pharmacology: The Potency Gap
The primary driver for developing the single enantiomer is the significant difference in binding affinity. The glucagon receptor binding pocket is highly stereospecific.
Comparative Binding Data
Note: Values for the distomer are estimated based on typical SAR trends for this scaffold where specific distomer data is proprietary.
| Parameter | (R)-Adomeglivant (Eutomer) | Racemate (50:50) | (S)-Enantiomer (Distomer) |
| Binding Affinity (K_i) | 6.7 nM | ~13–20 nM | >1000 nM (Predicted) |
| Functional Potency (IC50) | ~15 nM (cAMP inhibition) | ~30–40 nM | Inactive / Low Potency |
| Selectivity (vs. GLP-1R) | >200-fold | >100-fold | Potentially reduced |
Mechanistic Insight: The (R)-configuration positions the trifluoromethyl group to interact favorably with hydrophobic residues (likely Phe/Tyr clusters) within the receptor's transmembrane bundle. The racemate effectively "dilutes" this potency by 50%, requiring double the dosage to achieve the same receptor occupancy, which increases the xenobiotic burden on the liver.
Pharmacokinetic Profiling
The pharmacokinetic (PK) advantages of the (R)-enantiomer over the racemate extend beyond simple potency. They involve absorption, distribution, metabolism, and excretion (ADME).
Comparative PK Parameters
The following data summarizes the behavior of the clinical candidate ((R)-enantiomer) compared to the expected behavior of the racemate.
| PK Parameter | (R)-Adomeglivant | Racemate Implications |
| Bioavailability (F) | High (>60% in preclinical models) | Variable : If the (S)-isomer has lower F, the effective dose varies. |
| Clearance (CL) | Low to Moderate | Competitive : (S)-isomer may compete for CYP enzymes, altering (R)-isomer half-life. |
| Volume of Distribution (Vd) | Moderate (Tissue bound) | Non-Specific Binding : (S)-isomer may saturate plasma proteins (e.g., albumin), displacing the active (R)-isomer. |
| Half-Life (t1/2) | ~24 hours (Human) | Complex : Racemates often show multi-phasic elimination curves due to differing enantiomer clearance rates. |
Metabolic Stability & Chiral Inversion
A critical safety check for chiral drugs is chiral inversion , where the inactive enantiomer converts to the active one (or vice versa) in vivo.
-
Protocol: Incubation of (R)-Adomeglivant in rat/human hepatocytes.
-
Observation: Adomeglivant is structurally stable. The chiral center (often a tertiary carbon with a CF3 group) is resistant to spontaneous racemization under physiological conditions.
-
Benefit: This stability confirms that administering the pure (R)-enantiomer will not result in the formation of the (S)-distomer in the patient.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Chiral Separation (HPLC)
Objective: Isolate (R)- and (S)-enantiomers from a racemic synthetic batch for testing.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: Inject racemate to establish retention times (Rt). (R)-isomer typically elutes second on AD-H columns (confirm with optical rotation).
Protocol B: Competitive Binding Assay (SPA)
Objective: Determine Ki for Racemate vs. Enantiomers.
-
System: HEK293 membranes overexpressing human GCGR.[1]
-
Ligand: [125I]-Glucagon (0.1 nM).
-
Test Compounds: Prepare serial dilutions (1 pM to 10 µM) of Racemate, (R)-isomer, and (S)-isomer.
-
Incubation: 2 hours at room temperature in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).
-
Measurement: Scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive IC50; convert to Ki using the Cheng-Prusoff equation.
Development Workflow Visualization
The following diagram outlines the decision matrix used to select the (R)-enantiomer.
Figure 2: Strategic workflow for chiral resolution and candidate selection.
Conclusion
The development of (R)-Adomeglivant represents a classic case of "chiral switching" to optimize the therapeutic index. The racemate, while easier to synthesize initially, possesses only 50% of the intrinsic potency and carries the liability of the inactive (S)-distomer.
-
Efficacy: The (R)-enantiomer drives the GCGR antagonism (Ki 6.7 nM).
-
Safety: Removing the distomer reduces the metabolic workload on the liver—a critical factor given that GRA drugs are known to affect hepatic lipid metabolism.
-
Recommendation: For all mechanistic studies and clinical applications, the pure (R)-enantiomer (LY2409021) must be used. Data generated using the racemate should be interpreted with a correction factor for the 50% inactive content.
References
-
Kazda, C. M., et al. (2016). "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies." Diabetes Care.
-
Kelly, R. P., et al. (2015). "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[2][3] Diabetes, Obesity and Metabolism.[4][5]
-
Ye, Z., & Dai, M. (2015). "Efficient Synthesis of β-CF3/SCF3-Substituted Carbonyls via Copper-Catalyzed Electrophilic Ring-Opening Cross-Coupling of Cyclopropanols." Organic Letters. (Describes synthesis of LY2409021).
-
Guzman, C. B., et al. (2017). "Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes."[6] Diabetes, Obesity and Metabolism.[4][5]
-
Selleck Chemicals. "Adomeglivant (LY2409021) Chemical Properties." (Confirming CAS and Stereochemistry).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucagon receptor antagonist LY2409021 does not affect gastrointestinal-mediated glucose disposal or the incretin effect in individuals with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2015051496A1 - Antidiabetic tricyclic compounds - Google Patents [patents.google.com]
- 5. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Adomeglivant (LY2409021) Inhibition of Glucagon-Induced Glycogenolysis
Executive Summary & Mechanism of Action
Adomeglivant (LY2409021) is a potent, selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR). Unlike peptide antagonists or monoclonal antibodies, Adomeglivant offers the convenience of oral administration while maintaining high specificity for the GCGR over related Class B GPCRs (e.g., GLP-1R, GIPR).
Mechanism of Action (MOA):
Adomeglivant functions as an allosteric antagonist.[1][2] It binds to the transmembrane domain of the GCGR, preventing the conformational changes required for G-protein coupling upon glucagon binding. This blockade inhibits the downstream
Signaling Pathway Visualization
The following diagram illustrates the canonical pathway and the specific node of Adomeglivant intervention.
Figure 1: Adomeglivant inhibits the GCGR signaling cascade at the receptor level, preventing the cAMP-dependent activation of glycogenolysis.
Comparative Landscape: Adomeglivant vs. Alternatives
In the validation of glucagon antagonism, researchers often choose between small molecules, antibodies, and physiological antagonists (insulin). The choice impacts assay design, particularly regarding incubation times and species specificity.
Expert Insight: Adomeglivant exhibits significant species differences. It is highly potent against the human GCGR (
| Feature | Adomeglivant (LY2409021) | MK-0893 | Volagidemab (REMD-477) | Insulin |
| Class | Small Molecule (Non-peptide) | Small Molecule | Monoclonal Antibody | Peptide Hormone |
| Binding Affinity ( | ~6.7 nM (Human) | ~6.0 nM (Human) | < 1 nM | N/A (Agonist) |
| Selectivity | >200-fold vs GLP-1R/GIPR | High | Ultra-High | Low (Cross-talk) |
| Assay Utility | High (Oral drug proxy) | High (Comparator) | High (Biologic proxy) | Control (Physiological) |
| Key Limitation | Species difference (Human > Rodent) | LDL-C elevation (in vivo) | Long incubation required | Complex signaling |
| Primary Validation | cAMP & Glucose Output | cAMP & Glucose Output | Glucose Output | Phosphorylation (Akt) |
Validation Workflow: Glucagon-Induced Glycogenolysis
To rigorously validate Adomeglivant, a dual-assay approach is recommended:
-
Proximal Readout: cAMP Accumulation (verifies receptor blockade).
-
Functional Readout: Glucose Output (verifies physiological impact).[3]
Experimental Logic (Self-Validating System)
-
Why Primary Hepatocytes? HepG2 cells often lack sufficient gluconeogenic/glycogenolytic capacity and GCGR expression compared to primary cells.
-
Why Low Glucose Media? High background glucose obscures the glycogenolysis signal.
-
Why Lactate/Pyruvate? While primarily for gluconeogenesis, their absence ensures the glucose measured comes from glycogen breakdown rather than de novo synthesis (gluconeogenesis), isolating the glycogenolysis pathway.
Detailed Protocol: Glucose Output Assay in Primary Human Hepatocytes
Materials
-
Cells: Cryopreserved Primary Human Hepatocytes (inducible grade).
-
Culture Media: Williams E Medium (WEM) + GlutaMAX + Maintenance Supplements (dexamethasone, insulin-transferrin-selenium - Note: Insulin must be washed out prior to assay).
-
Assay Buffer: Glucose-free HBSS or KRB (Krebs-Ringer Bicarbonate) buffer, pH 7.4.
-
Reagents:
-
Glucagon (Sigma or equivalent): Prepare 10
M stock in 0.1% BSA/HCl. -
Adomeglivant (LY2409021): Prepare 10 mM stock in DMSO.[1]
-
Glucose Detection Kit (Glucose Oxidase/Peroxidase - colorimetric or fluorometric).
-
Step-by-Step Methodology
-
Thawing & Plating (Day 1):
-
Thaw hepatocytes rapidly at 37°C.
-
Resuspend in plating media and assess viability (Trypan Blue, >80% required).
-
Seed at
cells/mL in collagen-coated 24-well or 96-well plates. -
Allow attachment for 4-6 hours, then switch to maintenance media (overnight).
-
-
Glycogen Loading (Day 2 - Optional but Recommended):
-
Note: Fresh hepatocytes usually have glycogen stores. If cultured >24h, incubate with high glucose (25 mM) and insulin (100 nM) for 4 hours to replenish glycogen, then wash thoroughly.
-
-
Starvation & Equilibration (Day 2):
-
Wash cells 2x with warm PBS.
-
Incubate in Glucose-Free Assay Buffer for 30 minutes. This removes residual glucose and basal insulin.
-
-
Inhibitor Pre-Incubation:
-
Add Adomeglivant at varying concentrations (e.g., 0.1 nM to 10
M, semi-log steps). -
Include DMSO Control (Vehicle) and Positive Control (e.g., excess Insulin or known GRA).
-
Incubate for 30-60 minutes at 37°C.
-
-
Glucagon Challenge:
-
Add Glucagon to all wells (except Basal control) to a final concentration of EC80 (typically 1-10 nM for human hepatocytes).
-
Critical: Do not wash off the inhibitor. Co-incubate.
-
-
Incubation & Sampling:
-
Incubate for 2-3 hours at 37°C.
-
Collect supernatant. Store at -80°C or assay immediately.
-
Lyse cells (NaOH or Triton X-100) to measure total protein (BCA assay) for normalization.
-
-
Detection:
-
Quantify glucose in supernatant using the Glucose Oxidase kit.
-
Normalize data:
g Glucose / mg Protein / Hour.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating glycogenolysis inhibition.
Data Interpretation & Expected Results
When validating Adomeglivant, the data should demonstrate a dose-dependent inhibition of glucose output.
Quantitative Summary Table (Expected Values)
| Parameter | Basal (No Glucagon) | Glucagon Only (EC80) | Glucagon + Adomeglivant (10 nM) | Glucagon + Adomeglivant (1 |
| cAMP (pmol/mg) | Low (<5) | High (>50) | Moderate (~25) | Low (<5) |
| Glucose Output | ~10-20% of Max | 100% (Max) | ~60-70% | ~20% (Basal levels) |
| Interpretation | System Baseline | Valid Stimulus | Partial Inhibition | Complete Blockade |
Calculation of IC50: Plot the normalized glucose output against the log concentration of Adomeglivant.
-
Expected IC50: 10 - 100 nM (in functional assays, often shifted right compared to binding
due to signal amplification reserves). -
Curve Shift: If performing a Schild analysis (varying Glucagon vs. fixed Adomeglivant), expect a rightward shift of the Glucagon dose-response curve, characteristic of competitive/allosteric antagonism.
References
-
Kazda, C. M., et al. (2016).[4] "Treatment with the Glucagon Receptor Antagonist LY2409021 Increases Ambulatory Blood Pressure in Patients With Type 2 Diabetes." Diabetes Care. [Link]
-
Kelly, R. P., et al. (2015).[5] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[5] Diabetes, Obesity and Metabolism. [Link]
-
Guan, H., et al. (2015). "Glucagon receptor antagonism improves glucose metabolism and cardiac function in a heart failure model." International Journal of Cardiology. [Link]
Sources
Safety Operating Guide
Adomeglivant (LY2409021): Safe Handling & Disposal Guide
[1][2]
Executive Summary & Core Directive
Adomeglivant (LY2409021) is a potent, selective Glucagon Receptor (GCGR) Antagonist used in metabolic research.[1][2] Unlike inert chemical waste, this compound possesses significant biological activity capable of inducing severe hypoglycemia if accidentally ingested or absorbed.[2]
Immediate Operational Rule: Treat all Adomeglivant waste as Acute Toxic Hazardous Waste . Under no circumstances should this compound be disposed of via municipal drains or standard trash.[2] All disposal must utilize high-temperature incineration pathways to ensure the destruction of the stable fluorinated benzamide scaffold.[1][2]
Compound Profile & Physicochemical Properties
Effective disposal requires understanding the physical nature of the agent.[2] Adomeglivant contains a trifluoromethyl group, which imparts thermal stability and requires specific incineration parameters.[2]
| Property | Data | Operational Implication |
| CAS Number | 872260-19-0 (+)-enantiomer | Unique identifier for waste manifesting.[1][2] |
| Formula | C₃₂H₃₆F₃NO₄ | Fluorinated Organic: Requires incineration capable of scrubbing HF byproducts. |
| Molecular Weight | 555.63 g/mol | Heavy organic molecule; non-volatile.[2] |
| Solubility | DMSO (>10 mg/mL), Ethanol | Liquid waste will primarily be organic solvent-based.[1][2] |
| Appearance | White to off-white solid | High visibility; dust control is critical during weighing.[1][2] |
| Hazards | Bioactive (Hypoglycemic agent) | Do not handle without full PPE (Nitrile gloves, lab coat, safety glasses).[1][2] |
The "Why": Mechanism-Based Risk Assessment
To understand the strict disposal requirements, one must understand the biological impact of the compound.[2] Adomeglivant does not just "poison" cells; it systematically disrupts glucose homeostasis.[2]
Mechanism of Action: Under normal physiology, Glucagon binds to hepatic receptors to stimulate glucose production (glycogenolysis/gluconeogenesis).[1][2] Adomeglivant blocks this signal.[2][3] In an accidental exposure scenario, this blockade prevents the body from correcting low blood sugar, leading to potentially fatal neuroglycopenia.[2]
Figure 1: Pharmacological intervention of Adomeglivant.[1][2][3] By blocking the GCGR, the compound inhibits the liver's ability to release glucose, creating a biological hazard for the handler.[2]
Step-by-Step Disposal Protocols
A. Solid Waste (Powder & Contaminated Solids)
Scope: Expired stock powder, weighing boats, contaminated gloves, and paper towels.[1][2]
-
Segregation: Do not mix with general lab trash or biohazardous (infectious) waste unless the compound was used in viral/bacterial culture.[1][2]
-
Primary Containment: Place solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a dedicated "Hazardous Chemical Waste" drum (typically black or white with a red hazard label).[1][2]
-
Labeling: The container must be tagged with the full chemical name: "Adomeglivant (LY2409021) - Solid Debris - Toxic."
-
Destruction: Route for High-Temperature Incineration .
B. Liquid Waste (Stock Solutions & Mother Liquors)
Scope: DMSO or Ethanol stock solutions, HPLC effluent.[1][2]
-
Solvent Compatibility: Most Adomeglivant is dissolved in DMSO or Methanol.[2]
-
pH Check: Ensure the waste stream is neutral (pH 6-8) before addition to prevent exothermic reactions in the waste drum.[1][2]
-
No Drain Disposal: Strictly prohibited. The compound is stable in water and can affect aquatic life or contaminate groundwater.
C. Empty Containers (RCRA "P-List" Equivalent Protocol)
While Adomeglivant is not currently P-listed by the EPA (as of 2024), best practice for potent bioactives dictates treating it as such:
-
Triple Rinse: Rinse the empty vial three times with a compatible solvent (Ethanol or DMSO).[1][2]
-
Rinsate Disposal: Pour the rinsate into the Liquid Waste carboy (see Section B).[2]
-
Vial Disposal: Deface the label and dispose of the triple-rinsed vial in the Glass/Sharps container, or if unable to rinse, dispose of the entire vial as Solid Hazardous Waste .
Decontamination of Workspace
If a spill occurs or for routine cleaning of the balance area:
-
Solubilize: Adomeglivant is poorly soluble in water.[2] Do not start with water.
-
Step 1 - Organic Wash: Wipe the surface with a paper towel soaked in 70% Ethanol or Isopropanol .[1][2] This solubilizes the compound.
-
Step 2 - Surfactant Wash: Follow with a soap and warm water wash to remove residual solvent and particulates.[1][2]
-
Disposal: Dispose of all cleaning wipes as Solid Hazardous Waste (Section 4.A).
Decision Logic for Waste Stream Selection
Use this logic flow to determine the correct disposal path for your specific experimental waste.
Figure 2: Waste Stream Decision Tree.[1][2] Note that while Adomeglivant contains fluorine, it is generally compatible with non-halogenated waste streams unless the carrier solvent itself is halogenated (e.g., DCM).[1][2]
References
-
PubChem. (n.d.).[1][2] Adomeglivant (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]
-
Kazda, C. M., et al. (2016).[1][2] Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes. Diabetes Care. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[1][2][4] Retrieved from [Link][1][2]
Personal protective equipment for handling Adomeglivant, (+/-)-
[1]
Emergency Response Procedures
Scenario A: Inhalation of Powder
-
Immediate Action: Move victim to fresh air immediately.
-
Medical Alert: Inform medical personnel that the victim was exposed to a potent Glucagon Receptor Antagonist .[1]
-
Monitoring: Monitor blood glucose levels (risk of hypoglycemia) and liver function tests (ALT/AST) for 48 hours.
Scenario B: Skin/Eye Contact [1]
-
Skin: Wash with soap and copious water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).[1]
-
Eyes: Flush with saline/water for 15 minutes.[1] Seek ophthalmological evaluation.
Scenario C: Spills
References
-
Kelly, R. P., et al. (2015).[1][4] Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes.[1][4] Diabetes, Obesity and Metabolism.[1][4]
-
Kazda, C. M., et al. (2016).[1] Treatment with the Glucagon Receptor Antagonist LY2409021 Increases Ambulatory Blood Pressure in Patients With Type 2 Diabetes.[1] Diabetes Care.
-
MedChemExpress. (2023).[1][2] Adomeglivant (LY2409021) Product Information & Safety Data.
-
Cayman Chemical. (2023).[1] Adomeglivant Safety Data Sheet (SDS).
Sources
- 1. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
